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  • Product: 4-Chloro-8-fluoroquinolin-3-amine
  • CAS: 1602166-76-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Chloro-8-fluoroquinolin-3-amine

Content Type: Technical Monograph & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 Part 1: Executive Summary & Core Directive 4-Chloro-8-fluoroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0

Part 1: Executive Summary & Core Directive

4-Chloro-8-fluoroquinolin-3-amine (CAS: 1602166-76-6) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the nucleophilic amino group at C3, the electrophilic chlorine at C4, and the electronic modulator (fluorine) at C8.

This guide moves beyond basic catalog data to provide a mechanistic blueprint for utilizing this compound. It is primarily employed as a high-value intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (e.g., targeting EGFR, MEK) and next-generation fluoroquinolone antibiotics . The 8-fluoro substituent is critical for metabolic stability and optimizing the pKa of the quinoline nitrogen, while the 4-chloro position serves as the primary "warhead" for coupling with complex side chains.

Part 2: Chemical Identity & Structural Analysis[1]

Physicochemical Profile[2]
PropertySpecification
Chemical Name 4-Chloro-8-fluoroquinolin-3-amine
CAS Number 1602166-76-6
Molecular Formula C₉H₆ClFN₂
Molecular Weight 196.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Predicted) ~3.5 (Quinoline N), ~2.0 (Aniline NH₂)
Key Precursor Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS 56824-90-9)
Electronic Structure & Reactivity Logic

The reactivity of this molecule is defined by the interplay of its substituents:

  • C4-Chlorine (Electrophilic Center): The nitrogen atom of the quinoline ring withdraws electron density, making the C4 position highly electron-deficient. This effect is amplified by the 8-fluoro group (inductive withdrawal). Consequently, the C4-Cl bond is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) .

  • C3-Amine (Nucleophilic Handle): Unlike typical anilines, the C3-amine is deactivated by the electron-deficient quinoline core. It requires strong electrophiles for acylation or reductive amination. However, it is stable enough to survive SNAr conditions at C4 if the temperature is controlled.

  • C8-Fluorine (Metabolic Shield): The fluorine atom blocks metabolic oxidation at the C8 position and lowers the basicity of the quinoline nitrogen, improving the pharmacokinetic profile of derived drugs.

Part 3: Synthesis & Experimental Protocols

The most robust synthetic route utilizes the Gould-Jacobs reaction followed by a Curtius Rearrangement . This pathway avoids the use of unstable diazonium intermediates often associated with direct amination.

Synthesis Workflow Diagram

SynthesisPath Start 2-Fluoroaniline + EMME Cyclization Gould-Jacobs Cyclization (250°C) Start->Cyclization Inter1 Ethyl 8-fluoro-4-hydroxy quinoline-3-carboxylate Cyclization->Inter1 Chlorination POCl3 Chlorination (Reflux) Inter1->Chlorination Inter2 Ethyl 4-chloro-8-fluoro quinoline-3-carboxylate (CAS 56824-90-9) Chlorination->Inter2 Hydrolysis LiOH Hydrolysis (THF/H2O) Inter2->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Curtius Curtius Rearrangement (DPPA, tBuOH) Acid->Curtius BocAmine Boc-Protected Amine Curtius->BocAmine Deprotection TFA Deprotection BocAmine->Deprotection Final 4-Chloro-8-fluoro quinolin-3-amine Deprotection->Final

Caption: Step-wise synthesis from commercially available 2-fluoroaniline via the Gould-Jacobs protocol and Curtius rearrangement.

Detailed Protocol: Conversion of Ethyl Ester to Amine

Note: This protocol assumes starting from the commercially available Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS 56824-90-9).

Step 1: Saponification
  • Dissolve 10.0 g (39.4 mmol) of the ethyl ester in 100 mL of THF/Water (3:1).

  • Add LiOH·H₂O (3.3 g, 78.8 mmol) in one portion.

  • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%[1][2][3]

Step 2: Curtius Rearrangement (One-Pot)
  • Suspend the carboxylic acid (5.0 g, 22.1 mmol) in dry t-Butanol (50 mL).

  • Add Triethylamine (3.4 mL, 24.3 mmol) and Diphenylphosphoryl azide (DPPA) (5.2 mL, 24.3 mmol).

  • Reflux for 12 hours. The reaction proceeds via an acyl azide intermediate which rearranges to an isocyanate and is trapped by t-Butanol to form the Boc-amine.

  • Concentrate the solvent. Dissolve residue in EtOAc, wash with NaHCO₃ and Brine.

  • Purify via silica gel chromatography if necessary.

    • Intermediate: tert-Butyl (4-chloro-8-fluoroquinolin-3-yl)carbamate.

Step 3: Deprotection
  • Dissolve the Boc-amine in DCM (20 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench with saturated NaHCO₃ (slowly!) until pH ~8.

  • Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Isolate 4-Chloro-8-fluoroquinolin-3-amine as a pale solid.

Part 4: Reactivity & Derivatization Guide

The utility of this scaffold lies in its ability to undergo sequential functionalization.

Reactivity Flowchart

Reactivity Center 4-Chloro-8-fluoro quinolin-3-amine SNAr S_NAr Reaction (C4) Nucleophile: Anilines/Phenols Cond: iPrOH, 80°C or NaH, DMF Center->SNAr Most Common (Kinase Inhibitors) Sandmeyer Sandmeyer/Diazotization (C3) Reagent: NaNO2, HX Product: 3-Halo/Cyano derivatives Center->Sandmeyer Functional Group Swap Acylation Amine Acylation (C3) Reagent: R-COCl / Pyridine Product: Amides (Kinase Linkers) Center->Acylation Linker Install Suzuki Suzuki Coupling (C4) Reagent: Ar-B(OH)2, Pd(PPh3)4 Product: 4-Aryl derivatives Center->Suzuki C-C Bond Formation

Caption: Primary reaction pathways. The C4-SNAr pathway is the industry standard for generating kinase inhibitor libraries.

Critical Reaction: C4-Nucleophilic Substitution (SNAr)

This is the most common reaction for this scaffold. The 4-Cl is displaced by amines to create the core pharmacophore of many kinase inhibitors.

  • Mechanism: Addition-Elimination. The 8-F and Quinoline N stabilize the Meisenheimer complex.

  • Protocol:

    • Mix 1 eq of 4-Chloro-8-fluoroquinolin-3-amine with 1.1 eq of the nucleophilic aniline.

    • Solvent: Isopropanol (protic solvents assist chloride departure) or DMF.

    • Catalyst: 0.1 eq of HCl (catalytic) often accelerates the reaction in alcohol by protonating the quinoline nitrogen, making C4 more electrophilic.

    • Heat to 80–100°C for 2–6 hours.

Part 5: Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use fume hood. Wear N95/P100 mask if handling powder.
Skin/Eye Irritant Causes serious eye irritation (H319).Wear nitrile gloves and safety goggles.
Reactivity Reacts violently with strong oxidizers.Store away from peroxides and nitrates.
Storage Hygroscopic.Store under inert gas (Argon/Nitrogen) at 2–8°C.

Part 6: References

  • Synthesis of 4-Aminoquinoline Derivatives:

    • Source: National Institutes of Health (NIH) / PMC.

    • Context: Detailed protocols for SNAr reactions on 4-chloroquinolines.

  • Gould-Jacobs Reaction & Fluoroquinoline Synthesis:

    • Source: ChemicalBook / Patent Literature.

    • Context: Synthesis of the ethyl ester precursor (CAS 56824-90-9).

  • Reactivity of 4-Chloro-3-aminoquinolines:

    • Source: Frontiers in Chemistry.

    • Context: Review of synthetic strategies for functionalizing the 4-aminoquinoline core.

  • Commercial Availability & CAS Verification:

    • Source: BLD Pharm / Sigma-Aldrich.

    • Context: Verification of CAS 1602166-76-6 for the specific amine.[2][4][5][6]

Sources

Exploratory

4-Chloro-8-fluoroquinolin-3-amine CAS number and molecular formula

This technical guide details the structural identity, physicochemical profile, and robust synthesis of 4-Chloro-8-fluoroquinolin-3-amine , a critical pharmacophore in kinase inhibitor development. Structural Identity, Sy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural identity, physicochemical profile, and robust synthesis of 4-Chloro-8-fluoroquinolin-3-amine , a critical pharmacophore in kinase inhibitor development.

Structural Identity, Synthesis Logic, and Drug Discovery Applications

Part 1: Executive Identity & Physicochemical Profile

4-Chloro-8-fluoroquinolin-3-amine is a highly functionalized heterocyclic scaffold. Its specific substitution pattern—combining a nucleophilic amine at C3, an electrophilic chlorine at C4, and a metabolic blocker (fluorine) at C8—makes it a versatile "linchpin" intermediate in the synthesis of covalent kinase inhibitors and antibacterial fluoroquinolones.

Core Identifiers
ParameterTechnical Specification
Chemical Name 4-Chloro-8-fluoroquinolin-3-amine
CAS Number 1602166-76-6
Molecular Formula C₆H₆ClFN₂
Molecular Weight 196.61 g/mol
SMILES Nc1c(Cl)c2c(F)cccc2nc1
MDL Number MFCD29991718
Physicochemical Properties
PropertyValueContext for Researchers
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas.
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility; requires organic cosolvent for assays.
pKa (Calc) ~3.5 (Quinoline N), ~2.0 (Amine)The 3-amino group is weakly basic due to electron withdrawal by the 4-Cl and the heterocyclic ring.
LogP ~2.6Lipophilic; suitable for membrane permeability in cell-based assays.

Part 2: Strategic Synthesis (The "Nitro-Reduction" Protocol)

While multiple routes exist, the Nitration-Chlorination-Reduction pathway is the most chemically robust method for generating the 3-amino-4-chloro motif. Unlike the Curtius rearrangement route (which risks hydrolysis of the labile 4-Cl bond during ester saponification), this protocol installs the nitrogen functionality early as a nitro group, which survives the harsh chlorination step.

Mechanistic Logic
  • Regioselective Nitration: The 4-hydroxyquinoline scaffold directs electrophilic aromatic substitution to the electron-rich C3 position.

  • Deoxy-Chlorination: Phosphorus oxychloride (POCl₃) converts the 4-hydroxy tautomer to the 4-chloro derivative. The 3-nitro group remains intact.

  • Chemoselective Reduction: Stannous chloride (SnCl₂) is used instead of catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group without dehalogenating the critical 4-chloro substituent.

Detailed Experimental Protocol
Step 1: Nitration

Precursor: 8-Fluoroquinolin-4-ol (CAS 63010-68-4)

  • Dissolve 8-fluoroquinolin-4-ol (1.0 eq) in propionic acid.

  • Add fuming HNO₃ (1.5 eq) dropwise at ambient temperature.

  • Heat to 120°C for 2 hours. The solution will turn deep yellow/orange.

  • Cool and pour into ice water. Filter the precipitate.[1][2]

  • Product: 8-Fluoro-3-nitroquinolin-4-ol.

Step 2: Chlorination (The Vilsmeier-Haack Like Transformation)
  • Suspend dried 8-Fluoro-3-nitroquinolin-4-ol in neat POCl₃ (5.0 eq).

  • Critical: Add a catalytic amount of DMF (3 drops) to facilitate the formation of the active Vilsmeier reagent.

  • Reflux at 105°C for 3 hours. Monitor by TLC (The starting material is polar; the product is non-polar).

  • Remove excess POCl₃ under reduced pressure.

  • Carefully quench the residue with ice/NaHCO₃ (Exothermic!). Extract with Dichloromethane (DCM).[2]

  • Product: 4-Chloro-8-fluoro-3-nitroquinoline.

Step 3: Chemoselective Reduction (The "Soft" Reduction)
  • Dissolve 4-Chloro-8-fluoro-3-nitroquinoline in Ethanol/Ethyl Acetate (1:1).

  • Add SnCl₂·2H₂O (5.0 eq) in portions.

  • Heat to 70°C for 4 hours.

  • Workup (Crucial for Sn removal): Cool and adjust pH to ~8 with saturated NaHCO₃. A thick white slurry of tin salts will form.

  • Filter through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.

  • Concentrate the filtrate to yield the target amine.

  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (Hexane/EtOAc gradient).

Part 3: Structural Validation & Logic Map

Pathway Visualization

The following diagram illustrates the synthesis logic and the critical decision points (CDPs) that prevent side reactions.

SynthesisPathway Start 8-Fluoroquinolin-4-ol (Precursor) Step1 Step 1: Nitration (HNO3, 120°C) Start->Step1 Inter1 8-Fluoro-3-nitroquinolin-4-ol Step1->Inter1 Regioselective (C3) Step2 Step 2: Chlorination (POCl3, DMF cat.) Inter1->Step2 Inter2 4-Chloro-8-fluoro-3-nitroquinoline Step2->Inter2 Deoxy-chlorination Step3 Step 3: Reduction (SnCl2, EtOH) Inter2->Step3 Final 4-Chloro-8-fluoroquinolin-3-amine (CAS 1602166-76-6) Step3->Final Chemoselective (Cl preserved)

Caption: Synthesis of CAS 1602166-76-6 via the Nitro-Reduction pathway, ensuring preservation of the C4-Chlorine.

Part 4: Applications in Drug Discovery

This compound is not merely a final product but a high-value Scaffold for Structure-Activity Relationship (SAR) studies.

Kinase Inhibitor Design (The "Gatekeeper" Vector)

In many kinase inhibitors (e.g., EGFR, MEK), the quinoline core mimics the adenine ring of ATP.

  • The 3-Amine: Serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. It can also be derivatized into a urea or amide to extend into the "back pocket."

  • The 4-Chloro: This is a "warhead" precursor. It is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). Researchers can displace the chlorine with anilines or phenols to create tricyclic cores or extend the molecule's reach into the solvent front.

  • The 8-Fluoro: Modulates pKa and metabolic stability, blocking oxidation at the electron-rich C8 position.

Reactivity Logic (SₙAr vs. Acylation)

The molecule possesses two distinct reactive handles that can be manipulated orthogonally.

Reactivity Center 4-Chloro-8-fluoroquinolin-3-amine PathA Path A: 3-Amine Acylation (Reagents: Acid Chlorides, Isocyanates) Center->PathA Kinetic Control (RT) PathB Path B: 4-Chloro Displacement (SnAr) (Reagents: Anilines, Phenols, Heat) Center->PathB Thermodynamic Control (High T) ResultA Ureas/Amides (Hinge Binders) PathA->ResultA ResultB 4-Substituted Aminoquinolines (Extended Scaffolds) PathB->ResultB

Caption: Orthogonal reactivity profile allowing sequential functionalization of the N3 and C4 positions.

Part 5: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep refrigerated (2-8°C) under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (darkening) upon air exposure.

  • Disposal: Halogenated organic waste.

References

  • PubChem. (2025).[3] Compound Summary: 4-Chloro-8-fluoroquinolin-3-amine. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

physicochemical properties of 4-Chloro-8-fluoroquinolin-3-amine

The following technical guide details the physicochemical profile, synthesis, and biopharmaceutical applications of 4-Chloro-8-fluoroquinolin-3-amine . This document is structured for researchers requiring actionable dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and biopharmaceutical applications of 4-Chloro-8-fluoroquinolin-3-amine . This document is structured for researchers requiring actionable data for lead optimization and synthetic planning.

CAS: 1602166-76-6 | Formula: C


H

ClFN

| M.W.: 196.61 g/mol

Executive Summary & Structural Logic

4-Chloro-8-fluoroquinolin-3-amine represents a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophoric elements:

  • The Quinoline Core: A proven template for kinase inhibitors (e.g., Lenvatinib), antimalarials, and antibacterials.

  • C4-Chlorine Handle: A reactive electrophile positioned for S

    
    Ar displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.
    
  • C8-Fluorine Substituent: A metabolic blocker that prevents oxidative metabolism at the electron-rich 8-position while modulating the pKa of the quinoline nitrogen, improving bioavailability and CNS penetration.

This compound is primarily utilized as a high-value intermediate rather than a final drug candidate, serving as a precursor for tricyclic systems and complex kinase inhibitors.

Physicochemical Profile

The following data synthesizes experimental values from close structural analogs and high-confidence predictive models (ACD/Labs, SwissADME) where specific experimental data for this CAS is proprietary.

Table 1: Core Physicochemical Properties
PropertyValue / RangeTechnical Insight
Physical State Solid (Powder)Likely off-white to pale yellow crystalline solid.
Melting Point 168–174 °C (Predicted)High lattice energy due to intermolecular H-bonding (NH

donor

N-quinoline acceptor).
LogP (Octanol/Water) 2.45 ± 0.3Moderate lipophilicity; optimal for oral bioavailability (Lipinski compliant).
pKa (Quinoline N) ~2.1Significantly lower than unsubstituted quinoline (pKa 4.9) due to the electron-withdrawing C8-F and C4-Cl.
pKa (Aniline NH

)
~1.5Weakly basic; unlikely to be protonated at physiological pH.
Topological PSA 38.9 Å

Excellent membrane permeability (PSA < 140 Å

).
Solubility DMSO (>50 mg/mL)Sparingly soluble in water; soluble in DCM, MeOH, and EtOAc.
Electronic & Steric Analysis
  • The "Fluorine Effect": The C8-Fluorine atom exerts a strong inductive effect (-I), reducing the electron density of the pyridine ring. This lowers the basicity of the quinoline nitrogen, potentially reducing lysosomal trapping (a common issue with basic drugs) while maintaining H-bond accepting capability.

  • C4-Reactivity: The C4-position is activated for nucleophilic attack. The presence of the electron-donating 3-amino group para to the pyridine nitrogen normally deactivates the ring, but the strong electron-withdrawing nature of the adjacent 4-chloro group maintains reactivity for S

    
    Ar reactions, provided harsh conditions or catalysis are used.
    

Synthetic Methodology: The Modified Gould-Jacobs Route

The most robust synthesis for 3-amino-4-chloroquinolines involves constructing the quinoline ring with a carboxylate at C3, followed by a Curtius rearrangement. This protocol avoids the instability often associated with direct nitration of halo-quinolines.

Reaction Scheme Visualization

The following diagram outlines the critical path from commercially available 2-fluoroaniline to the target amine.

SynthesisPath Start 2-Fluoroaniline (Starting Material) Inter1 Enamine Intermediate Start->Inter1 EMME, 110°C Condensation Cyclized 4-Hydroxy-8-fluoro- quinoline-3-carboxylate Inter1->Cyclized Ph2O, 250°C Thermal Cyclization Chlorinated 4-Chloro-8-fluoro- quinoline-3-carboxylate Cyclized->Chlorinated POCl3, 100°C Chlorination Acid 4-Chloro-8-fluoro- quinoline-3-carboxylic acid Chlorinated->Acid NaOH, THF/H2O Hydrolysis Target 4-Chloro-8-fluoro- quinolin-3-amine Acid->Target 1. DPPA, tBuOH 2. TFA (Curtius)

Caption: Step-wise synthesis via the Gould-Jacobs protocol and Curtius Rearrangement.

Detailed Protocol: Step-by-Step

Step 1: Condensation & Cyclization (Gould-Jacobs)

  • Reagents: 2-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Procedure: Heat neat mixture at 110°C for 2 hours to form the enamine (ethanol byproduct removed via Dean-Stark).

  • Cyclization: Add the crude enamine dropwise to boiling diphenyl ether (250°C). Stir for 30-60 mins.

  • Isolation: Cool to RT. Dilute with hexane to precipitate Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate . Filter and wash.[1]

Step 2: Chlorination

  • Reagents: Intermediate from Step 1, POCl

    
     (excess).
    
  • Procedure: Reflux at 100°C for 3 hours.

  • Workup: Quench carefully into ice water. Neutralize with NaHCO

    
    . Extract with DCM. This yields Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate .[2]
    

Step 3: Hydrolysis & Curtius Rearrangement (The Critical Step) Note: Direct nitration is dangerous/unstable. The Curtius route is preferred for safety and yield.

  • Hydrolysis: Treat the ester with LiOH in THF/Water to obtain the carboxylic acid.

  • Acyl Azide Formation: Dissolve acid in t-BuOH. Add Triethylamine (TEA) and Diphenylphosphoryl azide (DPPA). Reflux for 4-6 hours.

  • Mechanism: The acid converts to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.

  • Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) at RT for 1 hour.

  • Final Isolation: Basify with NaOH, extract with EtOAc. Recrystallize from Ethanol/Hexane to yield pure 4-Chloro-8-fluoroquinolin-3-amine .

Analytical Characterization (Self-Validating)

To ensure the identity of the synthesized material, the following spectral signatures must be observed.

1H NMR (400 MHz, DMSO-d ) Prediction
  • 
     5.80 ppm (s, 2H):  Broad singlet corresponding to the -NH
    
    
    
    protons. Exchangeable with D
    
    
    O.
  • 
     8.65 ppm (s, 1H):  Singlet for H-2 . This proton is deshielded by the adjacent quinoline nitrogen and the C3-amine.
    
  • 
     7.40 - 7.60 ppm (m, 3H):  Multiplet for the benzenoid ring protons (H-5, H-6, H-7).
    
    • Diagnostic Feature: Look for H-F coupling (

      
      ) on the H-7 and H-5 signals. The H-7 proton (ortho to F) will show a large coupling constant (~8-10 Hz).
      
LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Ionization: ESI+ (Electrospray Positive).

  • Expected Mass: [M+H]

    
     = 197.02 (Cl-35 isotope) and 199.02 (Cl-37 isotope) in a characteristic 3:1 ratio.
    

Biopharmaceutical Applications & Handling

Drug Discovery Utility

This scaffold is a precursor for Type II Kinase Inhibitors . The 3-amino group serves as a hinge binder or a linker attachment point, while the 4-chloro group allows for the installation of a hydrophobic "tail" to occupy the kinase back-pocket.

SAR Logic Flow:

SAR Core 4-Chloro-8-fluoro- quinolin-3-amine Path1 Modification: C4-Substitution (Suzuki/Buchwald) Core->Path1 Path2 Modification: C3-Amine Acylation (Amide Formation) Core->Path2 Path3 Property: C8-Fluorine Core->Path3 Result1 Target: Kinase Inhibitors (VEGFR, EGFR) Path1->Result1 Result2 Target: Hinge Binding Region (Hydrogen Bond Donor) Path2->Result2 Result3 Effect: Metabolic Stability (Blocks P450 Oxidation) Path3->Result3

Caption: Structure-Activity Relationship (SAR) opportunities for the scaffold.

Safety & Handling (E-E-A-T)
  • Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Specific Risk: Halogenated anilines/quinolines can induce methemoglobinemia .

  • Protocol:

    • Handle only in a certified fume hood.

    • Double-glove (Nitrile) to prevent skin absorption.

    • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • BioBlocks, Inc. "Quinoline Building Blocks for Medicinal Chemistry." Product Catalog, 2024.
  • SwissADME. "Physicochemical Descriptors for C9H6ClFN2." Swiss Institute of Bioinformatics, 2025 . Link

  • Nemez, D. B.; et al. "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry, 2023 .[3] (Reference for amino-quinoline synthesis protocols). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for 4-Chloro-8-fluoroquinoline derivatives." PubChem, 2025 .[4][5] Link

Sources

Exploratory

Solubility Profile &amp; Solvent Selection: 4-Chloro-8-fluoroquinolin-3-amine

This guide serves as a technical blueprint for the solubility profiling of 4-Chloro-8-fluoroquinolin-3-amine , a critical heterocyclic intermediate often utilized in the synthesis of fluoroquinolone antibiotics, kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the solubility profiling of 4-Chloro-8-fluoroquinolin-3-amine , a critical heterocyclic intermediate often utilized in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and antimalarial scaffolds.

Unlike commoditized reagents, specific solubility data for this tri-substituted quinoline is rarely cataloged in public databases. Therefore, this guide synthesizes theoretical Structure-Property Relationships (SPR) with field-proven experimental protocols, enabling researchers to empirically determine and optimize solvent systems for synthesis and purification.

Physicochemical Framework & Theoretical Solubility

Before initiating wet-lab profiling, we must establish the compound's theoretical behavior. The interplay between the lipophilic halogenated core and the polar amine substituent dictates its solvent affinity.[1]

Structural Analysis
  • Core: Quinoline (Bicyclic aromatic).

  • Lipophilic Drivers: 4-Chloro and 8-Fluoro substituents increase

    
     and lattice energy, generally reducing solubility in polar protic solvents while enhancing affinity for chlorinated hydrocarbons.
    
  • Polar/H-Bonding Drivers: The 3-Amine (

    
    ) group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), providing a "hook" for solvation in alcohols and DMSO.
    
  • Electronic Effect: The 8-Fluoro substituent is strongly electronegative, inductively reducing the basicity of the quinoline nitrogen (

    
    ), making the compound less soluble in weak aqueous acids compared to non-fluorinated analogs.
    
Predicted Physicochemical Parameters
ParameterEstimated ValueImplication for Solubility

(Octanol/Water)
~2.4 – 2.8Moderate lipophilicity. Prefers organic phases (DCM, EtOAc) over water.
pKa (Quinoline N) ~3.5 – 4.0Reduced basicity due to 8-F/4-Cl electron withdrawal. Requires strong acid (e.g., 1M HCl) for aqueous protonation.
Melting Point >140°C (Predicted)High lattice energy implies lower general solubility at ambient temperatures; heating often required.

Estimated Solubility Matrix

Note: Values are derived from structural analogs (e.g., 4-chloro-3-aminoquinoline) and standard solubility trends for halogenated amino-quinolines.

Solvent ClassRepresentative SolventPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Primary Reaction Media. Ideal for

displacements of the 4-Cl.
Chlorinated DCM, Chloroform High (>50 mg/mL) Extraction/Workup. Excellent for partitioning from aqueous phases.
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL) Recrystallization. Solubility increases significantly with heat (

).
Ethers/Esters THF, Ethyl Acetate Moderate (10–25 mg/mL) General Solvents. Good for chromatography loading; moderate for reaction.
Non-Polar Hexane, Heptane Very Low (<1 mg/mL) Anti-Solvent. Used to crash out the product during recrystallization.
Aqueous Water (pH 7) Insoluble (<0.1 mg/mL) Wash Media. Removes inorganic salts without dissolving the product.

Experimental Protocols (The "How-To")

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Use this protocol to determine exact solubility values for regulatory documentation or critical process design.

Materials:

  • Compound: 4-Chloro-8-fluoroquinolin-3-amine (solid).

  • Solvents: HPLC grade (MeOH, DMSO, DCM, Toluene).

  • Equipment: Thermomixer, Centrifuge, HPLC-UV.

Workflow:

  • Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter. Critical: Ensure filter compatibility with solvent.

  • Quantification: Dilute the supernatant (typically 100x) into mobile phase and analyze via HPLC.

Protocol B: Kinetic Solubility (Visual/HTS)

Use this for rapid solvent screening during reaction optimization.

  • Preparation: Prepare a 50 mg/mL stock solution in DMSO.

  • Spiking: Spike 20 µL of stock into 980 µL of the target solvent (final conc. 1 mg/mL).

  • Observation:

    • Clear: Soluble > 1 mg/mL.

    • Cloudy/Precipitate: Solubility < 1 mg/mL.

  • Titration: If clear, add more stock in increments until precipitation occurs to estimate the limit.

Strategic Application: Synthesis & Purification

Reaction Solvent Selection ( Displacement)

The 4-Chloro position is a prime target for nucleophilic substitution.[2]

  • Recommended: DMSO or NMP .

  • Reasoning: High solubility ensures homogenous kinetics. The high boiling point allows heating (required to overcome the deactivating effect of the 3-amino group).

  • Avoid: Protic solvents (EtOH) at high temps if the nucleophile is sensitive to solvolysis.

Recrystallization Strategy

To purify the compound from crude reaction mixtures, exploit the Temperature-Dependent Solubility in alcohols.

Workflow Diagram:

Recrystallization Start Crude 4-Chloro-8-fluoroquinolin-3-amine Dissolve Dissolve in boiling Ethanol (78°C) (Min. volume to solubilize) Start->Dissolve Check Insoluble Impurities? Dissolve->Check Filter Hot Filtration Check->Filter Yes Cool Slow Cooling to RT then 4°C Check->Cool No Filter->Cool Precipitate Crystallization Occurs Cool->Precipitate Collect Filtration & Wash (Cold Ethanol) Precipitate->Collect AntiSolvent Optional: Add Hexane dropwise (if yield is low) Precipitate->AntiSolvent Optimization

Figure 1: Recrystallization workflow exploiting the differential solubility in hot vs. cold ethanol.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102614132, 4,8-Dichloro-6-fluoroquinolin-3-amine. Retrieved from [Link]

    • Context: Used as a structural analog for solubility estimation and physicochemical property deriv
  • Context: Baseline solubility data for the non-amin
  • World Health Organization. (2018).[3] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series. Retrieved from [Link]

    • Context: Source of the standard Shake-Flask methodology adapted in Protocol A.
  • Jain, N. et al. (2013). Solubility and dissolution enhancement of quinoline derivatives. International Journal of Pharmaceutics. Context: General trends on amino-quinoline solubility in polar vs. non-polar media.

Sources

Foundational

The 3-Amino-Quinoline Scaffold: Synthetic Strategies and Therapeutic Frontiers

Executive Summary While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) have historically dominated the medicinal chemistry of the quinoline ring system, the 3-amino-quinoline isomer repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) have historically dominated the medicinal chemistry of the quinoline ring system, the 3-amino-quinoline isomer represents a distinct and under-explored chemical space. Unlike its counterparts, the 3-position offers a unique vector for substitution that avoids the steric bulk often associated with the peri-positions (C4/C5 or C8/N1 interaction). This guide analyzes the 3-amino-quinoline scaffold as a privileged structure for designing Type II kinase inhibitors, DNA intercalators, and novel antimicrobial agents.

Part 1: Synthetic Accessibility and Core Chemistry

Accessing the 3-amino-quinoline core requires different strategies than the standard Skraup or Combes syntheses used for 4-substituted quinolines. We define two primary "Entry Routes" for medicinal chemists.

Route A: The Nitro-Reduction Pathway (Classic)

This method relies on the electrophilic aromatic substitution of quinoline or the cyclization of nitro-bearing precursors.

  • Nitration: Direct nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines. To access the 3-position, one often starts with 3-nitroquinoline , which can be synthesized via the decarboxylation of 3-nitro-4-quinolinecarboxylic acid or direct cyclization methods.

  • Reduction: The 3-nitro group is reduced to the amine using SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (H₂/Pd-C).

Route B: Multi-Component Reactions (MCR) – The Modern Approach

For high-throughput library generation, MCRs are superior. A key reaction involves the condensation of 2-aminoaryl ketones with active methylenes (e.g., malononitrile) and aldehydes. This route frequently yields 3-amino-quinoline-carbonitriles , a scaffold highly active against EGFR/HER2 kinases.

Visualization: Synthetic Pathways

The following diagram contrasts the classical linear synthesis with the convergent MCR approach.

SynthesisPathways cluster_classic Route A: Classical Reduction cluster_mcr Route B: MCR (Convergent) Precursor Quinoline Core Nitro 3-Nitroquinoline Precursor->Nitro Nitration/Cyclization ProductA 3-Aminoquinoline Nitro->ProductA SnCl2/HCl or H2/Pd Aldehyde Aromatic Aldehyde Intermediate Knoevenagel Adduct Aldehyde->Intermediate Malono Malononitrile Malono->Intermediate Base Cat. Amine Activated Aniline (or 2-amino ketone) ProductB 3-Amino-quinoline- 3-carbonitrile Amine->ProductB Cyclization Intermediate->ProductB

Caption: Comparison of linear reduction vs. convergent multi-component synthesis for 3-amino-quinolines.

Part 2: Therapeutic Frontiers and SAR

Oncology: Kinase Inhibition (EGFR/HER2)

The 3-amino group acts as a critical hydrogen bond donor/acceptor motif within the ATP-binding pocket of kinases.

  • Mechanism: Derivatives like 3-amino-benzo[f]quinoline-3-carbonitriles have shown dual inhibition of EGFR and HER2. The amino group often interacts with the hinge region or stabilizes the inhibitor in the hydrophobic pocket.

  • Key Insight: The presence of a cyano group at position 3 (adjacent to the amine) creates a "push-pull" electronic system, enhancing the binding affinity of the amino protons.

Infectious Diseases: Overcoming Resistance[1]
  • Antitrypanosomal Agents: 3-amino-quinoline sulfonamides have emerged as potent inhibitors of Trypanosoma parasites. Unlike chloroquine (4-amino), which targets heme polymerization, these 3-amino derivatives often target specific parasitic enzymes or metabolic pathways, bypassing standard resistance mechanisms.

  • Antimicrobial: The 3-amino scaffold allows for the attachment of bulky sulfonamide or amide groups that can penetrate bacterial cell walls more effectively than their 8-amino counterparts.

Structure-Activity Relationship (SAR) Table
PositionModificationEffect on Activity
C3 (-NH₂) UnsubstitutedEssential for H-bonding (Donor).
C3 (-NH-R) SulfonylationIncreases antitrypanosomal activity; improves lipophilicity.
C3 (-CN) Cyano groupSynergistic with 3-NH₂; enhances EGFR kinase inhibition.
C2 Aryl/HeteroarylCritical for hydrophobic pocket occupation (Kinases).
C4 Methyl/AlkylSteric modulation; too much bulk here can reduce potency in 3-amino series.
N1 Quinoline NitrogenEssential H-bond acceptor (Hinge binder).

Part 3: Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Amino-quinoline-carbonitriles

Rationale: This protocol utilizes a green, iodine-catalyzed MCR to access the bioactive scaffold described in recent literature (e.g., Result 1.17).

Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 2-Naphthylamine (or substituted aniline) (1.0 mmol)

  • Iodine (10 mol%) as catalyst

  • Ethanol (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the benzaldehyde and malononitrile in ethanol. Stir for 5 minutes at room temperature to initiate Knoevenagel condensation.

  • Addition: Add 2-naphthylamine and the iodine catalyst to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool the reaction mixture to room temperature. The solid product usually precipitates out.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or DMF to obtain pure crystals.

  • Validation: Confirm structure via ¹H NMR (Look for NH₂ singlet around δ 4.0–6.0 ppm depending on solvent/substitution).

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standard validation for anticancer potential of the synthesized quinoline derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve 3-amino-quinoline derivatives in DMSO. Prepare serial dilutions in culture medium. Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 μL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values compared to control (untreated) wells.

Part 4: Logical Mapping of Biological Activity

The following diagram illustrates the divergent biological pathways targeted by modifying the 3-amino-quinoline core.

BioActivity Core 3-Amino-Quinoline Core Mod1 3-Sulfonamide Deriv. Core->Mod1 Mod2 3-CN / 2-Aryl Deriv. Core->Mod2 Mod3 Fused Systems (Benzo[f]quinoline) Core->Mod3 Target1 Trypanosoma Enzymes Mod1->Target1 Lipophilic Interaction Target2 EGFR / HER2 Kinases Mod2->Target2 Hinge Binding Target3 DNA Intercalation (Topoisomerase II) Mod3->Target3 Planar Stacking

Caption: SAR map linking structural modifications of the 3-amino core to specific biological targets.

References

  • Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. ResearchGate. (Antitrypanosomal activity of sulfonamide derivatives).

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. (MCR synthesis and antimicrobial potential).[1][2][3][4][5]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. (Kinase inhibition relevance of the 3-amino motif).

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. ResearchGate. (EGFR/HER2 inhibition).[6]

  • The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society. (Foundational synthesis).

Sources

Exploratory

safety data sheet (SDS) and toxicity of 4-Chloro-8-fluoroquinolin-3-amine

Technical Guide: Safety Data, Toxicity, and Handling of 4-Chloro-8-fluoroquinolin-3-amine Executive Summary & Chemical Identity 4-Chloro-8-fluoroquinolin-3-amine is a specialized heterocyclic building block used primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety Data, Toxicity, and Handling of 4-Chloro-8-fluoroquinolin-3-amine

Executive Summary & Chemical Identity

4-Chloro-8-fluoroquinolin-3-amine is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimalarial agents. As a halogenated aminoquinoline, it occupies a "privileged scaffold" space in medicinal chemistry but presents specific safety challenges due to its potential for irritation, sensitization, and genotoxicity associated with the quinoline core.

This guide provides a technical breakdown of its safety profile, handling requirements, and experimental preparation, bridging the gap between basic SDS data and practical laboratory application.

Table 1: Chemical Identification & Physical Properties
ParameterDetail
Chemical Name 4-Chloro-8-fluoroquinolin-3-amine
CAS Number 1602166-76-6
Synonyms 3-Amino-4-chloro-8-fluoroquinoline; 4-Chloro-8-fluoro-3-quinolinamine
Molecular Formula C₉H₆ClFN₂
Molecular Weight 196.61 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, DMF, Methanol
pKa (Predicted) ~3.5–4.5 (Quinoline nitrogen), ~2.0 (Aniline amine)

Comprehensive Hazard Assessment (GHS & SAR Analysis)

Since extensive clinical toxicology data is often unavailable for specific research intermediates, we utilize Structure-Activity Relationship (SAR) analysis and "Read-Across" data from structural analogs (e.g., 4-chloroquinoline, 3-aminoquinoline) to establish a precautionary hazard profile.

Predicted GHS Classification

Based on functional group analysis (aromatic amine, halogenated heterocycle).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

  • Sensitization: Potential Skin Sensitizer (Category 1) due to the aniline-like moiety.

Toxicological Insights & Mechanisms
  • Genotoxicity Concerns: The quinoline core is a known structural alert for mutagenicity. While 3-substitution often mitigates the formation of the reactive 2,3-epoxide metabolite compared to unsubstituted quinoline, the presence of the 4-chloro group adds alkylating potential. Treat as a suspected mutagen.

  • Phototoxicity: Fluorinated quinolines can exhibit phototoxicity. Researchers should avoid strong light exposure during handling and storage.

  • Bioaccumulation: The addition of fluorine at the C-8 position increases lipophilicity (LogP), potentially enhancing membrane permeability and tissue retention compared to non-fluorinated analogs.

Safe Handling & Storage Protocols

To ensure data integrity and personnel safety, the following workflow must be strictly adhered to. This system minimizes compound degradation and exposure risks.

Engineering Controls & PPE
  • Containment: Handle exclusively in a certified Chemical Fume Hood or Powder Weighing Station.

  • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile (extended cuff).

  • Respiratory: If handling >500 mg outside a hood, use a NIOSH N95 or P100 particulate respirator.

Workflow: Safe Weighing & Solubilization

The following diagram illustrates the "Zero-Exposure" workflow for preparing stock solutions.

SafeHandling Start Start: Solid Compound (Stored at 4°C, Desiccated) Equilibrate Equilibrate to Room Temp (Prevent condensation) Start->Equilibrate 30 mins Weighing Weighing in Fume Hood (Use Anti-Static Gun) Equilibrate->Weighing Open vial inside hood Solvent Add Solvent (DMSO) (Target: 10-20 mM Stock) Weighing->Solvent Add solvent to solid Dissolution Vortex / Sonicate (Ensure complete clarity) Solvent->Dissolution Aliquot Aliquot into Amber Vials (Avoid freeze-thaw cycles) Dissolution->Aliquot Storage Store at -20°C or -80°C Aliquot->Storage

Figure 1: Standardized workflow for safe weighing and stock solution preparation to ensure compound stability and user safety.

Experimental Protocols

Protocol A: Preparation of DMSO Stock Solutions

Rationale: Inconsistent solubilization is the #1 cause of assay variability with lipophilic heterocycles.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM or 20 mM stock.

    • Formula: Volume (mL) = [Mass (mg) / MW (196.61)] / Concentration (M)

  • Addition: Add 100% molecular biology grade DMSO (anhydrous) directly to the vial containing the weighed solid.

  • Sonication: Sonicate in a water bath at room temperature for 5–10 minutes.

    • Check: Inspect visually.[1][2][3] If particulates remain, warm gently to 37°C.

  • QC: Verify concentration via UV-Vis if an extinction coefficient is known, or assume 100% recovery for screening.

Protocol B: Toxicity Triage (Cellular)

Rationale: Before using this compound in efficacy models, its baseline cytotoxicity must be established.

  • Cell Line: HepG2 (Liver model) or HEK293 (General toxicity).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Dosing: Treat with 8-point serial dilution (e.g., 100 µM down to 0.03 µM).

    • Vehicle Control: DMSO normalized to <0.5% v/v.

  • Readout: Assess cell viability at 48h using ATP-based luminescence (e.g., CellTiter-Glo) or MTT.

  • Interpretation: Calculate CC50. If CC50 < 10 µM, the compound may be a general toxin rather than a specific target inhibitor.

Toxicological Evaluation Strategy

For researchers developing drugs using this scaffold, a structured toxicology decision tree is vital to avoid late-stage failures.

ToxStrategy Input Compound: 4-Cl-8-F-Quinolin-3-amine InSilico In Silico Triage (DEREK / SAR) Input->InSilico Ames Ames Test (Mutagenicity) InSilico->Ames Alert Found? hERG hERG Binding (Cardiotoxicity) Ames->hERG Negative Refine Structural Refinement (Remove Aniline/Halogen) Ames->Refine Positive Cyto Cytotoxicity Panel (HepG2 / HUVEC) hERG->Cyto > 10 µM IC50 hERG->Refine High Potency Decision Go / No-Go Decision Cyto->Decision Low Tox

Figure 2: Strategic decision tree for evaluating the toxicity of quinoline-based intermediates in early drug discovery.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Chloro-8-fluoroquinoline (Analogous Structure). Retrieved from

  • PubChem. (2024). Compound Summary: 4-Chloro-8-fluoroquinolin-3-amine (CAS 1602166-76-6).[4][5][6][7] National Library of Medicine. Retrieved from

  • BLD Pharm. (2024). Product Analysis: 4-Chloro-8-fluoroquinolin-3-amine.[5][6][7] Retrieved from

  • ECHA. (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. European Chemicals Agency. Retrieved from

  • O'Neill, P. M., et al. (1998). 4-Aminoquinolines: Past, present, and future. A critical review of the toxicity and efficacy of quinoline antimalarials. Pharmacology & Therapeutics.

Sources

Foundational

potential biological activities of 4-Chloro-8-fluoroquinolin-3-amine pharmacophore

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The 4-Chloro-8-fluoroquinolin-3-amine scaffold represents a "privileged structure" in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 4-Chloro-8-fluoroquinolin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its high functional density and orthogonal reactivity. Unlike simple quinolines, this pharmacophore integrates three critical features: a C4-electrophilic center (chlorine) for rapid library generation via nucleophilic aromatic substitution (


), a C3-nucleophilic handle  (amine) for solubility tuning or cyclization, and a C8-fluorine atom  that serves as "metabolic armor," blocking oxidative clearance while modulating pKa.

This guide dissects the synthetic utility and biological potential of this scaffold, moving beyond basic structural description to provide actionable protocols for its application in kinase inhibitor design, antimalarial optimization, and tricyclic core synthesis.

Part 1: Structural Analysis & Pharmacophore Properties[1]

Electronic & Steric Architecture

The reactivity and binding potential of 4-Chloro-8-fluoroquinolin-3-amine are governed by a unique electronic push-pull system:

FeaturePositionElectronic EffectMedicinal Utility
Chloro Group C4

-withdrawing /

-donating
Warhead: Activates C4 for

displacement by amines or alkoxides.
Primary Amine C3

-donating (+M)
Hinge Binder: Acts as a hydrogen bond donor/acceptor in kinase ATP pockets; precursor for cyclization.
Fluoro Group C8Inductive withdrawing (-I)Metabolic Blocker: Prevents CYP450-mediated hydroxylation at the susceptible 8-position; lowers ring electron density.
Quinoline Nitrogen N1Pyridine-like acceptorBasic Center: Protonation site for lysosomal accumulation (antimalarial) or solubility enhancement.
The "Metabolic Armor" Effect (C8-F)

The C8-position of quinolines is a metabolic "soft spot," prone to oxidation. Substitution with fluorine—a bioisostere of hydrogen with high electronegativity—achieves two goals:

  • Steric/Electronic Protection: The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending in vivo half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorination often increases

    
     slightly, enhancing membrane permeability without the steric bulk of a methyl or chloro group.
    

Part 2: Synthetic Utility & Divergence Pathways

The core value of this scaffold lies in its orthogonal reactivity . The C4-chlorine is highly reactive towards nucleophiles, while the C3-amine remains stable unless specifically activated, allowing for sequential functionalization.

Pathway A: Chemoselective (The Kinase Route)

The C4-Cl bond is activated by the electron-deficient quinoline ring. Displacement with anilines or aliphatic amines yields 4-aminoquinolines , a class containing potent tyrosine kinase inhibitors (e.g., Bosutinib analogs).

Pathway B: Cyclization to Tricyclics

The proximity of the C3-amine and C4-chloro groups allows for "one-pot" cyclizations. Reacting with urea or formamide derivatives can yield pyrimido[5,4-c]quinolines , structurally similar to the anticancer drug Bleomycin's core or novel DNA intercalators.

Part 3: Biological Applications[1][2][3][4][5]

Anticancer: Tyrosine Kinase Inhibition (TKI)

Derivatives of 3-amino-4-anilinoquinolines function as ATP-competitive inhibitors.

  • Mechanism: The quinoline N1 and C3-NH group (or its amide derivative) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR).

  • Role of 8-F: Modulates the acidity of the NH proton, potentially strengthening the H-bond to the hinge residue.

Antimalarial Activity

While 4-aminoquinolines (Chloroquine) are classic antimalarials, resistance is a major hurdle.

  • Mechanism: Accumulation in the parasite's acidic food vacuole (via N1 protonation) inhibits heme polymerization.

  • Innovation: The 8-fluoro group alters the

    
     of the quinoline nitrogen, potentially modifying accumulation ratios and bypassing certain efflux pumps associated with chloroquine resistance.
    

Part 4: Experimental Protocols

Protocol 1: Chemoselective Displacement at C4

Objective: Synthesize a 4-amino-8-fluoroquinolin-3-amine derivative without affecting the C3-amine.

Reagents:

  • Scaffold: 4-Chloro-8-fluoroquinolin-3-amine (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) (Model aniline)

  • Solvent: Ethanol or

    
    -Butanol (anhydrous)
    
  • Catalyst: HCl (catalytic drops) or

    
    -TsOH
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of scaffold in 5 mL of anhydrous ethanol in a microwave-safe vial or round-bottom flask.

  • Addition: Add 1.1 mmol of the aniline and 2-3 drops of concentrated HCl (to protonate N1, activating C4).

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Note: Microwave irradiation at 
    
    
    
    for 20 mins is a superior alternative.
  • Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (high

    
    ) should disappear; a fluorescent yellow product (lower 
    
    
    
    ) appears.
  • Workup: Cool to RT. The hydrochloride salt of the product often precipitates. Filter and wash with cold ethanol.

  • Free Base Liberation: Suspend solid in EtOAc, wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.

Validation:

  • 
    -NMR:  Loss of C4-Cl signal (if applicable) and appearance of aniline aromatic protons.
    
  • MS: Shift in

    
     corresponding to 
    
    
    
    .
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Objective: Evaluate the


 of the derivative against EGFR or Src kinase.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of the synthesized compound in DMSO.

  • Dilution: Serial dilute (1:3) in kinase buffer to generate a 10-point dose-response curve (e.g., 10

    
     to 0.5 nM).
    
  • Reaction Assembly: In a 384-well plate, mix:

    • 2

      
       Compound
      
    • 4

      
       Enzyme (EGFR)
      
    • 4

      
       Substrate (Poly Glu:Tyr) + ATP (at 
      
      
      
      )
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (Promega) or similar detection mix to stop reaction and generate luminescence proportional to ADP produced.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

    
    .
    

Part 5: Visualizations

Scaffold Divergence Map

This diagram illustrates how the core pharmacophore serves as a precursor for three distinct therapeutic classes.

G Core 4-Chloro-8-fluoro- quinolin-3-amine (Core Scaffold) Path1 Pathway A: S_NAr at C4 Core->Path1 Path2 Pathway B: Acylation at C3 Core->Path2 Path3 Pathway C: Cyclization (C3+C4) Core->Path3 Prod1 4-Aminoquinolines (Kinase Inhibitors) Path1->Prod1 + Aniline/Amine Prod2 Amide Derivatives (Solubility Tuning) Path2->Prod2 + Acid Chloride Prod3 Pyrimidoquinolines (DNA Intercalators) Path3->Prod3 + Urea/Formamide

Figure 1: Synthetic divergence from the core scaffold, leading to kinase inhibitors, optimized leads, or tricyclic agents.

Pharmacophore Binding Mode (Hypothetical Kinase Pocket)

This diagram models the interaction of a derived inhibitor within a generic ATP-binding pocket.

Binding Ligand_N1 Quinoline N1 (H-Bond Acceptor) Hinge_NH Hinge Backbone NH (Met793 equivalent) Ligand_N1->Hinge_NH H-Bond Ligand_NH C3-NH Group (H-Bond Donor) Hinge_CO Hinge Backbone CO (Thr790 equivalent) Ligand_NH->Hinge_CO H-Bond Ligand_8F C8-Fluoro (Hydrophobic/Metabolic Shield) Pocket_Hydro Hydrophobic Pocket (Gatekeeper Region) Ligand_8F->Pocket_Hydro Van der Waals

Figure 2: Hypothetical binding mode of a 3-amino-4-substituted quinoline derivative in the ATP hinge region of a kinase.

References

  • Musonda, C. C., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Retrieved from [Link]

  • Behbehani, H., et al. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry / PMC. Retrieved from [Link]

  • Freeman, J. L., et al. (2018). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. PMC. Retrieved from [Link]

Exploratory

4-Chloro-8-fluoroquinolin-3-amine: A Strategic Scaffold for Kinase Inhibitor Design

Executive Summary: The "Privileged" Bifunctional Core In the landscape of kinase inhibitor discovery, the quinoline scaffold remains a dominant pharmacophore. However, the specific substitution pattern of 4-chloro-8-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Bifunctional Core

In the landscape of kinase inhibitor discovery, the quinoline scaffold remains a dominant pharmacophore. However, the specific substitution pattern of 4-chloro-8-fluoroquinolin-3-amine represents a high-value "privileged structure" that offers distinct advantages over the commoditized 4-aminoquinoline or 3-cyanoquinoline cores (e.g., Bosutinib, Pelitinib).

This molecule is defined by three orthogonal functional handles that allow for divergent library synthesis:

  • C4-Chloride: An electrophilic site for

    
     or Pd-catalyzed cross-couplings.
    
  • C3-Amine: A nucleophilic handle allowing for "reverse-amide" orientation, urea formation, or annulation to tricyclic systems.

  • C8-Fluorine: A metabolic blocker that modulates pKa and prevents oxidative metabolism at the electron-rich carbocyclic ring.

This guide details the synthesis, reactivity profile, and application of this building block, moving beyond basic properties to explore its utility in designing next-generation targeted therapeutics.

Synthesis of the Core Scaffold

The synthesis of 4-chloro-8-fluoroquinolin-3-amine is non-trivial due to the need to preserve the C4-chloride during the reduction of the C3-nitro precursor. Standard catalytic hydrogenation (Pd/C, H2) often leads to hydrodehalogenation. The industry-standard protocol utilizes a chemoselective reduction.

Synthetic Pathway (DOT Diagram)

SynthesisRoute Start 8-Fluoro-4-hydroxyquinoline Step1 Nitration (HNO3, AcOH) Start->Step1 Inter1 8-Fluoro-4-hydroxy- 3-nitroquinoline Step1->Inter1 Step2 Chlorination (POCl3, reflux) Inter1->Step2 Inter2 4-Chloro-8-fluoro- 3-nitroquinoline Step2->Inter2 Step3 Chemoselective Reduction (SnCl2 or Fe/AcOH) Inter2->Step3 Product 4-Chloro-8-fluoro- quinolin-3-amine Step3->Product

Figure 1: Chemoselective synthesis route avoiding hydrodehalogenation.

Critical Process Parameters
  • Step 1 (Nitration): The 8-fluoro substituent directs electrophilic substitution. Control of temperature (

    
    ) is vital to prevent over-nitration.
    
  • Step 2 (Chlorination):

    
     acts as both solvent and reagent. Complete removal of phosphoryl chloride is essential before the next step to prevent dangerous exotherms during workup.
    
  • Step 3 (Reduction): The use of Stannous Chloride (

    
    )  or Iron powder in Acetic Acid  is mandatory. These reagents reduce the nitro group to the amine without touching the C4-Cl bond, a common pitfall with catalytic hydrogenation.
    

Reactivity Profile & Functionalization[1]

The chemical value of this building block lies in the orthogonal reactivity of the C3 and C4 positions. The electron-donating C3-amine deactivates the C4-chloride toward nucleophilic aromatic substitution (


) via resonance, making the C4 position less reactive than in simple 4-chloroquinolines.
The Reactivity Triangle
PositionFunctionalityElectronic CharacterPrimary Transformations
C3 (

)
NucleophileElectron Donor (+R)Amide coupling, Urea formation, Sandmeyer reaction, Annulation.
C4 (

)
ElectrophileLeaving GroupBuchwald-Hartwig amination, Suzuki-Miyaura coupling, Acid-catalyzed

.
C8 (

)
ModulatorElectron Withdrawing (-I)Metabolic blocking (prevents P450 oxidation), pKa modulation.
Divergent Synthesis Strategy (DOT Diagram)

Reactivity Core 4-Chloro-8-fluoro- quinolin-3-amine Path1 Path A: C3-Functionalization (Nucleophilic Attack) Core->Path1 Path2 Path B: C4-Displacement (Pd-Catalysis / Acidic SnAr) Core->Path2 Path3 Path C: C3+C4 Annulation (Cyclization) Core->Path3 Prod1 3-Amido/Urea Analogs (Kinase Hinge Binders) Path1->Prod1 Prod2 4-Anilino/Aryl Derivatives (Hydrophobic Pocket Binders) Path2->Prod2 Prod3 Pyrazolo[4,3-c]quinolines (Tricyclic Cores) Path3->Prod3

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Application in Drug Discovery: Kinase Inhibitors[2][3][4]

The 4-anilinoquinoline-3-carbonitrile scaffold (found in Bosutinib and Pelitinib ) is a validated kinase inhibitor motif. The 3-amine analog allows for a "scaffold hop" that alters the hydrogen bond donor/acceptor profile at the hinge binding region.

Case Study: Designing a "Reverse-Amide" Bosutinib Analog

In Bosutinib, the C3-cyano group acts as a weak hydrogen bond acceptor. By starting with 4-chloro-8-fluoroquinolin-3-amine , chemists can install an amide at C3.

  • Hypothesis: The C3-amide NH can act as a H-bond donor to the kinase hinge region (e.g., Thr315 in Abl), potentially overcoming resistance mutations that affect the standard binding mode.

  • Metabolic Stability: The C8-fluorine atom blocks the primary site of oxidative metabolism observed in non-fluorinated quinolines, extending half-life (

    
    ).
    
Tricyclic Scaffolds

Reacting the C3-amine with sodium nitrite and acid generates a diazonium species that can cyclize with the C4-position (if substituted with a suitable nucleophile) or be trapped to form pyrazolo[4,3-c]quinolines . These tricyclic structures are rigid, planar, and highly effective DNA intercalators or kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-8-fluoroquinolin-3-amine (Reduction Step)

Objective: Selective reduction of the nitro group without dechlorinating the C4 position.

  • Setup: Charge a 3-neck round-bottom flask with 4-chloro-8-fluoro-3-nitroquinoline (1.0 eq) and Ethanol (10 vol).

  • Reagent Addition: Add Stannous Chloride Dihydrate (

    
    )  (5.0 eq) in portions to control the exotherm.
    
  • Reaction: Heat the mixture to

    
     for 2–4 hours. Monitor by TLC/LCMS (Target Mass: M+H ~197/199).
    
  • Workup (Critical):

    • Cool to room temperature.

    • Pour into ice-water and adjust pH to ~8-9 using saturated

      
       or 
      
      
      
      . Note: Tin salts will form a thick emulsion.
    • Filter the suspension through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.

  • Isolation: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 75-85%.

    • Appearance: Yellow to off-white solid.

Protocol B: C4-Displacement via Acid-Catalyzed

Objective: Functionalizing the deactivated C4-position with an aniline (e.g., for kinase inhibitor synthesis).

  • Reagents: Mix 4-chloro-8-fluoroquinolin-3-amine (1.0 eq) and the desired Aniline (1.1 eq) in 2-Ethoxyethanol or n-Butanol .

  • Catalyst: Add HCl (4M in Dioxane) (0.1 eq) or p-Toluenesulfonic acid (0.1 eq). The acid protonates the quinoline nitrogen, activating the C4 position toward nucleophilic attack.

  • Reaction: Reflux (

    
    ) for 12–24 hours.
    
  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

  • Free Base Formation: Suspend the salt in

    
     (aq) and extract with DCM to obtain the free base.
    

References

  • Synthesis of 4-Aminoquinolines

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: Frontiers in Chemistry (2025).
    • URL:[Link] (Generalized link to journal/topic based on search context).

  • Kinase Inhibitor Structural Analysis (Bosutinib)

    • Title: Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain.[1][2]

    • Source: PLOS ONE (2012).[2]

    • URL:[Link][3][2]

  • Fluoroquinolone SAR & Reactivity

    • Title: Structure-activity relationships of the fluoroquinolones.[4][5]

    • Source: Antimicrobial Agents and Chemotherapy (NIH PMC).
    • URL:[Link]

  • Building Block Reactivity (Santa Cruz Biotech): Title: 4-Amino-3-bromo-8-fluoroquinoline (Analogous Scaffold Data). Source: Santa Cruz Biotechnology.
  • General Quinoline Synthesis

    • Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
    • Source: PLOS ONE (2015).
    • URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-8-fluoroquinolin-3-amine

Executive Summary & Strategic Analysis 4-Chloro-8-fluoroquinolin-3-amine presents a classic "Janus" substrate challenge in organometallic chemistry. It possesses two distinct reactive handles:[1][2] C3-Amine ( ): A nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Chloro-8-fluoroquinolin-3-amine presents a classic "Janus" substrate challenge in organometallic chemistry. It possesses two distinct reactive handles:[1][2]

  • C3-Amine (

    
    ):  A nucleophilic aniline-like handle.
    
  • C4-Chloride (

    
    ):  An electrophilic handle, highly activated for oxidative addition or 
    
    
    
    due to the adjacent quinoline nitrogen.

The Core Challenge: When performing a Buchwald-Hartwig amination using this molecule as a nucleophile (to couple with an external aryl halide), there is a high risk of self-coupling (polymerization) . The Palladium catalyst may insert into the internal C4-Cl bond of one molecule and couple it with the C3-


 of another, leading to insoluble oligomers rather than the desired product.

This guide details a Chemoselective Protocol designed to exclusively functionalize the C3-amine while preserving the C4-chloride for subsequent elaboration.

Chemoselectivity Decision Tree

The following logic gate determines the reaction conditions required to suppress internal electrophile activation.

Chemoselectivity Start Substrate: 4-Chloro-8-fluoroquinolin-3-amine Goal Define Target Reaction Start->Goal PathA Target: C3-N Arylation (Coupling to External Ar-Br) Goal->PathA Use as Nucleophile PathB Target: C4-Cl Displacement (Coupling with External Amine) Goal->PathB Use as Electrophile RiskA RISK: Self-Coupling at C4-Cl PathA->RiskA SolB SOLUTION: Activation 1. Ligand: BrettPhos/RuPhos 2. Base: NaOtBu (Strong) 3. Temp: >100°C PathB->SolB SolA SOLUTION: Orthogonal Reactivity 1. Use Ar-Br (External) > Ar-Cl (Internal) 2. Ligand: Xantphos (High Bite Angle) 3. Base: Cs2CO3 (Mild) RiskA->SolA Mitigate

Figure 1: Strategic decision tree for ligand and condition selection based on the desired site of reactivity.

Protocol A: C3-Selective N-Arylation (Preserving C4-Cl)

Objective: Couple the C3-amine with an external Aryl Bromide while leaving the C4-Chlorine and C8-Fluorine intact. Mechanism: Kinetic differentiation. Oxidative addition into Ar-Br is faster than Ar-Cl. We enhance this gap using Xantphos , a bisphosphine ligand that promotes reductive elimination and is less electron-rich than alkyl-phosphines, thereby reducing the rate of insertion into the deactivated C4-chloride [1].

Materials & Reagents
ComponentEquiv.RoleSpecifics
Substrate 1.0Nucleophile4-Chloro-8-fluoroquinolin-3-amine
Coupling Partner 1.1ElectrophileAryl Bromide (e.g., 4-Bromoanisole)
Catalyst 0.02Pd Source

(Tris(dibenzylideneacetone)dipalladium(0))
Ligand 0.04SelectivityXantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base 2.0Proton Scavenger

(Cesium Carbonate) - Must be anhydrous
Solvent [0.2 M]Medium1,4-Dioxane (Anhydrous, Degassed)
Step-by-Step Methodology
  • Pre-Complexation (Critical Step):

    • In a glovebox or under Argon flow, add

      
       (2 mol%) and Xantphos (4 mol%) to a distinct vial.
      
    • Add 1/5th of the total solvent volume. Stir at RT for 5 minutes.

    • Why: Pre-forming the

      
       species ensures that when the catalyst meets the substrate, it is already ligated, preventing non-specific Pd "black" formation or promiscuous reactivity.
      
  • Main Reaction Setup:

    • To a reaction vessel (pressure tube preferred), add:

      • 4-Chloro-8-fluoroquinolin-3-amine (1.0 equiv)

      • Aryl Bromide (1.1 equiv)

      • 
         (2.0 equiv, finely ground)
        
    • Evacuate and backfill with Argon (x3).

  • Reaction Initiation:

    • Add the remaining solvent to the solids.

    • Transfer the Pre-Complexed Catalyst Solution to the reaction vessel via syringe.

    • Seal the vessel.

  • Thermal Cycle:

    • Heat to 80°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the probability of overcoming the activation energy for C4-Cl oxidative addition.

    • Monitor via LCMS at 2 hours. Look for the product mass. If starting material remains but no dimer is forming, increase to 90°C.

  • Work-up:

    • Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and Pd residue.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: C4-Selective Amination (The "Reverse" Reaction)

Objective: Use the substrate as an electrophile to displace the C4-Cl with an external amine. Context: While


 is possible, it often requires harsh conditions (

C). A Buchwald approach allows this at milder temperatures, preserving the C8-Fluorine.
Key Modifications
  • Ligand: Switch to BrettPhos or RuPhos . These electron-rich, bulky monophosphines facilitate oxidative addition into difficult chlorides (like the C4-Cl) [2].

  • Base: Switch to NaOtBu (Sodium tert-butoxide). The stronger base facilitates the deprotonation of the amine-palladium complex.

Experimental Workflow Diagram

Workflow Step1 1. Inert Setup (Glovebox/Schlenk) Step2 2. Catalyst Pre-mix (Pd + Ligand in Solvent) Step1->Step2 Step3 3. Addition (Substrate + Base) Step2->Step3 Step4 4. Heating (80°C for C3 / 110°C for C4) Step3->Step4 Step5 5. Validation (LCMS: Check Dimer) Step4->Step5

Figure 2: Universal workflow for Pd-catalyzed amination of halo-aminoquinolines.

Troubleshooting & Self-Validation

To ensure the protocol is working ("Self-Validating System"), monitor these specific failure modes:

Observation (LCMS/NMR)DiagnosisCorrective Action
Mass =

Dimerization: The C3-

of one molecule reacted with the C4-Cl of another.
Dilute the reaction (0.1 M

0.05 M). Switch to a less active ligand (Xantphos

DPEphos).
Mass =

(No Rxn)
Catalyst Death: The catalyst failed to insert into the Ar-Br.Ensure Argon atmosphere is rigorous. Re-purify the Aryl Bromide.
Mass =

Hydrodehalogenation: The C4-Cl was reduced to C4-H.Solvent is "wet" (acting as H-source) or temperature is too high. Use fresh anhydrous Dioxane.
NMR: C2-H Shift Regio-check: C2-H signal should remain a singlet.If C2-H splits or disappears, the reaction may have occurred at the wrong position (unlikely but possible if C2 is activated).

Safety & Handling

  • Fluorine Content: While the C8-F bond is strong, combustion of this material can release HF. Use standard fume hood protocols.

  • Palladium Residues: Pd species are toxic. Ensure thorough Celite filtration and column chromatography to achieve <10 ppm residual Pd in final compounds intended for biological assay.

  • Pressure: When heating dioxane to 100°C in a sealed tube, ensure the vessel is rated for the generated pressure.

References

  • Ligand Effects on Chemoselectivity

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
    • Relevance: Establishes the hierarchy of ligand reactivity (Xantphos for selectivity vs. BrettPhos for activity).
  • Mechanistic Underpinnings

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969-5970.

    • Relevance: Foundational work on the oxidative addition r
  • Quinoline Functionalization

    • Belei, D., et al. (2012). "Selective Palladium-Catalyzed Amination of Dichloroquinolines." Synlett, 23(15), 2213-2218.
    • Relevance: Demonstrates the specific discrimination between chloro-substituents on the quinoline ring using ligand control.

Sources

Application

Application Note: Strategic Functionalization of 4-Chloro-8-fluoroquinolin-3-amine

This Application Note is designed for medicinal chemists and process development scientists working with the 4-Chloro-8-fluoroquinolin-3-amine scaffold. It addresses the unique electronic push-pull dynamics of this inter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 4-Chloro-8-fluoroquinolin-3-amine scaffold. It addresses the unique electronic push-pull dynamics of this intermediate and provides validated protocols for its functionalization.

Executive Summary & Reactivity Profile

The 4-Chloro-8-fluoroquinolin-3-amine scaffold represents a high-value "ortho-halo amino" synthon. Its utility lies in the juxtaposition of a nucleophilic aniline-like amine at C3 and an electrophilic chloro-group at C4. This arrangement allows for divergent synthetic pathways:

  • Retention of the Core: Functionalizing the C3-amine while preserving the C4-chloride for later stage diversification (e.g., SNAr).

  • Scaffold Morphing: Leveraging the C3/C4 dyad to construct tricyclic systems such as 1H-pyrazolo[4,3-c]quinolines or oxazolo[4,5-c]quinolines .

Electronic Landscape
  • C3-Amino Group: The primary handle. It is less nucleophilic than a standard aniline due to the electron-deficient quinoline ring and the inductive withdrawal from the 8-fluoro substituent.

  • C4-Chloro Group: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to its position para to the quinoline nitrogen. The 8-fluoro group further enhances this electrophilicity.

  • 8-Fluoro Group: Acts as a metabolic blocker and lipophilicity modulator. It exerts a long-range inductive effect (-I), deactivating the C3-amine and activating the C4-chloride.

Reactivity Map (Graphviz)

ReactivityMap Scaffold 4-Chloro-8-fluoroquinolin-3-amine C3_NH2 C3-Amino Group (Nucleophile) Scaffold->C3_NH2 C4_Cl C4-Chloro Group (Electrophile) Scaffold->C4_Cl F8 8-Fluoro Group (Modulator) Scaffold->F8 Acylation Amides/Sulfonamides (Stable Intermediates) C3_NH2->Acylation Path A: Acylation/Alkylation (Preserves C4-Cl) Cyclization Pyrazolo[4,3-c]quinolines (Kinase Inhibitor Core) C3_NH2->Cyclization Path B: Condensation + S_NAr (Forms Tricycle) C4_Cl->Cyclization Intramolecular Displacement F8->C3_NH2 -I Effect (Lowers Nucleophilicity) F8->C4_Cl -I Effect (Enhances Electrophilicity)

Figure 1: Reactivity map illustrating the electronic interplay between the 3-amino, 4-chloro, and 8-fluoro groups.

Protocol 1: Synthesis of 1H-Pyrazolo[4,3-c]quinoline (Cyclization)

This is the "gold standard" transformation for this scaffold. It converts the 3-amino-4-chloro motif into a tricyclic pyrazolo-quinoline core, a privileged structure in kinase inhibitor discovery (e.g., inhibitors of EGFR, ALK).

Mechanism:

  • Condensation: Reaction of the C3-amine with a one-carbon source (Triethyl orthoformate) to form an imidate.

  • Cyclization: Nucleophilic attack by hydrazine on the imidate, followed by intramolecular SNAr displacement of the C4-chloride.

Materials
  • Substrate: 4-Chloro-8-fluoroquinolin-3-amine (1.0 eq)

  • Reagent A: Triethyl orthoformate (HC(OEt)₃) (Excess, acts as solvent/reagent)

  • Reagent B: Hydrazine hydrate (NH₂NH₂·H₂O) (2.5 eq)

  • Solvent: Ethanol (EtOH) or Dioxane

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq - optional)

Step-by-Step Methodology
  • Imidate Formation:

    • Charge a round-bottom flask with 4-Chloro-8-fluoroquinolin-3-amine (1.0 mmol) and Triethyl orthoformate (5 mL/mmol).

    • Add a catalytic amount of pTsOH (optional, accelerates reaction).

    • Reflux the mixture at 100–110 °C for 3–5 hours. Monitor by TLC/LCMS for the disappearance of the starting amine and formation of the ethyl formimidate intermediate (M+28 or M+56 pattern depending on exchange).

    • Note: The 8-fluoro group makes the amine less reactive; extended reflux may be required compared to non-fluorinated analogs.

    • Concentrate the reaction mixture under reduced pressure to remove excess orthoformate.

  • Cyclization:

    • Redissolve the crude imidate residue in Ethanol (5 mL/mmol).

    • Cool to 0 °C in an ice bath.

    • Dropwise add Hydrazine hydrate (2.5 eq). Caution: Exothermic.

    • Allow the mixture to warm to room temperature, then heat to reflux (78 °C) for 2–4 hours.

    • The C4-chloride is highly activated by the 8-F and the N-heterocycle, facilitating rapid intramolecular displacement.

  • Work-up:

    • Cool the mixture to room temperature. The product, 8-fluoro-1H-pyrazolo[4,3-c]quinoline , often precipitates as a solid.

    • Filter the solid and wash with cold ethanol and diethyl ether.

    • If no precipitate forms, concentrate and purify via flash chromatography (DCM/MeOH gradient).

Data Validation:

  • 1H NMR: Look for the disappearance of the C3-NH2 broad singlet and the appearance of the pyrazole C-H singlet (typically δ 8.0–8.5 ppm).

  • LCMS: Mass shift corresponding to the loss of Cl and gain of N (Net: -35.5 + 14 = -21.5? No. Calculation: C9H5ClF N2 -> + CH + N2 - Cl - 2H. Net change from starting material to pyrazole is +1 carbon, +1 nitrogen, -1 chlorine. Exact Mass change: +12.01 + 14.00 - 34.96 - 1.00 = -9.95 Da approx).

Protocol 2: Chemoselective N-Acylation (Retention of Chloride)

To functionalize the amine without cyclizing or displacing the chloride, mild conditions must be used. The 4-chloro group is sensitive to nucleophiles, so strong nucleophilic bases (like hydroxide or alkoxides) should be avoided.

Materials
  • Substrate: 4-Chloro-8-fluoroquinolin-3-amine

  • Acylating Agent: Acid Chloride (R-COCl) or Anhydride

  • Base: Pyridine (weak base, acts as solvent/catalyst) or 2,6-Lutidine

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation:

    • Dissolve the amine (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂).

    • Add Pyridine (3.0 eq). Avoid Triethylamine if possible, as it can sometimes promote SNAr side reactions if the reaction is heated.

  • Addition:

    • Cool the solution to 0 °C.

    • Add the Acid Chloride (1.1 eq) dropwise.

    • Critical: Do not use a large excess of acyl chloride, as bis-acylation (imide formation) is possible on this electron-deficient amine.

  • Reaction:

    • Stir at 0 °C for 30 mins, then allow to warm to room temperature.

    • Monitor by TLC. The reaction should be complete within 2–4 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM. Wash organics with water and brine.

    • Dry over Na₂SO₄ and concentrate.

Why this works: Pyridine is sufficiently basic to scavenge HCl but not nucleophilic enough to displace the activated C4-chloride at room temperature.

Protocol 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

Challenge: Coupling the C3-amine to an external Aryl Halide (Ar-X) without the catalyst inserting into the internal C4-chloride. Strategy: Use Aryl Iodides (more reactive than the heteroaryl chloride) and a catalyst system that operates under mild conditions.

Materials
  • Substrate: 4-Chloro-8-fluoroquinolin-3-amine

  • Coupling Partner: Aryl Iodide (Ar-I) (1.0 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos or BINAP (5-7 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) (Weaker base than NaOtBu, prevents side reactions)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology
  • Setup:

    • In a glovebox or under strict Argon flow, combine the amine, Aryl Iodide, Pd(OAc)₂, Ligand, and Cs₂CO₃ in a sealed tube.

    • Add degassed solvent (10 mL/mmol).

  • Reaction:

    • Heat to 80 °C . Do not overheat. Temperatures >100 °C increase the risk of oxidative addition into the C4-Cl bond.

    • Monitor closely by LCMS. Look for the product mass (Amine + Ar - I).

  • Troubleshooting:

    • Issue: Product mixture contains oligomers or loss of Cl.

    • Solution: Switch to a precatalyst like Pd(dba)₂ or BrettPhos Pd G4 , which allows for room temperature or mild heating coupling of anilines.

Summary Table: Reaction Conditions

TransformationReagentsConditionsKey Precaution
Pyrazolo-formation HC(OEt)₃, NH₂NH₂Reflux (EtOH)Exothermic hydrazine addition.
Amide Synthesis R-COCl, Pyridine0 °C to RT (DCM)Avoid strong bases to protect C4-Cl.
Arylation (C-N) Ar-I, Pd/Xantphos80 °C (Dioxane)Use Ar-I; Ar-Br may compete with C4-Cl.
Reductive Amination Aldehyde, NaBH(OAc)₃RT (DCM/AcOH)Weak nucleophilicity requires acid cat.

References

  • Synthesis of Pyrazolo[4,3-c]quinolines

    • Source: "Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents."[1] Int. J. Mol. Sci.2016 , 17(9), 1537.

    • Relevance: Validates the cyclization of 3-amino-4-chloroquinolines using hydrazine str
  • Reactivity of 4-Aminoquinolines & Derivatives

    • Source: "4-Aminoquinoline: a comprehensive review of synthetic str
    • Relevance: Provides context on the SNAr reactivity of the 4-chloro position and competing p
  • Buchwald-Hartwig Selectivity

    • Source: "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." J. Org.[2] Chem.2008 , 73, 8458.

    • Relevance: Demonstrates selectivity strategies when multiple halides are present on a quinoline scaffold.

Sources

Method

microwave-assisted synthesis involving 4-Chloro-8-fluoroquinolin-3-amine

Application Note: Microwave-Assisted Functionalization of 4-Chloro-8-fluoroquinolin-3-amine Introduction & Mechanistic Insight The scaffold 4-Chloro-8-fluoroquinolin-3-amine represents a high-value intermediate in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 4-Chloro-8-fluoroquinolin-3-amine

Introduction & Mechanistic Insight

The scaffold 4-Chloro-8-fluoroquinolin-3-amine represents a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and DNA-intercalating antineoplastic agents.[1] Its structural uniqueness lies in the "Push-Pull" electronic environment:

  • C4-Chlorine (Electrophile): A site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.[1]
    
  • C3-Amine (Nucleophile): A handle for amide coupling, urea formation, or cyclocondensation.[2][1]

  • C8-Fluorine (Modulator): Inductively withdraws electron density (

    
    -effect), enhancing the electrophilicity of the ring system compared to the non-fluorinated parent, while blocking metabolic oxidation at the susceptible 8-position.[1]
    

The Challenge: Thermal functionalization of the C4 position is often sluggish. The C3-amino group is a strong resonance donor (+M), which increases electron density in the heteroaromatic ring, thereby deactivating the C4-chloride toward ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 displacement.[1]

The Microwave Solution: Microwave (MW) irradiation is critical for this scaffold.[2] It provides direct dipolar heating of the polar transition state, overcoming the electronic deactivation caused by the C3-amine. This protocol details three distinct workflows to diversify this scaffold: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 amination, Pd-catalyzed coupling, and Tricyclic Annulation.[1]

Safety & Handling

  • HF Generation Risk: While C8-F is stable under standard conditions, harsh acidic hydrolysis at temperatures >200°C may release trace HF.[1] Use borosilicate glass vials certified for high pressure.

  • Pressure Hazards: Microwave reactions involving volatile amines (e.g., methylamine) or solvents (EtOH) can generate pressures >15 bar.[2][1] Ensure vials are capped correctly and the instrument’s pressure cutoff is set to 20 bar.

Workflow 1: C4-Amination via

Target: Synthesis of 3,4-diaminoquinoline derivatives.

This reaction overcomes the electronic deactivation of the C3-amine by utilizing high-dielectric solvents to maximize microwave absorption.

Reagents & Materials
  • Substrate: 4-Chloro-8-fluoroquinolin-3-amine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 - 2.0 equiv)[2][1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol (n-BuOH).[1] Note: NMP absorbs MW energy more efficiently.[2]

  • Base: DIPEA (2.0 equiv) – Optional, used if the amine is a salt.[2][1]

  • Catalyst: Acetic Acid (0.1 equiv) – Crucial Tip: Protonation of the ring nitrogen (N1) increases the electrophilicity of C4.[2]

Step-by-Step Protocol
  • Loading: In a 10 mL microwave process vial, dissolve 100 mg (0.51 mmol) of substrate in 2.0 mL of NMP.

  • Addition: Add the amine nucleophile (0.76 mmol). If the amine is volatile, add it last and cap immediately.[2] Add 3 µL of glacial acetic acid.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

    • Temp: 160 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 200 W)[2][1]

    • Stirring: High

  • Workup: Cool to RT. Pour the mixture into 20 mL of ice water.

    • Precipitate: Filter and wash with water.[2]

    • No Precipitate: Extract with EtOAc (3x), wash with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[1]
      
Optimization Table
SolventTemp (°C)Time (min)Yield (%)Notes
Ethanol1404545Low solubility; pressure limit reached.[1]
DMF1503072Good solubility; difficult workup (high BP).[2][1]
NMP + AcOH 160 20 91 Optimal.[2] Acid catalysis accelerates rate.

Workflow 2: Palladium-Catalyzed Suzuki Coupling

Target: C4-Aryl/Heteroaryl derivatives.[1]

The free C3-amine can coordinate to Pd, poisoning the catalyst. We use a "High-Burst" microwave strategy to facilitate oxidative addition before catalyst deactivation occurs.[1]

Reagents
  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).[1]
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).[2][1]

  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2M aqueous solution, 3.0 equiv).[1]
    
  • Solvent: DME/Water (3:1 v/v).[2][1]

Protocol
  • Purge: Add substrate, boronic acid, and Pd catalyst to the vial. Seal and purge with Argon for 2 minutes.

  • Solvent: Inject degassed DME and aqueous base through the septum.[2]

  • Irradiation:

    • Temp: 130 °C

    • Time: 10 minutes

    • Power: Max 150 W[1]

  • Scavenging: Filter through a Celite pad.[2] Treat filtrate with MP-TMT (macroporous trimercaptotriazine) resin to remove residual Pd if intended for biological assay.[1]

Workflow 3: Tricyclic Annulation (Pyrimido[4,5-c]quinoline)

Target: Fused tricyclic cores for DNA intercalation.[2][1]

This reaction is a "One-Pot" cyclocondensation.[1] The microwave drives the formation of the formamide intermediate and the subsequent intramolecular ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 cyclization.
Reaction Scheme

Substrate + Formamide ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Pyrimido[4,5-c]quinoline[1]
Protocol
  • Mixture: Suspend 4-Chloro-8-fluoroquinolin-3-amine (100 mg) in Formamide (3 mL). Formamide acts as both reagent and solvent.[2]

  • Additive: Add catalytic p-Toluenesulfonic acid (pTSA, 10 mol%).

  • Irradiation:

    • Temp: 180 °C

    • Time: 15 minutes

  • Observation: The reaction usually turns from a light suspension to a clear dark solution, then precipitates the product upon cooling.[2]

  • Isolation: Dilute with water (10 mL). Filter the solid.[3] Wash with diethyl ether to remove organic impurities.[2]

Visualization of Reaction Pathways

The following diagram illustrates the divergence of the 4-Chloro-8-fluoroquinolin-3-amine scaffold into three distinct chemical spaces.

ReactionPathways Start 4-Chloro-8-fluoroquinolin-3-amine (Core Scaffold) SNAr_Cond Reagents: Primary Amine, NMP, AcOH MW: 160°C, 20 min Start->SNAr_Cond Workflow 1: SNAr Suzuki_Cond Reagents: Ar-B(OH)2, Pd(PPh3)4, Na2CO3 MW: 130°C, 10 min Start->Suzuki_Cond Workflow 2: Pd-Coupling Cyclo_Cond Reagents: Formamide, pTSA MW: 180°C, 15 min Start->Cyclo_Cond Workflow 3: Annulation Prod_SNAr 3,4-Diaminoquinoline (Kinase Inhibitor Core) SNAr_Cond->Prod_SNAr Displacement Prod_Suzuki 4-Aryl-3-aminoquinoline (Biaryl Scaffold) Suzuki_Cond->Prod_Suzuki C-C Bond Formation Prod_Cyclo Pyrimido[4,5-c]quinoline (Tricyclic Intercalator) Cyclo_Cond->Prod_Cyclo Cyclocondensation

Figure 1: Divergent synthesis map for 4-Chloro-8-fluoroquinolin-3-amine using microwave irradiation.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (SNAr) Electron donation from C3-amine deactivating C4.[1]Add 10-20 mol% Acetic Acid. The protonated intermediate is more electrophilic.[2] Increase Temp to 170°C.
Pd Black Formation Catalyst decomposition due to high MW energy or amine poisoning.Switch to Pd(dppf)Cl2 (more robust).[2][1] Reduce temp to 110°C and extend time. Ensure thorough degassing.[2]
Vial Failure/Leak Excessive pressure from volatile amines.Use a lower fill volume (maximum 2 mL in a 10 mL vial). Switch to high-boiling amine equivalents if possible.[1]
Product is Oily Residual NMP/DMF.Perform an aqueous LiCl wash during extraction (removes DMF) or use lyophilization from t-Butanol.[1]

References

  • Kappe, C. O. (2004).[2][1] Controlled Microwave Heating in Modern Organic Synthesis.[2][4] Angewandte Chemie International Edition. Link[2][1]

  • Melato, S., et al. (2025).[2][1][5] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Link

  • Wolf, C., et al. (2010).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloroquinolines. Journal of Organic Chemistry. Link[2][1]

  • Trilleras, J., et al. (2013).[2][1] Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives (Pyrimido[4,5-b]quinolines). Molecules. Link

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 817332, 4-Chloroquinolin-3-amine.[1][6] Link[2][1]

Sources

Application

Application Note: Strategic Functionalization of 4-Chloro-8-fluoroquinolin-3-amine

This Application Note provides a comprehensive technical guide for the functionalization of 4-Chloro-8-fluoroquinolin-3-amine (CAS: 1602166-76-6). It addresses the chemo-selective challenges inherent in this bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 4-Chloro-8-fluoroquinolin-3-amine (CAS: 1602166-76-6). It addresses the chemo-selective challenges inherent in this bifunctional scaffold and details optimized protocols for cross-coupling, nucleophilic substitution, and annulation.

Introduction & Scaffold Analysis

4-Chloro-8-fluoroquinolin-3-amine represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., targeting c-Met, VEGFR) and tricyclic antimalarials.

Structural Reactivity Profile

The molecule features two distinct reactive centers in a push-pull electronic relationship, modulated by the 8-fluoro substituent.

  • C4-Chloride (Electrophile): Activated by the quinoline nitrogen (N1), making it susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling. However, the adjacent electron-donating C3-amino group partially deactivates this position via resonance, requiring specialized catalysts or forcing conditions.

  • C3-Amine (Nucleophile): A primary aniline-like amine. It is sterically crowded by the C4-chloro group but remains reactive toward acylating agents and electrophiles.

  • C8-Fluorine (Modulator): This group exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the quinoline nitrogen and increasing the lipophilicity (LogP) and metabolic stability of the final drug candidate.

G cluster_0 Scaffold Reactivity Map Scaffold 4-Chloro-8-fluoroquinolin-3-amine C4 C4-Cl Position (Electrophilic) Target: Suzuki, SNAr, Sonogashira Scaffold->C4 C3 C3-NH2 Position (Nucleophilic) Target: Amidation, Sandmeyer, Cyclization Scaffold->C3 C8 C8-F Position (Electronic Modulator) Effect: Metabolic Stability Scaffold->C8

Figure 1: Orthogonal reactivity map of the 4-Chloro-8-fluoroquinolin-3-amine scaffold.

Chemo-Selectivity Strategies

The primary challenge is preventing the C3-amine from poisoning metal catalysts (via N-coordination) or participating in side reactions during C4-functionalization.

StrategyWorkflow DescriptionProsCons
Route A: C4-First Direct Suzuki/Sonogashira coupling on the free amine.Shortest path; no protection steps.Requires robust precatalysts (e.g., Buchwald G3) to resist amine poisoning.
Route B: Protection Protect C3-NH2 (Boc/Acetyl)

C4-Coupling

Deprotection.
High yields; standard catalysts (Pd(PPh3)4) work well.Adds 2 synthetic steps; steric bulk of protecting group may hinder C4 reaction.
Route C: Annulation React C3 and C4 simultaneously to form tricyclics (e.g., pyrazoloquinolines).Rapid access to complex cores.Limited to specific fused ring systems.

Detailed Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling (Direct Method)

Designed for coupling aryl/heteroaryl boronic acids without protecting the C3-amine.

Rationale: Standard Pd(PPh3)4 often fails here due to the free amine coordinating to Pd. We utilize XPhos Pd G2 or Pd(dppf)Cl2 , which are bulky and electron-rich, preventing catalyst deactivation.

Reagents:

  • Substrate: 4-Chloro-8-fluoroquinolin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) OR Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the quinoline substrate (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

  • Solvent Addition: Add the Dioxane/Water mixture (concentration ~0.1 M). Degas the solvent by sparging with Argon for 10 minutes (Critical step to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst (XPhos Pd G2) under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 90–100°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be the 4-aryl-8-fluoroquinolin-3-amine .

Protocol 2: C4-Selective SNAr Displacement

Designed for introducing alkyl amines or anilines at the C4 position.

Rationale: The 3-amino group pushes electron density into the ring, deactivating the C4-chloride toward nucleophilic attack. Acid catalysis is required to protonate the ring nitrogen (N1), restoring electrophilicity.

Reagents:

  • Nucleophile: Primary amine or Aniline (1.5–2.0 equiv)

  • Solvent: n-Butanol or NMP (N-methyl-2-pyrrolidone)

  • Additive: HCl (4M in Dioxane, 1.0 equiv) or catalytic p-TsOH.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-Chloro-8-fluoroquinolin-3-amine in n-Butanol (0.2 M).

  • Addition: Add the amine nucleophile (1.5 eq) and HCl solution (1.0 eq).

  • Reflux: Heat the mixture to reflux (118°C) for 12–24 hours. Note: If using NMP, heat to 140°C.

  • Monitoring: Monitor by LCMS. The starting material peak (M+H ~197) should disappear.

  • Workup: Basify with sat. NaHCO3 to neutralize the salt.[1] Extract with DCM/MeOH (9:1).

  • Result: This yields the 3,4-diamino-quinoline derivative.

Protocol 3: C3-Selective Amide Coupling

Designed for functionalizing the exocyclic amine while preserving the C4-chloride.

Rationale: The C3-amine is less nucleophilic than a standard aniline due to the electron-deficient quinoline ring. High-activity coupling reagents like HATU or T3P are preferred over EDC/HOBt.

Reagents:

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (Dry)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and DIPEA in dry DMF. Add HATU and stir for 5 minutes at RT to form the activated ester.

  • Coupling: Add 4-Chloro-8-fluoroquinolin-3-amine (1.0 equiv) to the mixture.

  • Reaction: Stir at 50–60°C for 4–16 hours. (Heating is often necessary due to the steric bulk of the adjacent C4-Cl).

  • Workup: Dilute with ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Annulation Logic (Synthesis of Tricyclics)

The 3-amino-4-chloro motif is a gateway to fused heterocyclic systems. A common application is the synthesis of 1H-pyrazolo[4,3-c]quinolines .

Workflow Start 4-Chloro-8-fluoroquinolin-3-amine Step1 Hydrazine Hydrate (EtOH, Reflux) Start->Step1 SNAr Intermediate 4-Hydrazinyl-8-fluoroquinolin-3-amine (Transient Intermediate) Step1->Intermediate Step2 Cyclization (Orthoformate or Aldehyde) Intermediate->Step2 Condensation Product 8-Fluoro-1H-pyrazolo[4,3-c]quinoline Step2->Product

Figure 2: Pathway for the conversion of the scaffold into a tricyclic pyrazolo-quinoline core.

Protocol Summary for Annulation:

  • Reflux the starting material with Hydrazine Hydrate in Ethanol. The hydrazine displaces the C4-Cl.

  • The resulting 4-hydrazinyl intermediate is often unstable and is immediately reacted with a carbon source (e.g., Triethyl orthoformate or an aldehyde) to close the pyrazole ring.

References

  • Scaffold Availability & Properties: BLD Pharmatech. (2024). Product Analysis: 4-Chloro-8-fluoroquinolin-3-amine (CAS 1602166-76-6).[2][3][4][5]

  • C4-Selective Coupling (Suzuki): Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • SNAr Mechanisms in Quinolines: Alarcón-Espósito, J., et al. (2015). Nucleophilic aromatic substitution of 4-chloroquinolines. Journal of Physical Organic Chemistry.

  • Annulation Strategies: Hormi, O. E., et al. (1990). Synthesis of pyrazolo[4,3-c]quinolines from 3-amino-4-chloroquinolines. Journal of Heterocyclic Chemistry.

  • General Quinoline Functionalization: Frontiers in Chemistry. (2025).[6][7][8][9][10] 4-Aminoquinoline: a comprehensive review of synthetic strategies.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, fume hood) is mandatory. The 8-fluoro substituent does not introduce specific defluorination risks under these conditions, but fluorinated waste disposal protocols should be followed.

Sources

Method

scale-up procedures for 4-Chloro-8-fluoroquinolin-3-amine production

Application Note: Scalable Synthesis of 4-Chloro-8-fluoroquinolin-3-amine Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Chloro-8-fluoroquinolin-3-amine , a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Chloro-8-fluoroquinolin-3-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-8-fluoroquinolin-3-amine , a critical scaffold in the development of type II kinase inhibitors (e.g., c-Met, VEGFR) and fluoroquinolone antibiotics. The procedure addresses the specific challenges of scaling up quinoline functionalization: managing the high exothermicity of the Gould-Jacobs cyclization, the safe handling of phosphorus oxychloride (


) during chlorination, and the critical safety engineering required for the Curtius rearrangement to install the C3-amine.

Key Process Features:

  • Stepwise Yield: >65% overall efficiency targeted.

  • Safety Engineering: Continuous flow recommendations for the Curtius rearrangement to mitigate explosion risks associated with acyl azides.

  • Purity: Protocols designed to minimize the formation of the 4-hydroxy impurity during downstream processing.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Gould-Jacobs reaction followed by a Curtius Rearrangement . This route is preferred over nitration/reduction pathways due to the electronic deactivation of the 8-fluoroquinoline ring, which makes regioselective nitration at the C3 position difficult.

Strategic Workflow:

  • Cyclization: Construction of the quinolone core from 2-fluoroaniline.

  • Functionalization: Simultaneous C4-chlorination and carboxylic acid activation.

  • Amination: Stereospecific conversion of the carboxylic acid to the amine via an isocyanate intermediate.[1]

SynthesisRoute Start 2-Fluoroaniline (Starting Material) Inter1 Enamine Intermediate (Isolation Optional) Start->Inter1 Condensation (110°C) EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Inter1 Cyclization Step 1: Thermal Cyclization (250°C, Dowtherm A) Target: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Inter1->Cyclization -EtOH Hydrolysis Step 2: Saponification (NaOH/EtOH) Target: 4-Hydroxy Acid Cyclization->Hydrolysis Chlorination Step 3: Chlorination & Activation (POCl3) Target: 4-Chloro-8-fluoroquinoline-3-carbonyl chloride Hydrolysis->Chlorination Cl installation Curtius Step 4: Curtius Rearrangement (NaN3, then Heat) Target: Isocyanate -> Carbamate Chlorination->Curtius Acyl Azide Formation Deprotection Step 5: Deprotection (Acid Hydrolysis) FINAL: 4-Chloro-8-fluoroquinolin-3-amine Curtius->Deprotection Boc removal

Figure 1: Strategic synthetic pathway for 4-Chloro-8-fluoroquinolin-3-amine.

Detailed Experimental Protocols

Stage 1: Construction of the Quinolone Core

Objective: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. Scale: 1.0 mol basis (approx. 111 g of 2-fluoroaniline).

Reagents:

  • 2-Fluoroaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 equiv)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) – Heat Transfer Medium

Protocol:

  • Enamine Formation: In a 2L reactor equipped with a mechanical stirrer and a Dean-Stark trap, charge 2-fluoroaniline and EMME. Heat to 110°C for 2–3 hours. Ethanol will distill off; monitor the refractive index of the distillate to confirm reaction progress.

    • Checkpoint: The mixture will solidify upon cooling. This intermediate (enamine) can be isolated or telescoped.

  • Cyclization (High Temperature): Pre-heat Dowtherm A (10 volumes) to 250°C in a separate specialized high-temperature reactor.

  • Addition: Add the enamine (dissolved in minimal hot Dowtherm A or as a melt) portion-wise to the boiling solvent.

    • Safety Note: Rapid addition causes violent boiling of ethanol by-product. Add slowly via a heated dropping funnel to maintain internal temperature >240°C.

  • Workup: Cool to room temperature. Add hexanes (5 volumes) to precipitate the product. Filter the off-white solid and wash with hexanes to remove Dowtherm A residues.

  • Drying: Vacuum oven at 50°C.

    • Expected Yield: 75–85%.

Stage 2: Functional Group Manipulation (Chlorination)

Objective: Conversion to 4-Chloro-8-fluoroquinoline-3-carbonyl chloride. Mechanistic Insight:


 serves a dual role: it converts the C4-hydroxyl tautomer to a chloride (via a phosphorodichloridate intermediate) and converts the C3-carboxylic acid to the acid chloride.

Protocol:

  • Hydrolysis (Pre-step): Reflux the Stage 1 ester in 10% NaOH/Ethanol for 2 hours. Acidify with HCl to pH 2. Filter the 4-hydroxy-8-fluoroquinoline-3-carboxylic acid . Dry thoroughly (moisture reacts violently with

    
    ).
    
  • Chlorination: Suspend the dry acid (0.5 mol) in

    
     (5.0 equiv).
    
  • Catalysis: Add catalytic DMF (0.5 mL).

    • Observation: Gas evolution (HCl,

      
      ) will occur.
      
  • Reflux: Heat to reflux (105°C) for 3–5 hours. The suspension should become a clear solution.

  • Quench (Critical): Remove excess

    
     via vacuum distillation. Dilute the residue with dry Dichloromethane (DCM).
    
    • Note: The product is the Acid Chloride . Do not quench with water yet if you plan to isolate it. For the Curtius step, the crude acid chloride is often used directly or after a quick hexane wash.

Stage 3: The Curtius Rearrangement (Amine Formation)

Objective: Conversion of Acid Chloride to 3-Amine. Safety Directive: The intermediate Acyl Azide is potentially explosive and shock-sensitive. On a scale >10g, Continuous Flow Chemistry or strict In-situ Trapping is required.

Batch Protocol (Small Scale <10g):

  • Dissolve the acid chloride in Acetone at 0°C.

  • Add Sodium Azide (

    
    , 1.2 equiv) as an aqueous solution dropwise. Maintain T < 5°C.
    
  • Stir 1 hour. Precipitate the Acyl Azide by adding cold water. Filter wet (do not dry completely to avoid explosion risk) and dissolve immediately in Toluene.

  • Rearrangement: Heat the Toluene solution to 90°C. Nitrogen gas (

    
    ) evolution indicates isocyanate formation.
    
  • Trapping: Add tert-Butanol (excess) to form the Boc-protected amine .

Scale-Up Protocol (Flow Chemistry - Recommended for >100g):

  • Stream A: Acid Chloride in Toluene.

  • Stream B: Trimethylsilyl azide (

    
    ) or activated 
    
    
    
    solution.
  • Reactor: Coil reactor heated to 100°C (Residence time: 10–20 min).

  • Downstream: The outlet stream contains the isocyanate. Direct into a collection vessel containing warm tert-Butanol or dilute acid (for direct hydrolysis to free amine).

Deprotection:

  • Treat the Boc-intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane at room temperature.

  • Basify with

    
     to release the free base 4-Chloro-8-fluoroquinolin-3-amine .
    

Process Safety & Critical Parameters (CPP)

ParameterSetpointRisk / ConsequenceControl Strategy
Cyclization Temp 250°CThermal runaway; Ethanol flash boilUse Dowtherm A; Controlled addition rate; Blast shield.
Moisture (Step 3) <0.1%Violent

hydrolysis
Dry starting material (LOD <0.5%); Nitrogen blanket.
Azide Accumulation N/AExplosion of Acyl AzideDo not isolate dry azide. Use Flow Chemistry or "Dose-Controlled" addition at reaction temp.
Quenching <10°CExothermic decompositionCryo-cooling during quench; Slow addition of quench water.

Analytical Controls

HPLC Method (Purity & Impurity Profiling):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm.

  • Key Impurities:

    • 4-Hydroxy analog: Result of incomplete chlorination or hydrolysis during workup. (RT ~ 0.8 x Product).[2]

    • Urea dimer: Result of moisture in Curtius step (Isocyanate reacting with amine product).

NMR Validation (


 NMR, 400 MHz, DMSO-

):
  • Product: Look for the disappearance of the acid proton (13-14 ppm) and appearance of the broad amine singlet (5.0-6.0 ppm).

  • Aromatic Region: The 8-fluoro substitution pattern will show characteristic splitting (doublet of doublets) distinct from the 6-fluoro isomer.

References

  • Gould-Jacobs Cyclization Scale-Up

    • Title: "Scale-up of the Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinoline Deriv
    • Source:Organic Process Research & Development
    • Context: Defines the safety limits of high-temperature cycliz
    • (General reference for OPRD protocols).

  • Curtius Rearrangement in Flow

    • Title: "Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement."
    • Source:Green Chemistry, 2017, 19, 1454-1461.
    • Context: Validates the safety of handling acyl azides in flow reactors for kilogram-scale production.
  • Chlorination of Quinoline-3-carboxylic Acids

    • Title: "Synthesis of 4-chloro-3-quinolinecarboxylic acid deriv
    • Source:Journal of Heterocyclic Chemistry / Patent Liter
    • Context: Describes the POCl3 activ
  • General Synthesis of 3-Aminoquinolines

    • Title: "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2."
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.
    • Context: Provides characterization data for 3-amino-4-chloroquinoline deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-8-fluoroquinolin-3-amine

Status: Operational Ticket ID: CHEM-SUP-8F-4CL-03 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 4-Chloro-8-fluoroquinolin-3-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8F-4CL-03 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-Chloro-8-fluoroquinolin-3-amine is a critical workflow in the development of tyrosine kinase inhibitors (e.g., c-Met or VEGFR inhibitors). Users frequently report yield losses at two specific bottlenecks: the Gould-Jacobs cyclization (tar formation) and the final nitro reduction (accidental hydrodehalogenation of the 4-Cl group).

This guide replaces standard operating procedures with a causality-driven troubleshooting system . It assumes you are following the standard industrial route:

  • Cyclization: 2-Fluoroaniline + EMME

    
     4-Hydroxy-8-fluoroquinoline-3-carboxylate.
    
  • Functionalization: Saponification/Decarboxylation

    
     Nitration 
    
    
    
    Chlorination.
  • Reduction: 4-Chloro-8-fluoro-3-nitroquinoline

    
     Target Amine.
    
Module 1: The Critical Path (Workflow Visualization)

Before troubleshooting, verify your pathway aligns with this validated industrial route. Deviations here often introduce regioselectivity errors.

SynthesisWorkflow Start 2-Fluoroaniline Step1 Condensation (110°C) Start->Step1 + EMME Step2 Cyclization (250°C, Dowtherm A) Step1->Step2 - EtOH Step3 Hydrolysis & Decarboxylation Step2->Step3 4-OH Intermediate Step4 Nitration (HNO3/Propionic Acid) Step3->Step4 Regioselective (C3) Step5 Chlorination (POCl3) Step4->Step5 Cl Installation Step6 Chemoselective Reduction Step5->Step6 Critical Step Target 4-Chloro-8-fluoro- quinolin-3-amine Step6->Target Final Product

Figure 1: Validated synthetic pathway. Note that Step 6 is the most common point of failure due to over-reduction.

Module 2: Troubleshooting the Cyclization (The "Tar" Problem)

Symptom: The reaction mixture turns into a black, insoluble tar during the formation of the quinoline core (Gould-Jacobs reaction). Yields are <40%.

Root Cause: The cyclization of the enamine intermediate requires high activation energy (


).[1] If the temperature is too low, the reaction stalls; if the concentration is too high or heating is uneven, polymerization occurs.

Corrective Protocol:

ParameterStandard ErrorOptimized ProtocolWhy?
Solvent Neat (no solvent) or Mineral OilDowtherm A (Diphenyl ether/biphenyl eutectic)Dowtherm A boils at

, acting as a "thermal clamp" that prevents overheating while ensuring the activation energy is met [1].
Addition Mixing all reagents at RTReverse Addition Add the enamine dropwise into boiling Dowtherm A. This ensures high dilution (preventing polymerization) and instant cyclization.
Byproduct Trapped EthanolVigorous Distillation Ethanol is a leaving group. If it remains, the equilibrium shifts back. Use a Dean-Stark trap or open distillation head.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis at


 for 5-10 minutes often increases yield from 40% to >85% by minimizing the time the product spends at decomposition temperatures [2].
Module 3: The Reduction Dilemma (Preserving the Chlorine)

Symptom: You are losing the chlorine atom.[2] Observation: LC-MS shows a mass of


 (loss of Cl) or a mixture of the target and the dechlorinated byproduct (8-fluoroquinolin-3-amine).
Cause:  Using standard Catalytic Hydrogenation (

). Palladium is excellent at oxidative insertion into C-Cl bonds, leading to hydrodehalogenation.

The Solution: Chemoselective Reducing Agents You must switch from a heterogeneous catalytic hydrogenation to a metal-mediated reduction or a poisoned catalyst system.

Protocol A: Stannous Chloride (

) – The Gold Standard

This is the most robust method for laboratory scale (<50g). Tin coordinates with the nitro group, facilitating reduction without interacting with the aryl chloride [3].

  • Dissolve: 4-Chloro-8-fluoro-3-nitroquinoline (1 eq) in Ethanol (0.1 M).

  • Add:

    
     (5.0 eq).
    
  • Heat: Reflux (

    
    ) for 2-4 hours.
    
  • Workup (Critical): The reaction produces sticky tin salts.

    • Fix: Pour mixture into ice water, basify with sat.

      
       to pH 8, then add Celite . Filter the slurry through a Celite pad. The tin salts will trap in the Celite, allowing the organic product to pass through.
      
Protocol B: Iron/Ammonium Chloride (Fe/NH4Cl) – The Green Alternative

Better for larger scales as it avoids toxic tin waste.

  • Suspend: Nitro compound in Ethanol/Water (3:1).

  • Add: Iron powder (3-5 eq) and

    
     (1 eq).
    
  • Heat: Reflux for 1-2 hours.

  • Mechanism: The mild acidic conditions provided by

    
     activate the iron surface but are insufficient to protonate the C-Cl bond for reductive cleavage.
    
Decision Matrix: Choosing the Right Reductant

ReductionDecision Question Select Reduction Method ScaleSmall Scale < 10g Question->ScaleSmall ScaleLarge Scale > 100g Question->ScaleLarge PdC STOP! Do not use Pd/C (Risk of Dechlorination) Question->PdC Avoid SnCl2 Use SnCl2 • 2H2O (High Selectivity, Messy Workup) ScaleSmall->SnCl2 FeNH4 Use Fe / NH4Cl (Good Selectivity, Easier Waste) ScaleLarge->FeNH4

Figure 2: Selection logic for the reduction step to prevent dechlorination.

Module 4: Chlorination Safety & Yield (The Step)

Symptom: Incomplete conversion or hydrolysis during workup.

Technical Insight: The conversion of the 4-hydroxy (tautomer of 4-quinolone) to 4-chloro uses Phosphoryl Chloride (


).[3]
  • Issue: The 3-nitro group is electron-withdrawing, deactivating the 4-position toward nucleophilic attack by chloride.

  • Fix: Use a base catalyst. Add N,N-Dimethylaniline or DIEA (1.0 eq) to the reaction. This forms a highly reactive Vilsmeier-Haack type intermediate that accelerates the reaction [4].

Workup Warning: Quenching


 is exothermic.
  • Protocol: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature

    
    . If it gets too hot, the newly formed C-Cl bond can hydrolyze back to the C-OH (starting material) due to the acidic environment generated by 
    
    
    
    decomposition.
FAQ: Quick Troubleshooting

Q: My nitration step yielded a mixture of isomers. How do I purify? A: Nitration of 4-hydroxyquinoline directs primarily to the 3-position. However, if the 8-fluoro group directs incoming electrophiles to the 5-position (ortho to F), you may see impurities.

  • Solution: Recrystallize from Acetic Acid . The 3-nitro isomer is typically less soluble and crystallizes out, while the 5-nitro isomer remains in the mother liquor.

Q: Can I use Sodium Dithionite (


) for the reduction? 
A:  Yes, sodium dithionite is a mild, chemoselective reducing agent that will not touch the chlorine. However, yields are often lower (50-60%) compared to 

(80-90%) due to solubility issues in the biphasic (water/organic) system required.

Q: Why start with 2-fluoroaniline? Can't I fluorinate later? A: No. Late-stage fluorination on the quinoline ring is extremely difficult and requires expensive transition metal catalysis (e.g., Buchwald Pd-catalyzed fluorination) or hazardous Balz-Schiemann reactions. Starting with the pre-fluorinated aniline is the most atom-economical route.

References
  • BenchChem. (2025).[1] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from

  • Biotage. (2011). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from

  • MDPI. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement. Molecules, 26(7). Retrieved from

  • Google Patents. (1981). Process for the preparation of 4-chloroquinolines. US4277607A. Retrieved from

  • National Institutes of Health (NIH). (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorg Med Chem Lett. Retrieved from

Sources

Optimization

purification methods for 4-Chloro-8-fluoroquinolin-3-amine crude product

Technical Support Center: Purification of 4-Chloro-8-fluoroquinolin-3-amine Case ID: #QC-4C8F-3AM Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-8-fluoroquinolin-3-amine

Case ID: #QC-4C8F-3AM Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Triage

User Query: "How do I purify crude 4-Chloro-8-fluoroquinolin-3-amine? I am seeing colored impurities and potential degradation."

Technical Assessment: The target molecule, 4-Chloro-8-fluoroquinolin-3-amine , presents a "perfect storm" of purification challenges. It contains a basic amine (C3), a labile chloride (C4), and a lipophilic fluoro-substituted core.

  • The Trap: The 4-chloro group is susceptible to nucleophilic aromatic substitution (

    
    ), particularly hydrolysis to the 4-hydroxy analog (4-quinolone) if exposed to heat and aqueous acid.[1]
    
  • The Stability Paradox: While the 3-amino group is electron-donating (deactivating the ring toward

    
     compared to its 3-nitro precursor), it makes the molecule prone to oxidation (tar formation).[1]
    

Immediate Action Required:

  • Stop heating in aqueous solvents.

  • Protect from light (prevent photo-oxidation of the amine).

  • Assess synthesis origin: If synthesized via reduction of 3-nitro-4-chloro-8-fluoroquinoline using SnCl₂ or Fe, metal chelation is the likely cause of stubborn impurities.[1]

Diagnostic Decision Tree (Workflow)

Before selecting a protocol, determine the nature of your crude profile using this logic flow.

PurificationLogic Start Crude Assessment (TLC/HPLC) MetalResidue Metal/Salt Residues? (Sn, Fe from reduction) Start->MetalResidue Low Solubility Inorganic Solids Tars Dark Tars/Oxidation? Start->Tars Black/Brown Oil Isomers Positional Isomers? Start->Isomers Close Rf spots Chelation Protocol C: KF/Silica Scavenging MetalResidue->Chelation Recryst Protocol A: Non-Polar Recrystallization Tars->Recryst Column Protocol B: Buffered Silica Chromatography Isomers->Column Chelation->Recryst Polishing

Figure 1: Decision matrix for selecting the appropriate purification module based on crude impurity profile.[1]

Module A: Recrystallization (The "Gold Standard")

Objective: Removal of oxidative tars and non-polar impurities without hydrolyzing the 4-Cl bond.

Scientific Rationale: Aminoquinolines often "oil out" in single-solvent systems.[1] We utilize a displacement crystallization method. We avoid boiling alcohols for extended periods to prevent ethoxy-displacement of the chlorine.

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) or Toluene at room temperature (or slightly warm,

    
    ).
    
    • Why? High solubility of the quinoline core; low solubility of inorganic salts.

  • Filtration: Filter through a pad of Celite to remove insoluble metal salts or elemental carbon.

  • Displacement:

    • Place the filtrate in a flask with vigorous stirring.

    • Slowly add n-Heptane (or Hexane) dropwise.

    • Observation: The solution will turn cloudy.[2][3] Continue adding heptane until a persistent turbidity forms.[3]

  • Crystallization:

    • Cool the mixture to

      
       (ice bath) for 2 hours.
      
    • Critical: Do not freeze rapidly; slow cooling promotes purity.[2]

  • Isolation: Filter the yellow/off-white solid and wash with cold 10% DCM/Heptane.

Troubleshooting Q&A:

  • Q: It oiled out instead of crystallizing.

    • A: Re-dissolve by adding a small amount of DCM. Seed the solution with a pure crystal if available. If not, scratch the glass surface to induce nucleation.

  • Q: Can I use Ethanol?

    • A: Use with caution. Prolonged reflux in ethanol can lead to trace formation of 4-ethoxy-8-fluoroquinolin-3-amine via

      
      .[1]
      

Module B: Chromatography (Buffered Silica)

Objective: Separation of close-running impurities (e.g., 4-hydroxy byproduct) or isomers.

Scientific Rationale: Primary amines interact strongly with the acidic silanol groups (


) on silica gel, causing "tailing" (streaking) and poor separation. You must deactivate the silica.

Protocol:

  • Slurry Preparation: Prepare silica gel slurry using Hexanes .

  • The Modifier: Add 1% Triethylamine (Et₃N) to the column before loading the sample. Flush with 2 column volumes of Hexane/Et₃N (99:1).

    • Mechanism:[4][5] Et₃N is a stronger base than your aminoquinoline; it caps the acidic silanol sites.

  • Elution Gradient:

    • Solvent A: Hexanes + 1% Et₃N

    • Solvent B: Ethyl Acetate (EtOAc) + 1% Et₃N

    • Gradient: 0% B

      
       40% B.
      
  • Detection: Monitor at 254 nm (quinoline core) and 365 nm (impurities often fluoresce differently).

Troubleshooting Q&A:

  • Q: My product is stuck at the baseline.

    • A: Switch to a more polar system: DCM/Methanol (95:5) + 1%

      
      .
      
  • Q: The product turned red on the column.

    • A: Oxidation on silica.[4] Flush rapidly. Next time, use neutralized alumina instead of silica.

Module C: Metal Scavenging (If reduced from Nitro)

Objective: Removal of Tin (Sn) or Iron (Fe) residues which act as Lewis Acids and catalyze degradation.

Scientific Rationale: Tin salts (from SnCl₂ reduction) form "sticky" complexes with aminoquinolines. Standard aqueous washes often fail to remove them.

Protocol (The KF Method):

  • Dissolve crude product in THF or Ethyl Acetate.[6]

  • Add a mixture of Potassium Fluoride (KF) and Celite (ratio 1:1 by weight relative to expected tin residue).

  • Add a small amount of water (approx 1 mL per gram of KF) to activate the surface.

  • Stir vigorously for 4 hours.

    • Mechanism:[4][5] Fluoride has an extremely high affinity for Tin, forming insoluble polymeric tin fluorides (

      
       or inorganic 
      
      
      
      ).
  • Filter through a silica pad. The tin remains trapped in the solid filter cake.

Summary of Critical Parameters

ParameterRecommendationRisk Factor
Temperature Keep

High heat promotes hydrolysis of C4-Cl.[1]
pH Sensitivity Avoid strong aqueous acidsAcid protonates N1, activating C4 for hydrolysis.
Light Amber glasswareAmino group facilitates photo-oxidation (browning).[1]
Drying Vacuum oven (

)
Air drying traps moisture; promotes degradation.

Visualizing the Recrystallization Workflow

Recrystallization Crude Crude Solid Dissolve Dissolve in DCM (Min. Volume) Crude->Dissolve Filter Filter (Celite) Remove Insolubles Dissolve->Filter Precip Add Heptane (Dropwise till cloudy) Filter->Precip Cool Cool to 4°C (Slowly) Precip->Cool Isolate Pure Crystals Cool->Isolate

Figure 2: Step-by-step displacement crystallization protocol to maximize yield and purity.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational chemistry for quinoline synthesis).

  • Wolf, C. (2017).[7] Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. (Discusses stability of halo-quinolines).

  • BenchChem Technical Support. (2025). Purification of Challenging 8-Aminoquinoline Derivatives. (Specific protocols for aminoquinoline chromatography).

  • ResearchGate Community. (2021). Discussions on Recrystallization of Amine Compounds. (Solvent selection for lipophilic amines).

  • PrepChem. Preparation of 8-aminoquinoline. (Analogous reduction and purification methods).[8]

Sources

Troubleshooting

Technical Guide: Recrystallization &amp; Isolation of 4-Chloro-8-fluoroquinolin-3-amine

Welcome to the Technical Support Center. Below is the comprehensive troubleshooting and optimization guide for the isolation and purification of 4-Chloro-8-fluoroquinolin-3-amine .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Below is the comprehensive troubleshooting and optimization guide for the isolation and purification of 4-Chloro-8-fluoroquinolin-3-amine .

Compound Profile:

  • Target: 4-Chloro-8-fluoroquinolin-3-amine

  • CAS (Analog Reference): 63010-72-0 (4-Chloro-8-fluoroquinoline core); 58401-43-7 (4-Chloroquinolin-3-amine).

  • Chemical Behavior: This molecule possesses a basic amine at position 3 and an electrophilic chlorine at position 4. The 8-fluoro substituent increases lipophilicity compared to the parent quinoline.[1]

  • Critical Stability Note: The proximity of the nucleophilic 3-amino group to the electrophilic 4-chloro position creates a risk of intermolecular polymerization or hydrolysis at high temperatures. Avoid prolonged boiling in high-boiling nucleophilic solvents (e.g., water, ethylene glycol).

Part 1: Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile (e.g., unreacted anilines, tars, or hydrolyzed 4-hydroxy byproducts).

Primary Solvent Recommendations
Solvent SystemClassificationSuitabilityKey Technical Insight
Ethanol (Abs. or 95%) Polar ProticHigh Best starting point. The 3-amino group provides H-bonding capability, making it soluble in hot ethanol but less so in cold. Excellent for removing inorganic salts.
Methanol Polar ProticModerate Higher solubility power than ethanol. Use if the compound is too insoluble in refluxing ethanol. Warning: Higher risk of solvolysis (methoxy substitution) if refluxed excessively.
Ethyl Acetate / Heptane Polar Aprotic / Non-polarHigh Ideal for removing non-polar starting materials (e.g., fluoroanilines). Dissolve in min. hot EtOAc, then add Heptane until turbid.
Toluene AromaticSpecific Use only if the crude contains significant "tar" or polymeric impurities. Tars often remain insoluble in hot toluene, allowing for filtration.
Decision Logic for Solvent Selection

Use the following decision tree to select the optimal solvent based on your crude material's behavior.

SolventSelection Start Analyze Crude Purity ImpurityType Primary Impurity Type? Start->ImpurityType Salts Inorganic Salts / Polar Tars ImpurityType->Salts High Salt Content NonPolar Unreacted Anilines / Non-polars ImpurityType->NonPolar Sticky/Oily Impurities Unknown Unknown / Mixed ImpurityType->Unknown General Purification Solv_EtOH Solvent: Ethanol (95%) Salts->Solv_EtOH Salts insoluble in hot EtOH Solv_EtOAc Solvent: EtOAc / Heptane NonPolar->Solv_EtOAc Retains non-polars in mother liquor Unknown->Solv_EtOH Standard Protocol Solv_Tol Solvent: Toluene (Hot Filter) Unknown->Solv_Tol Leaves tars behind

Figure 1: Solvent selection logic based on impurity profile.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: General purification of crude solids with >85% purity.

  • Preparation: Place 1.0 g of crude 4-Chloro-8-fluoroquinolin-3-amine in a 50 mL round-bottom flask.

  • Dissolution: Add Ethanol (absolute) in 2 mL portions while heating to reflux (approx. 78°C). Swirl constantly.

    • Target: Minimum volume to dissolve the solid completely at reflux (typically 10-15 mL/g).

  • Hot Filtration (Critical): If black specks or insoluble salts remain despite reflux, filter the hot solution through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed flask.

    • Why: Cold glassware will cause premature crystallization, clogging the filter.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Optimization: Once at room temp, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with 2-3 mL of ice-cold ethanol .

  • Drying: Dry under vacuum (40°C) to constant weight.

Protocol B: Acid-Base Chemical Purification

Best for: Crude oils or solids contaminated with non-basic impurities (e.g., phenols, non-basic starting materials).

This method utilizes the basic nitrogen of the 3-amino group to separate the product from non-basic contaminants before recrystallization.

AcidBasePurification Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in 1M HCl (Aq. Acid) Crude->Dissolve Filter Filter Insolubles (Remove Non-Basics) Dissolve->Filter Undissolved Solids = Trash Neutralize Neutralize Filtrate (Add NH4OH or NaOH to pH 9-10) Filter->Neutralize Filtrate contains Product-HCl Precipitate Collect Precipitate (Free Base) Neutralize->Precipitate Product crashes out Recryst Final Recrystallization (Ethanol) Precipitate->Recryst

Figure 2: Acid-Base chemical isolation workflow.

  • Dissolution: Suspend crude material in 1M HCl (10 mL/g). Stir for 20 mins. The amine will protonate and dissolve; non-basic impurities will not.

  • Filtration: Filter off any undissolved solids (these are impurities).

  • Precipitation: Slowly add 2M NaOH or NH₄OH to the filtrate while stirring until pH ~10. The pure free base will precipitate.

  • Collection: Filter the solid, wash with water, and dry.

  • Final Polish: Recrystallize this solid using Protocol A .

Part 3: Troubleshooting & FAQs

Q1: The compound "oils out" (forms a liquid blob) instead of crystallizing. What do I do?

Diagnosis: The solution is likely too concentrated, or the solvent polarity is slightly off, causing liquid-liquid phase separation before crystal nucleation. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount (10-20% volume) of a compatible co-solvent (e.g., if using Ethanol, add a little Water; if using EtOAc, add more EtOAc).

  • Seed the cooling solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool more slowly . Wrap the flask in a towel to insulate it.

Q2: My yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the cold solvent. Fix:

  • Concentrate: Evaporate 50% of the mother liquor and cool again to harvest a "second crop."

  • Anti-solvent: If using Ethanol, add water dropwise to the cold mother liquor until it turns cloudy, then refrigerate.

  • Check pH: If you performed an acid workup, ensure the final pH is >9. If the pH is neutral (7), a significant amount of the amine may still be protonated (water-soluble).

Q3: The crystals are colored (yellow/brown) but should be off-white.

Diagnosis: Trace oxidation products or polymeric tars are trapped in the crystal lattice. Fix:

  • Charcoal Treatment: Dissolve the crystals in hot ethanol. Add activated charcoal (5-10 wt%). Stir at reflux for 5-10 mins.

  • Filter: Filter hot through Celite to remove the charcoal.

  • Recrystallize: Allow the clear filtrate to cool.

Q4: Can I use chlorinated solvents like DCM or Chloroform?

Technical Advisory: Generally, avoid DCM for crystallization of this specific amine.

  • Reason: 4-Chloro-8-fluoroquinolin-3-amine is often highly soluble in DCM, making recovery difficult (low yields).

  • Exception: DCM is excellent for extraction during workup, but poor for crystallization unless used as a solvent for layering with Pentane (DCM/Pentane layering method).

References

  • Synthesis of 4-Amino-7-chloroquinolines. (2023). Canadian Journal of Chemistry. (Describes ethanol recrystallization for analogous chloro-amino-quinolines).

  • Process for the preparation of 4-chloroquinolines. US Patent 4277607A.[2] (Details purification of 4-chloro-8-substituted quinolines via methanol/ethanol).

  • Purification of Quinoline Derivatives. BenchChem Technical Support. (General protocols for aminoquinoline isolation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of aromatic amines and quinolines).

Sources

Optimization

troubleshooting low reactivity of 4-Chloro-8-fluoroquinolin-3-amine in coupling reactions

Substrate ID: 4-Chloro-8-fluoroquinolin-3-amine CAS: 58401-43-7 Core Scaffold: 3-Aminoquinoline Key Features: [1] 4-Cl: Electrophilic handle (SNAr / Cross-coupling active).[1] 3-NH₂: Nucleophilic handle (electron-deficie...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate ID: 4-Chloro-8-fluoroquinolin-3-amine CAS: 58401-43-7 Core Scaffold: 3-Aminoquinoline Key Features: [1]

  • 4-Cl: Electrophilic handle (SNAr / Cross-coupling active).[1]

  • 3-NH₂: Nucleophilic handle (electron-deficient).[1]

  • 8-F: Electronic modulator (inductive withdrawal, reduces ring basicity).[1]

Diagnostic Dashboard

User Status: "My reaction is failing or low-yielding." Immediate Action: Identify the target reaction site using the logic flow below.

TroubleshootingFlow Start START: Select Reaction Goal Decision Which Functional Group are you targeting? Start->Decision PathA Coupling the 3-Amine (NH2) (Amide formation / N-arylation) Decision->PathA PathB Coupling the 4-Chloride (Cl) (Suzuki / Buchwald / SNAr) Decision->PathB IssueA ISSUE: Low Nucleophilicity PathA->IssueA IssueB ISSUE: Catalyst Poisoning / Hydrolysis PathB->IssueB SolA1 Diagnosis: 8-F and 4-Cl withdraw electrons. The amine is 'deactivated'. IssueA->SolA1 SolB1 Diagnosis: Free NH2 binds Pd catalyst. Aqueous base causes hydrolysis to Quinolone. IssueB->SolB1 SolA2 FIX: Use Acid Chlorides or LiHMDS-mediated coupling SolA1->SolA2 SolB2 FIX: Protect NH2 (Boc) OR Use Bulky Ligands (BrettPhos) SolB1->SolB2

Figure 1: Decision matrix for troubleshooting reactivity based on the target functional group.

Troubleshooting Module: The 3-Amine (Nucleophile)

Symptom: You are attempting amide coupling (e.g., with a carboxylic acid) or N-arylation, but recovering starting material.

The Mechanism of Failure

The 3-amino group is an aniline derivative, but it is electronically crippled .

  • Ring Deficit: The quinoline ring is naturally

    
    -deficient.
    
  • Substituent Effects: The 4-chloro and 8-fluoro groups exert strong inductive electron withdrawal (-I effect). This dramatically lowers the HOMO energy of the nitrogen lone pair, making it a poor nucleophile.

  • Steric Ortho-Effect: The 4-chloro group provides steric bulk adjacent to the amine, hindering attack on bulky electrophiles.

Solutions & Protocols
A. Amide Coupling (The "Nuclear" Option)

Standard HATU/EDC conditions often fail here.[2] You must activate the electrophile aggressively or deprotonate the nucleophile.

Recommended Protocol: Acid Chloride Method

  • Convert Acid: Convert your carboxylic acid to an acid chloride using Oxalyl Chloride/DMF or Thionyl Chloride. (Do not rely on in situ activation).[1][3]

  • Solvent: Anhydrous DCM or THF.

  • Base: Pyridine (acts as both solvent/base) or 2,6-Lutidine (if sensitive).[1]

  • Catalyst: DMAP (0.1 eq) is essential to form the reactive N-acylpyridinium intermediate.

Alternative: LiHMDS Deprotection (For Esters/Lactams) If reacting with an ester:

  • Dissolve amine in THF at -78°C.

  • Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq).[1] The pKa of this aniline is likely ~20-22; LiHMDS will deprotonate it to form the amide anion (highly reactive).

  • Add the electrophile.[3]

  • Warning: Warm slowly. The anion can eliminate the 4-Cl (benzyne pathway) if heated excessively.

Troubleshooting Module: The 4-Chloride (Electrophile)

Symptom: You are attempting Suzuki or Buchwald coupling at the 4-position, but observing no conversion or formation of a "hydroxy" byproduct.

The Mechanism of Failure
  • Catalyst Poisoning: The free 3-amino group (

    
    ) and the quinoline ring nitrogen (
    
    
    
    ) form a "pincer" chelate with Palladium.[1] This creates a stable, unreactive 5-membered metallocycle, sequestering the catalyst off-cycle.[1]
  • Hydrolysis (The Trap): 4-Haloquinolines are vinylogous imidoyl chlorides. In the presence of aqueous base (common in Suzuki couplings like

    
    ) and heat, the 4-Cl is displaced by hydroxide, forming the 4-quinolone  (tautomer of 4-hydroxyquinoline).[1] This is a dead end.
    
Solutions & Protocols
A. The "Protect First" Strategy (Highest Reliability)

Mask the amine to prevent catalyst poisoning.

  • Protection: React substrate with

    
     (1.1 eq) and DMAP/TEA in DCM.[1] The electron-poor nature of the amine actually helps stabilize the Boc-carbamate.
    
  • Coupling: Run your Suzuki/Buchwald reaction on the N-Boc intermediate.

  • Deprotection: TFA/DCM removal of Boc.

B. Ligand-Controlled Coupling (No Protection)

If you must couple without protection, you need a ligand bulky enough to prevent the amine from binding, or a catalyst system that outcompetes the chelation.[1]

Recommended Catalyst System:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃.[1]

  • Ligand: BrettPhos or XPhos . These bulky biaryl phosphine ligands are sterically demanding and discourage the formation of the N-Pd-N chelate.

  • Base: Anhydrous

    
     or 
    
    
    
    . Avoid water to prevent hydrolysis.
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]

Protocol: Suzuki Coupling (Anhydrous)

  • Charge flask with Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (anhydrous, 3.0 eq), and 
    
    
    
    or
    
    
    (5 mol%).[1]
  • Evacuate and backfill with Argon (x3).[1]

  • Add anhydrous 1,4-Dioxane.[1]

  • Heat to 90-100°C. Note: Do not exceed 110°C to avoid thermal decomposition.

Competitive Reactivity Data

Reaction Type4-Cl Reactivity3-NH₂ ReactivityRisk FactorRecommendation
SNAr High (Activated by Ring N)N/AHydrolysis to QuinoloneUse amine nucleophiles in alcohol; avoid aqueous hydroxide.[1]
Suzuki Coupling ModerateLow (Interference)Catalyst PoisoningProtect 3-NH₂ with Boc before coupling.[1]
Amide Coupling InertVery Low No ReactionUse Acid Chlorides + DMAP.
Lithiation Reactive (Benzyne risk)DeprotonatesElimination of ClKeep < -70°C if using alkyl lithiums.[1]

FAQ: Specific Scenarios

Q: I see a new spot on TLC that doesn't move (baseline) after heating in base. What is it? A: This is almost certainly the 4-hydroxy-8-fluoroquinolin-3-amine (quinolone form) . The 4-Cl is highly susceptible to hydrolysis. Switch to anhydrous bases (Cs₂CO₃, K₃PO₄) and dry solvents.[1]

Q: Can I use SNAr instead of Palladium coupling to install a group at the 4-position? A: Yes. The 4-position is activated for Nucleophilic Aromatic Substitution because the ring nitrogen acts as an electron sink (similar to 4-chloropyridine).

  • Conditions: Heat the substrate with a primary or secondary amine in n-Butanol or Ethanol at 100-120°C. No catalyst required. The 8-F group actually accelerates this reaction via inductive withdrawal.

Q: Why does the 8-Fluoro group matter? Can I ignore it? A: No. The 8-F atom lowers the pKa of the quinoline nitrogen (making it less basic). This means you might not need to protonate the ring nitrogen to activate the 4-Cl for SNAr, but it also means the 3-amine is significantly less nucleophilic than in non-fluorinated analogs.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination."[1] Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

    • Context: Selection of bulky ligands (XPhos/BrettPhos) to prevent catalyst poisoning by free amines.[1]

  • Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides."[1] Organic Letters, 7(18), 3965–3968.[1] Link[1]

    • Context: Optimization of coupling conditions for electron-deficient heterocycles.
  • Wolf, C., et al. (2009). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids."[1] Journal of Organic Chemistry, 74(16), 6264–6269.[1] (Analogous reactivity patterns). Link[1]

  • Standard Reactivity of 4-Chloroquinolines: The Chemistry of Heterocycles, Eicher, T., & Hauptmann, S. (2003).[1] Wiley-VCH. (General reference for hydrolysis of 4-haloquinolines).

Sources

Troubleshooting

minimizing side reactions during 4-Chloro-8-fluoroquinolin-3-amine functionalization

[1] Current Status: Operational Ticket ID: CHEM-SUP-8F-Q3A Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1] Executive Summary: The Chemoselectivity Challenge You are working with 4-chl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: CHEM-SUP-8F-Q3A Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary: The Chemoselectivity Challenge

You are working with 4-chloro-8-fluoroquinolin-3-amine , a high-value scaffold for kinase inhibitor development.[1] This molecule presents a "Chemoselectivity Triangle" that often leads to low yields or intractable mixtures if not managed correctly.[1]

The Core Conflict:

  • C4-Chloride: Highly electrophilic (activated by ring nitrogen and 8-F inductive effect).[1] Prone to

    
     and Pd-catalyzed coupling.
    
  • C3-Amine: Nucleophilic and Lewis basic. Prone to oxidation, acylation, and catalyst poisoning (binding Pd species).[1]

  • 8-Fluoro: Inductively withdraws electrons, making C4 more reactive toward nucleophiles and hydrolysis than a standard quinoline.[1]

This guide provides self-validating protocols to minimize side reactions (dimerization, hydrolysis, and regioselectivity errors).

Module 1: Reactivity Mapping & Decision Logic

Before starting, visualize the electronic push-pull of your scaffold. The 8-fluoro substituent is not passive; it lowers the LUMO energy at C4, accelerating displacement reactions.

Diagram 1: The Reactivity Landscape

ReactivityMap Scaffold 4-Chloro-8-fluoro quinolin-3-amine C4_Cl C4-Chloride (Primary Electrophile) Scaffold->C4_Cl Site of SNAr / Suzuki C3_NH2 C3-Amine (Nucleophile / Ligand) Scaffold->C3_NH2 Site of Acylation / Pd-Poisoning C8_F C8-Fluoro (Activator / Director) Scaffold->C8_F Inductive Activation of C4 Hydrolysis Hydrolysis C4_Cl->Hydrolysis Risk: 4-Quinolone formation (via H2O attack) Dimerization Dimerization C3_NH2->Dimerization Risk: Attacks C4 of another molecule Pd_Poison Pd_Poison C3_NH2->Pd_Poison Risk: Binds Pd catalyst (Arrests cycle)

Caption: Reactivity map highlighting the interplay between the activating 8-F group and the competing C3/C4 centers.

Module 2: Troubleshooting C4 Functionalization ( & Suzuki)

Objective: Displace the C4-Cl without touching the C3-amine.

Scenario A: Suzuki-Miyaura Coupling Fails (Low Conversion)
  • Diagnosis: The free C3-amine is coordinating to the Palladium, shutting down the catalytic cycle (Catalyst Poisoning).

  • Immediate Fix: Switch to a catalyst system bulky enough to ignore the amine, or protect the amine.

Protocol 1: "Amine-Tolerant" Suzuki Coupling Do not use standard


. The phosphines are too labile.
  • Catalyst: Use Pd(dppf)Cl₂[1]·DCM (5 mol%) or XPhos Pd G3 (2 mol%).[1] These bulky ligands prevent the C3-amine from coordinating to the metal center.

  • Base:

    
     (3.0 equiv).[1][2] Avoid strong alkoxides which may deprotonate the amine and encourage side reactions.
    
  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly (sparge with Argon for 15 min).

  • Temperature: 90°C.

  • Checkpoint: If conversion stalls at 50%, add 1 equiv of Boc-anhydride directly to the reaction mixture. The amine will protect in situ, breaking the Pd-N coordination, allowing the coupling to finish.

Scenario B: Hydrolysis (Formation of 4-Quinolone)
  • Observation: LCMS shows a peak with Mass [M-Cl+OH].[1]

  • Cause: The 8-fluoro group makes the C4 position extremely thirsty for water. Even trace moisture in basic conditions causes hydrolysis.

  • Prevention:

    • Use anhydrous solvents (DMF/DMAc) from a fresh bottle.[1]

    • Add molecular sieves (3Å) to the reaction vessel.

    • Avoid hydroxide bases (NaOH, KOH).[1] Use Carbonates (

      
      ) or Phosphates.[1]
      

Module 3: Preventing Dimerization (Self-Reaction)

The Problem: The C3-amine of Molecule A attacks the C4-chloride of Molecule B, forming a "dimer" (secondary amine linkage).

Diagram 2: Decision Tree for Preventing Dimerization

DimerPrevention Start Goal: Functionalize C4-Cl CheckNu Is the Nucleophile Stronger than C3-NH2? Start->CheckNu Yes Direct Reaction Possible CheckNu->Yes e.g., Thiols, Anilines No High Dimerization Risk CheckNu->No e.g., Alcohols, Weak Boronic Acids ProtocolA Run at >0.5M Use Strong Nucleophile Yes->ProtocolA Method: High Concentration Fast Kinetics ProtocolB Step 1: Boc2O, DMAP Step 2: C4 Reaction Step 3: Deprotect No->ProtocolB Method: Protect C3-NH2 (Boc/Acetyl)

Caption: Logic flow to determine if protection is required to stop self-polymerization.

Protocol 2: Protection-First Strategy (The "Safe" Route) If your nucleophile is weak (e.g., an alcohol or electron-poor boronic acid), you must protect the amine.[1]

  • Protection: Dissolve scaffold in THF. Add

    
     (1.1 equiv) and catalytic DMAP (10 mol%).[1] Heat to 60°C.
    
    • Why? The electron-withdrawing nature of the ring makes the amine less nucleophilic; heat is often required to drive Boc protection.

  • Reaction: Perform your

    
     or Coupling on the tert-butyl (4-chloro-8-fluoroquinolin-3-yl)carbamate.[1]
    
  • Deprotection: TFA/DCM (1:4) at room temperature.

Module 4: FAQ & Quick Reference Data

Solvent & Base Compatibility Table
Reaction TypeRecommended SolventRecommended BaseForbidden Reagents

(Amines)
n-Butanol or DMAcDIPEA or

NaH (Promotes side reactions at C8)
Suzuki Coupling 1,4-Dioxane/H2O

or


(Poisoning risk)
Amine Acylation DCM or THFPyridine or TEAStrong mineral acids
Common Questions

Q: Can I use n-Butyllithium (n-BuLi) to lithiate the ring? A: Extreme Caution Required. The 8-fluoro group is a strong ortho-director. n-BuLi will likely lithiate at C7 (ortho to the Fluorine). However, it may also attack the C4-Cl via metal-halogen exchange or deprotonate the amine. If you must lithiate, protect the amine with two groups (e.g., N,N-dibenzyl) and use LDA at -78°C to favor deprotonation over nucleophilic attack.[1]

Q: Why do I see a mass of [M+16] in my LCMS? A: This is likely N-oxidation . The C3-amine is electron-rich. If you are using oxidants (like mCPBA) or running reactions in air at high temps, the amine can oxidize to the hydroxylamine or nitro group. Run reactions under Nitrogen/Argon.

Q: My


 reaction with an aniline is too slow. 
A:  Add catalytic HCl  (or use the aniline hydrochloride salt). The protonation of the quinoline nitrogen (N1) significantly increases the electrophilicity of C4, overcoming the deactivating effect of the amine at C3.

References

  • Regioselective Functionalization of Quinolines: Guglielmo, S., et al. "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters (2009).[1]

  • Suzuki Coupling on Heterocycles: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995).[1]

  • Prevention of Catalyst Poisoning: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry (2007).[1]

  • Hydrolysis Mechanisms: Frank, N., et al. "Hydrolysis of 4-Chloroquinolines: Kinetics and Mechanism." Journal of Heterocyclic Chemistry (2018).[1] [1]

For further assistance, please upload your specific reaction scheme to the portal or contact the Heterocycle Chemistry Division directly.

Sources

Optimization

Technical Support Center: 4-Chloro-8-fluoroquinolin-3-amine Purification

Ticket ID: #Q3-F8-PURIFICATION Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q3-F8-PURIFICATION Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of Regioisomer Impurities & Process Optimization

Executive Summary

You are encountering difficulty isolating high-purity 4-Chloro-8-fluoroquinolin-3-amine (Target). The primary challenge with this scaffold is the persistence of regioisomers (typically the 6-fluoro or 7-fluoro analogs) and the 4-hydroxy precursor. Due to the electron-withdrawing nature of the C4-chloro and C8-fluoro substituents, the C3-amine basicity is attenuated, rendering standard acid-base extractions less effective without precise pH control.

This guide provides a tiered troubleshooting approach, moving from diagnostic confirmation to scalable purification protocols.

Part 1: Diagnostic Hub (Identify Your Enemy)

User Question: I see a shoulder on my HPLC peak, but MS shows the correct mass (M+H = 197/199). How do I confirm this is a regioisomer and not a tautomer?

Specialist Response: Mass spectrometry cannot distinguish regioisomers (e.g., 6-fluoro vs. 8-fluoro). You must use


 NMR . The position of the fluorine atom relative to the ring nitrogen creates distinct chemical shifts due to the "per-position" shielding effect.
  • The 8-Fluoro Signature: The fluorine at position 8 is peri-planar to the quinoline nitrogen lone pair. This creates a significant deshielding effect.[1]

  • The Contaminants:

    • 6-Fluoro Isomer: Often arises if the starting material (2-fluoroaniline) contained 4-fluoroaniline.

    • Des-Chloro Impurity: 8-fluoroquinolin-3-amine (result of over-reduction or hydrolysis).

Diagnostic Workflow

ImpurityID Start Impurity Detected (HPLC/TLC) MS_Check Check MS (m/z) Start->MS_Check Isomer_Check 19F NMR Analysis MS_Check->Isomer_Check Mass Matches Shift_High Shift ~ -120 to -130 ppm (Likely 6/7-Fluoro) Isomer_Check->Shift_High Upfield Signal Shift_Low Shift ~ -105 to -115 ppm (Likely 8-Fluoro Target) Isomer_Check->Shift_Low Downfield Signal Action_Recryst Proceed to Recrystallization Shift_High->Action_Recryst Regioisomer Confirmed

Figure 1: Decision matrix for identifying fluoro-regioisomers using NMR chemical shifts.

Part 2: Purification Protocols
Method A: The "Acid-Swing" Extraction (Scalable)

User Question: Can I use acid-base extraction? The amine seems weakly basic.

Specialist Response: Yes, but standard 1N HCl/NaOH protocols often fail because the 3-amine, flanked by electron-withdrawing groups (Cl and F), has a pKa significantly lower than a typical aniline (~2-3 vs ~4.6).

The Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Do not use DCM as it can form emulsions with fluoro-species.

  • Acid Extraction: Extract with 2.0 M H₂SO₄ (Sulfuric acid is preferred over HCl to prevent halide exchange).

    • Note: The 3-amine will protonate and move to the aqueous layer. Non-basic impurities (starting nitro compounds, 4-hydroxy intermediates) remain in the organic layer.

  • The Critical Wash: Wash the acidic aqueous layer with pure EtOAc (removes trapped non-basics).

  • Controlled Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to 8-9 using NH₄OH .

    • Warning: Do not overshoot to pH 12-14. High pH can promote hydrolysis of the 4-Chloro substituent to 4-Hydroxy.

  • Recovery: Extract the turbid aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.

Method B: Recrystallization (Isomer Rejection)

User Question: Chromatography is too expensive for my 50g batch. What solvent system works for crystallization?

Specialist Response: Regioisomers often disrupt crystal lattice packing. The 8-fluoro isomer, having the fluorine tucked near the nitrogen, often has higher solubility in non-polar solvents than the 6-fluoro isomer.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Temperature ProfileTarget Impurity
Ethanol / Water 9:1Boil

RT

4°C
General cleanup (removes salts/polar byproducts).
Toluene / Heptane 1:280°C

RT (Slow)
Regioisomers. 6-fluoro tends to precipitate first or stay in solution depending on concentration.
IPA / Hexane 1:5Reflux

RT
Removes oily oligomers.

Step-by-Step Toluene/Heptane Protocol:

  • Dissolve crude material in minimum Toluene at 80°C.

  • Add Heptane dropwise until persistent cloudiness appears.

  • Add 1-2 mL Toluene to clear the solution.

  • Wrap flask in foil and allow to cool to Room Temp (RT) over 4 hours (slow cooling is vital for isomer differentiation).

  • Filter solids. Analyze both cake and filtrate by 19F NMR.

Part 3: Advanced Troubleshooting (Chromatography)

User Question: Standard Silica (SiO2) isn't separating the isomers. They co-elute.

Specialist Response: Regioisomers of halogenated quinolines have nearly identical adsorption coefficients on standard silica. You must exploit Electronic Interactions or Shape Selectivity .

Recommendation 1: PFP (Pentafluorophenyl) Columns For analytical or prep-HPLC, switch to a PFP core-shell column. The fluorine-fluorine interactions between the stationary phase and your 8-fluoro substituent often provide the necessary retention time shift (selectivity


) that C18 cannot achieve.

Recommendation 2: Chemically Modified Silica (AgNO3) If PFP is unavailable, "Silver Silica" (silica gel impregnated with 10% Silver Nitrate) can separate isomers based on the electron density availability of the heterocyclic nitrogen, which is modulated by the fluorine position.

Part 4: Synthesis Logic Check (Root Cause Analysis)

User Question: Why do I have so much regioisomer?

Specialist Response: The root cause is likely your starting material.

  • Pathway: Gould-Jacobs Reaction.

  • Starting Material: 2-Fluoroaniline.

  • The Leak: Commercial 2-Fluoroaniline often contains 1-5% 4-Fluoroaniline .

    • 2-Fluoroaniline

      
       Cyclizes to 8-Fluoroquinoline .
      
    • 4-Fluoroaniline

      
       Cyclizes to 6-Fluoroquinoline .
      

Corrective Action: Check the Certificate of Analysis (CoA) of your aniline. If it is <98% pure, distill the aniline prior to the initial condensation step.

Synthesis & Purification Logic Flow

SynthesisFlow Start Start: 2-Fluoroaniline Cyclization Gould-Jacobs Cyclization Start->Cyclization Impurity Impurity: 4-Fluoroaniline Impurity->Cyclization Contaminant Intermed 4-Hydroxy-8-Fluoro (Mixed with 6-Fluoro) Cyclization->Intermed Chlorination POCl3 Chlorination Intermed->Chlorination Crude Crude 4-Cl-8-F-Quinoline Chlorination->Crude Purification Toluene/Heptane Recrystallization Crude->Purification Final Pure Target Purification->Final

Figure 2: Propagation of regioisomers from starting materials and the intervention point.

References
  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.

  • Surrey, A. R., & Hammer, H. F. (1950). 4,7-Dichloroquinoline.[2][3] Organic Syntheses, Coll. Vol. 3, p.272. (Demonstrates standard quinoline purification logic).

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. (Reference for identifying fluoro-shifts).

  • Bulidon, J., et al. (1981). Process for the preparation of 4-chloroquinolines. US Patent 4277607A. (Industrial scale purification of chloro-quinolines).

Sources

Troubleshooting

stability of 4-Chloro-8-fluoroquinolin-3-amine under acidic and basic conditions

This technical guide details the stability profile, handling protocols, and troubleshooting strategies for 4-Chloro-8-fluoroquinolin-3-amine (CAS: 63010-72-0). The content is designed for research and development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, handling protocols, and troubleshooting strategies for 4-Chloro-8-fluoroquinolin-3-amine (CAS: 63010-72-0). The content is designed for research and development professionals synthesizing fluoroquinolone antibiotics or utilizing quinoline scaffolds in medicinal chemistry.

Executive Stability Summary

4-Chloro-8-fluoroquinolin-3-amine exhibits a dichotomous stability profile governed by the lability of the C4-chlorine atom and the nucleophilicity of the C3-amine.

  • Acidic Conditions: Metastable. The compound is soluble as a salt but susceptible to hydrolytic dechlorination (conversion to 4-quinolone) under aqueous acidic conditions, particularly with heat.

  • Basic Conditions: Reactive. The C4-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). In the presence of hydroxide or alkoxides, the chlorine is readily displaced.
    
  • Storage: Hygroscopic and potentially light-sensitive. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the primary amine.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

ParameterData
Chemical Name 4-Chloro-8-fluoroquinolin-3-amine
CAS Number 63010-72-0
Molecular Formula

Molecular Weight 196.61 g/mol
Appearance Off-white to yellow solid
Solubility DMSO, Methanol (moderate), Aqueous Acid (soluble as salt)
Key Reactivity

(C4-Cl), Diazotization (C3-

),

(C8-F, minor)

Deep Dive: Stability Under Acidic Conditions

Mechanism of Instability: Acid-Catalyzed Hydrolysis

In dilute mineral acids (e.g., 1M HCl) at room temperature, the compound exists stably as the quinolinium hydrochloride salt . However, the protonation of the ring nitrogen (


) increases the electrophilicity of the C4 carbon.

If the solution is heated (>60°C) or left for prolonged periods (>24h) in aqueous acid, water acts as a nucleophile, displacing the chlorine atom. This yields 8-fluoro-3-amino-4(1H)-quinolone , a thermodynamically stable tautomer that often precipitates as an insoluble solid.

Graphviz Diagram: Acidic Hydrolysis Pathway

The following diagram illustrates the activation and subsequent hydrolysis mechanism.

AcidHydrolysis Start 4-Chloro-8-fluoro quinolin-3-amine Protonation N1-Protonation (Activation) Start->Protonation + H+ (Fast) Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O / Heat (Rate Limiting) Product 8-Fluoro-3-amino -4(1H)-quinolone (Hydrolysis Product) Intermediate->Product - HCl (Irreversible)

Caption: Figure 1. Mechanism of acid-catalyzed hydrolysis converting the 4-chloro precursor to the 4-quinolone artifact.

Troubleshooting Acidic Instability

Issue: "My reaction mixture turned cloudy and a white solid precipitated during acidic workup."

  • Root Cause: You likely hydrolyzed the 4-Cl group to the 4-OH (quinolone) form. This species is often less soluble in organic solvents and water at neutral pH.

  • Solution: Perform acid extractions at 0°C and minimize contact time. Neutralize immediately. Do not reflux in aqueous acid unless hydrolysis is the intended goal.

Deep Dive: Stability Under Basic Conditions

Mechanism of Instability: Nucleophilic Attack ( )

The C4-position is the "soft spot" of this molecule. While the C3-amine donates some electron density into the ring (slightly deactivating it compared to a nitro-analog), the nitrogen heterocycle still activates the C4-chlorine for displacement.

  • Strong Bases (NaOH, KOH): Rapidly displace -Cl with -OH, forming the quinolone.

  • Alkoxides (NaOMe, NaOEt): Will form the corresponding 4-alkoxy ether.

  • Amines (Primary/Secondary): Will displace -Cl to form 3,4-diaminoquinolines.

Note on the 8-Fluoro group: The C8-fluorine is generally stable but can be displaced by very strong nucleophiles (e.g., thiolates) if the ring is highly electron-deficient. However, the C4-Cl is kinetically much more labile and will react first.

Graphviz Diagram: Basic Competition Pathways

BaseReactivity Center 4-Chloro-8-fluoro quinolin-3-amine Hydrolysis 4-Hydroxy (Quinolone) Center->Hydrolysis NaOH / H2O (Hydrolysis) Ether 4-Methoxy Ether Center->Ether NaOMe / MeOH (Side Reaction) AmineSub 3,4-Diamino Derivative Center->AmineSub R-NH2 / Heat (Desired Coupling?)

Caption: Figure 2. Competitive reaction pathways in basic media. The 4-Cl group is the primary site of divergence.

Experimental Protocols & Handling

Protocol A: Safe Dissolution for Analysis (LCMS/NMR)

Use this protocol to prevent artifact formation during QC.

  • Solvent: Use DMSO-d6 or MeOD (Methanol-d4). Avoid

    
     if it is acidic (common in aged bottles).
    
  • Preparation: Dissolve approximately 5 mg of solid in 0.6 mL solvent.

  • Precaution: If using LCMS with an acidic mobile phase (0.1% Formic Acid), inject immediately. Do not leave the sample sitting in the autosampler in aqueous/acidic buffer for >12 hours.

Protocol B: Reaction Workup (Quenching)

To isolate the amine without hydrolyzing the chloride.

  • Cooling: Cool the reaction mixture to 0°C .

  • Quench: Add saturated

    
      or 
    
    
    
    solution slowly. Avoid strong acids (HCl) or strong bases (NaOH).
  • Extraction: Extract immediately into EtOAc or DCM.

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (slightly acidic) if the compound is extremely sensitive, though
    
    
    is usually acceptable.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a Suzuki coupling reaction? A: Yes, but be careful. The C4-Cl is reactive.[1][2][3][4][5] Standard Suzuki conditions (Pd catalyst, mild base like


 or 

) usually preserve the C4-Cl if the temperature is controlled (<80°C). However, strong bases or high temperatures may lead to hydrolysis or coupling at the C4 position.

Q2: The compound turned dark brown after a week on the bench. Is it degraded? A: Likely yes. The C3-amine is susceptible to oxidation, forming N-oxides or azo-dimers. This is accelerated by light and moisture. Check purity by LCMS. If the main peak is intact, the color may be due to trace impurities (aniline oxidation is highly color-intense). Purify via short silica plug filtration.

Q3: Is the 8-Fluoro group stable to acid? A: Yes. The C-F bond is extremely strong (


). It will not hydrolyze under standard acidic or basic conditions used in organic synthesis. It generally requires specific activation or transition metal catalysis to break.

References

  • Reactivity of 4-Chloroquinolines : Wolf, C., & Lerebours, R. (2004). Palladium-Catalyzed Amination of 4-Chloroquinolines. Journal of Organic Chemistry.

  • Hydrolysis Mechanisms : Barlin, G. B., & Tan, W. L. (1984). Potential Antimalarials.[6] I. 1,8-Naphthyridines. Australian Journal of Chemistry. (Describes analogous hydrolysis of chloro-heterocycles).

  • General Quinoline Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

    
     in nitrogen heterocycles). 
    
  • Synthesis of Fluoroquinolone Precursors : Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.

Sources

Reference Data & Comparative Studies

Validation

Spectral Fingerprinting of Halogenated Quinoline Scaffolds: A Comparative Guide to 4-Chloro-8-fluoroquinolin-3-amine

Topic: 1H and 13C NMR spectral analysis of 4-Chloro-8-fluoroquinolin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR spectral analysis of 4-Chloro-8-fluoroquinolin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

In the landscape of kinase inhibitor development, the quinoline scaffold remains a privileged structure. The specific intermediate 4-Chloro-8-fluoroquinolin-3-amine represents a critical "bifunctional" building block. The C4-chlorine allows for SNAr substitutions (typically with anilines or phenols), while the C3-amine serves as a handle for amide coupling or cyclization. The C8-fluorine atom is often introduced to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

This guide provides a rigorous spectral analysis of this molecule. Unlike standard databases that list peaks, we compare this structure against its non-fluorinated and non-chlorinated analogs to isolate the specific diagnostic signals—specifically the Fluorine-Carbon (


) coupling  and the C4-Chlorine deshielding effect .
Comparative Analysis Strategy

To validate the identity of 4-Chloro-8-fluoroquinolin-3-amine, we compare it against two structural baselines. This triangulation confirms that both the halogenation and the amination occurred at the correct regiochemical positions.

AnalyteRoleKey Spectral Feature
Target: 4-Chloro-8-fluoroquinolin-3-amine Primary Analyte d,d,d splitting in aromatic region; Large

coupling.
Alternative A: Quinolin-3-amineBackbone ControlAbsence of C4 deshielding; simple aromatic multiplets.
Alternative B: 4-Chloroquinolin-3-amineFluorine ControlIdentical H2/H4 shifts; lacks C-F coupling patterns.
Experimental Protocol: Sample Preparation & Acquisition

Reliable NMR data depends on minimizing aggregation, which is common in amino-quinolines due to


-stacking.
Methodology Workflow

NMR_Workflow cluster_0 Rationale for DMSO-d6 Sample Solid Sample (5-10 mg) Solvent Solvent Choice: DMSO-d6 Sample->Solvent Dissolve Prep Preparation: Filter through glass wool Solvent->Prep Clarify Acquisition Acquisition: 1H (16 scans) 13C (1024 scans) Prep->Acquisition Insert Probe Process Processing: LB = 0.3 Hz (1H) LB = 1.0 Hz (13C) Acquisition->Process FFT

Figure 1: Optimized workflow for amino-quinoline NMR analysis. DMSO-d6 is preferred over CDCl3 to sharpen the exchangeable -NH2 protons and break up intermolecular H-bonding.

1H NMR Spectral Analysis

The proton spectrum is defined by the desymmetrization of the benzene ring caused by the 8-Fluoro substituent.

Predicted Chemical Shift Data (400 MHz, DMSO-d6)
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 8.65 Singlet (s)-Deshielded by Quinoline N; singlet confirms C3 and C4 are substituted.
H-5 7.85 Doublet (dd)

Peri-position to C4-Cl.
H-6 7.45 Multiplet (ddd)

Meta to F.
H-7 7.60 Multiplet (ddd)

Diagnostic: Large H-F coupling widens this signal compared to H6.
-NH2 5.90 Broad Singlet-Exchangeable. Shifts to ~4.0 in CDCl3.[1]
Comparative Insight
  • Vs. Quinolin-3-amine: The parent compound shows a proton at H4 (~8.0 ppm) . In the target molecule, the disappearance of the H4 signal and the preservation of the H2 singlet is the primary proof of C4-chlorination [1].

  • The Fluorine Effect: In non-fluorinated analogs, H5, H6, H7, and H8 appear as a standard 4-spin ABCD system. In the target, the H7 signal splits significantly due to the vicinal

    
     coupling, a feature absent in Alternative B.
    
13C NMR Analysis: The Fluorine Coupling Tree

The


 spectrum provides the most definitive structural proof due to the characteristic Carbon-Fluorine coupling constants (

).
Coupling Logic Diagram

CF_Coupling Start Identify Aromatic Carbons CheckJ Check Splitting (J value) Start->CheckJ C8 C-8 (Direct Bond) Doublet, J ~ 245-255 Hz δ ~ 155 ppm CheckJ->C8 J > 200 Hz C7 C-7 (Ortho) Doublet, J ~ 15-20 Hz δ ~ 115 ppm CheckJ->C7 J = 15-25 Hz C8a C-8a (Ortho/Bridge) Doublet, J ~ 10-15 Hz δ ~ 130 ppm CheckJ->C8a J = 10-15 Hz C4 C-4 (Chlorinated) Singlet (No F coupling) δ ~ 138 ppm CheckJ->C4 No Splitting

Figure 2: Decision tree for assigning 13C signals based on Fluorine coupling magnitude.

Key 13C Chemical Shifts & Couplings
Carbon

(ppm)
Splitting

(Hz)
Structural Significance
C-8 156.5 Doublet (d)~250 Definitive proof of C-F bond.
C-2 144.2Singlet (s)-Deshielded by Nitrogen; confirms heteroaromaticity.
C-4 138.0Singlet (s)< 2Deshielded by Cl; confirms oxidation state at C4.
C-3 128.5Singlet (s)-Shielded relative to C2/C4 due to electron-donating -NH2.
C-7 114.8Doublet (d)~18Ortho-coupling to F.
C-8a 129.1Doublet (d)~12Bridgehead carbon coupling confirms F is at pos 8, not 6 or 7.

Note: Data derived from substituent increment principles applied to quinoline scaffolds [2, 3].

Performance Comparison: NMR vs. Alternatives

Why is NMR the superior analytical tool for this specific intermediate?

Feature1H/13C NMR LC-MS (ESI) IR Spectroscopy
Regioisomer ID High.

couplings distinguish 8-F from 6-F or 7-F isomers.
Low. 8-F and 6-F isomers have identical Mass/Charge ratios.Medium. C-F stretch (1100-1200 cm⁻¹) is often obscured by fingerprint region.
Purity Assessment Quantitative. Integration of H2 vs. residual solvent gives molar purity.Qualitative. Ionization efficiency varies; does not reflect molar purity.Low. Only identifies functional groups, not purity.
Halogen Verification High. Direct observation of Cl-deshielding and F-coupling.Medium. Isotope pattern (3:1) confirms Cl, but not position.Low. C-Cl stretch is weak/unreliable.
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in heterocycles).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Used for baseline Quinolin-3-amine shifts).

  • Vanden Eynde, J. J., et al. (2010). "Synthesis and NMR structural elucidation of new quinoline derivatives." Magnetic Resonance in Chemistry.

Sources

Comparative

HPLC Method Development Guide: 4-Chloro-8-fluoroquinolin-3-amine Purity Analysis

Executive Summary & Compound Profiling Developing a purity method for 4-Chloro-8-fluoroquinolin-3-amine presents a classic chromatographic challenge: analyzing a basic, halogenated heterocycle prone to specific degradati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profiling

Developing a purity method for 4-Chloro-8-fluoroquinolin-3-amine presents a classic chromatographic challenge: analyzing a basic, halogenated heterocycle prone to specific degradation pathways. This guide moves beyond generic "screening" to provide a mechanistic comparison of stationary phases and pH strategies.[1]

The Analyte: Critical Physicochemical Properties

Understanding the molecule is the first step to separation.

PropertyValue (Est.)Chromatographic Implication
Structure Quinoline core, 3-NH₂, 4-Cl, 8-FPi-Electron Rich: Strong candidate for Phenyl-based stationary phases.
Basicity (pKa) ~3.5 - 4.2 (Ring N)Tailing Risk: At neutral pH (6-7), the compound is partially ionized, leading to broad, split peaks.
LogP ~2.8 - 3.2Hydrophobicity: Sufficient retention on C18, but risk of co-elution with hydrophobic precursors.
Reactivity 4-Cl susceptibilityDegradation: The 4-position chlorine is susceptible to nucleophilic aromatic substitution (

), specifically hydrolysis to 4-hydroxy-8-fluoroquinolin-3-amine (the "quinolone" form).

Comparative Method Development Strategy

We evaluated three distinct separation strategies to determine the optimal balance of resolution (


), peak symmetry (

), and robustness.
Strategy A: The "Standard" (Acidic C18)
  • Column: C18 (3.5 µm, 100 Å)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction. Analyte is fully protonated (

    
    ).
    
  • Outcome: Sub-optimal. While retention is stable, the protonated nitrogen interacts with residual silanols on the silica surface, causing peak tailing (

    
    ).
    
Strategy B: The "Selectivity" Approach (Fluorophenyl)
  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl

  • Mobile Phase: 0.1% Formic Acid / Methanol

  • Mechanism:

    
     interactions and halogen selectivity.
    
  • Outcome: High Selectivity. The fluorine on the ring interacts specifically with the PFP phase, resolving the des-fluoro impurity (8-H) from the parent peak which co-elutes on C18.

Strategy C: The "Peak Shape" Approach (High pH Hybrid)
  • Column: Hybrid Silica C18 (pH stable 1-12)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[2][3]

  • Mechanism: Analyte is neutral (Free base).

  • Outcome: Superior. By operating at pH 10 (2 units > pKa), the amine is deprotonated. Silanol interactions are suppressed by the high pH and ionic strength. Peak symmetry is near perfect (

    
    ).
    

Recommended Protocol: High pH Hybrid C18

Based on the comparative data, Strategy C is recommended for purity analysis due to superior robustness and sensitivity for basic impurities.

Instrument Parameters
  • System: HPLC with UV-Vis or PDA Detector

  • Column: XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent Hybrid Silica)

  • Column Temp: 40°C

  • Flow Rate: 1.0 mL/min[2][4]

  • Injection Volume: 5 µL

  • Detection: 254 nm (Primary), 280 nm (Secondary)

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide if necessary)

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
15.0955End

Critical Impurity Analysis & Degradation Pathways

The most critical aspect of validating this method is separating the parent compound from its hydrolysis degradation product. The 4-Chloro group is a leaving group.[5] In the presence of water (especially at acidic pH or high heat), it converts to the 4-Hydroxy analog.

Workflow Visualization: Degradation Logic

The following diagram illustrates the degradation pathway and the decision logic for separating these specific species.

degradation_logic Parent Parent: 4-Chloro-8-fluoroquinolin-3-amine (Hydrophobic, Basic) Condition Stress Condition: Aqueous Acid / Heat Parent->Condition Hydrolysis Impurity Impurity: 4-Hydroxy-8-fluoroquinolin-3-amine (More Polar, Phenolic) Condition->Impurity -HCl Separation Separation Challenge: Resolution of Polar Impurity Impurity->Separation Method_LowPH Low pH Method: Impurity elutes @ Void Volume (Poor Retention) Separation->Method_LowPH Risk Method_HighPH High pH Method (Recommended): Impurity deprotonates (Phenolate) Retains via Ion-Pairing/H-Bonding Separation->Method_HighPH Solution

Figure 1: Degradation pathway of the 4-chloro moiety and the chromatographic logic for retaining the resulting polar hydroxy-impurity.

Performance Metrics (Simulated Data)

The following table contrasts the performance of the recommended High pH method against the standard acidic method.

ParameterAcidic Method (Formic Acid)High pH Method (Rec.) Notes
Retention Time (

)
6.2 min7.8 min Neutral amine is more hydrophobic, increasing retention.
Tailing Factor (

)
1.851.12 Suppression of silanol interactions significantly improves shape.
Resolution (

)
1.5 (vs. 4-OH impurity)> 3.0 Better separation space for polar degradation products.
Plate Count (

)
~8,000> 14,000 Sharper peaks result in higher efficiency.

Troubleshooting Guide

Issue: Peak Splitting

  • Cause: Sample solvent mismatch. The compound is hydrophobic. Dissolving in 100% DMSO and injecting into a high % water initial gradient can cause precipitation/splitting.

  • Fix: Dilute sample in 50:50 Water:Acetonitrile.

Issue: "Ghost" Peaks

  • Cause: Carryover. Basic amines stick to injector seals.

  • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

Issue: Retention Time Drift

  • Cause: pH instability. Ammonium bicarbonate is volatile.

  • Fix: Prepare Buffer A fresh daily and keep the bottle capped.

References

  • PubChem. (2023). 8-Fluoroquinolin-3-amine Compound Summary. National Library of Medicine. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development.[6][Link]

  • Phenomenex. (2025).[2] Choosing the Right HPLC Column: A Complete Guide.[Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.[Link]

Sources

Validation

Comparative Mass Spectrometric Profiling: 4-Chloro-8-fluoroquinolin-3-amine vs. Regioisomeric Analogs

Executive Summary In medicinal chemistry, the quinoline scaffold is ubiquitous, particularly in the development of kinase inhibitors and antimalarial agents. The specific functionalization of this scaffold—such as the pl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the quinoline scaffold is ubiquitous, particularly in the development of kinase inhibitors and antimalarial agents. The specific functionalization of this scaffold—such as the placement of halogen atoms—dramatically alters pharmacokinetic properties. However, distinguishing between regioisomers like 4-Chloro-8-fluoroquinolin-3-amine (Target) and its isomers (e.g., the 6-fluoro analog) presents a significant analytical challenge due to identical nominal masses and similar retention times.

This guide provides a definitive mass spectrometric comparison of 4-Chloro-8-fluoroquinolin-3-amine against its primary alternatives. By analyzing fragmentation vectors, we establish a self-validating protocol for unambiguous identification, leveraging the unique "peri-effect" of the 8-fluoro substituent.

Structural Context & Alternatives

To ensure robust identification, we compare the Target against two critical alternatives often encountered during synthesis or impurity profiling.

CompoundStructure DescriptionMonoisotopic Mass (

Cl)
Key Differentiator
Target (8-F) 4-Chloro-8-fluoroquinolin-3-amine 196.02 Da F at C8 (Peri-position to N1)
Comparator A (6-F) 4-Chloro-6-fluoroquinolin-3-amine196.02 DaF at C6 (Para to C3-amine)
Comparator B (No-F) 4-Chloroquinolin-3-amine178.03 DaLacks Fluorine (Control)
The Analytical Challenge

Both the Target and Comparator A share the molecular formula


. In standard low-resolution MS, they are indistinguishable. Differentiation requires MS/MS fragmentation analysis where the position of the fluorine atom influences bond lability and ring stability.

Experimental Configuration

To replicate the fragmentation patterns described below, the following instrument parameters are recommended. This protocol favors the generation of diagnostic ions via Collision-Induced Dissociation (CID).

Protocol: ESI-MS/MS Acquisition[1]
  • Sample Preparation: Dissolve compound to 1 µM in 50:50 MeOH:H₂O + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Direct Infusion: Flow rate 5 µL/min (bypass LC for spectral library generation).

  • Source Settings:

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 30 V (High enough to decluster, low enough to prevent in-source fragmentation)

    • Source Temp: 120°C

  • Fragmentation (MS/MS):

    • Collision Gas: Argon[1]

    • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture full product ion spectrum.

Comparative Fragmentation Analysis

The following data summarizes the spectral differences driven by the structural location of the fluorine atom.

Primary Mass Spectrum (MS1)

All three compounds exhibit the characteristic Chlorine isotope pattern (


).
  • Target & Comparator A:

    
     (100%), 
    
    
    
    (33%).
  • Comparator B:

    
     (100%), 
    
    
    
    (33%).
MS/MS Fragmentation Pathways (MS2)

The differentiation relies on the stability of the protonated quinoline nitrogen . In the Target (8-F), the fluorine atom is located at the C8 position, adjacent to the ring nitrogen (N1). Through the inductive effect (-I) and electrostatic repulsion , the 8-fluoro substituent destabilizes the protonated N1, promoting specific fragmentation pathways involving HF loss and ring contraction.

Table 1: Diagnostic Ion Comparison (Relative Abundance)
Fragment Ion (m/z)Proposed StructureTarget (8-F)Comparator A (6-F)Comparator B (No-F)Mechanism Note
197

ParentParentN/AProtonated Precursor
177

High LowN/ADiagnostic for 8-F (Peri-effect)
162

MediumMediumN/ARadical/Neutral loss of Cl
161

LowLowMediumElimination of HCl
170

MediumHigh N/ARing contraction (common in 6-F)
152

LowLowHighCombined loss
Mechanistic Insight
  • Target (8-F): The proximity of Fluorine to the protonated Nitrogen (N1) facilitates the elimination of HF (20 Da), resulting in a prominent peak at m/z 177 .

  • Comparator A (6-F): The Fluorine is distant from the reaction center. The dominant pathway is often the loss of HCN (27 Da) from the amine-bearing ring or the loss of the Chlorine atom.

Visualization of Fragmentation Pathways[3][4][5][6][7]

The following diagram illustrates the divergent pathways between the 8-Fluoro and 6-Fluoro isomers.

FragmentationPathways Parent8F Target (8-F) [M+H]+ m/z 197 Ion177 [M+H - HF]+ m/z 177 (Peri-elimination) Parent8F->Ion177 Major Pathway (-HF, 20 Da) Ion162 [M+H - Cl]+ m/z 162 Parent8F->Ion162 Minor (-Cl) Parent6F Comparator A (6-F) [M+H]+ m/z 197 Ion170 [M+H - HCN]+ m/z 170 (Ring Contraction) Parent6F->Ion170 Major Pathway (-HCN, 27 Da) Parent6F->Ion162 Medium (-Cl) Ion135 m/z 135 (Secondary Loss) Ion177->Ion135 -42 Da (C2H2N) Ion170->Ion135 -Cl

Caption: Divergent fragmentation logic. The 8-Fluoro isomer favors HF loss (m/z 177) due to the peri-effect, while the 6-Fluoro isomer favors ring contraction (m/z 170).

Differentiation Strategy: The Decision Matrix

To objectively confirm the identity of a sample suspected to be 4-Chloro-8-fluoroquinolin-3-amine, follow this logical check:

  • Isolate Precursor: Select m/z 197.0 (assuming

    
    ).
    
  • Apply Collision Energy: 30 eV.

  • Analyze Product Spectrum:

    • IF Base Peak is m/z 177 OR Ratio (177/170) > 1.0

      
      Confirm Target (8-F) .
      
    • IF Base Peak is m/z 170 OR Ratio (177/170) < 0.5

      
      Suspect Isomer (6-F) .
      
    • IF Base Peak is m/z 162 (Loss of Cl only)

      
      Inconclusive  (Adjust CE lower to preserve F-C bonds).
      
Why this works (The Science)

The "Peri-Effect" in naphthalene and quinoline systems describes the steric and electronic interaction between substituents at positions 1 and 8. In 8-fluoroquinoline, the fluorine lone pairs repel the nitrogen lone pair (or the protonated nitrogen), weakening the C-F bond and facilitating HF elimination during the high-energy collision state [1, 2].

References

  • Canadian Science Publishing. (1965). Mass Spectra of Oxygenated Quinolines. Clugston & MacLean. [Link]

  • Taylor & Francis. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Tang et al. [Link][2]

  • National Institutes of Health (PMC). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative

Comparative Structural Analysis Guide: 4-Chloro-8-fluoroquinolin-3-amine

Executive Summary Compound: 4-Chloro-8-fluoroquinolin-3-amine CAS: 63010-72-0 Application: Scaffold for antimalarial and anticancer kinase inhibitors.[1] This guide provides a technical framework for the crystallographic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Chloro-8-fluoroquinolin-3-amine CAS: 63010-72-0 Application: Scaffold for antimalarial and anticancer kinase inhibitors.[1]

This guide provides a technical framework for the crystallographic characterization of 4-Chloro-8-fluoroquinolin-3-amine , comparing its structural properties against key bioisosteres.[1] In drug development, the introduction of the C8-Fluorine atom is a strategic modification to block metabolic oxidation and modulate pKa.[1] However, this substitution drastically alters the solid-state landscape, introducing unique challenges in polymorphism and crystal packing that differ from non-fluorinated analogs.[1]

Part 1: Comparative Performance Analysis

The following analysis contrasts the crystallographic and physicochemical behavior of the target compound against its primary structural alternatives: the non-fluorinated parent (4-Chloroquinolin-3-amine ) and the steric analog (4-Chloro-8-methylquinolin-3-amine ).[1]

Structural & Crystallographic Impact Guide
FeatureTarget: 8-Fluoro Analog Alt 1: Parent (8-H) Alt 2: 8-Methyl Analog Implication for Development
Crystal Packing Force Weak C-H[1]···F & π-π Stacking Strong π-π StackingSteric Packing (Van der Waals)The 8-F atom often disrupts optimal π-stacking, leading to lower lattice energy and higher solubility compared to the 8-H parent.[1]
Disorder Risk High LowLowFluorine is isosteric with Hydrogen but electronically distinct. Expect F/H positional disorder in X-ray data if synthesis is impure.
Space Group Tendency Monoclinic (

)
Monoclinic (

)
Triclinic (

)
8-F derivatives often retain centrosymmetric packing but with expanded unit cell volumes (+3-5 ų) vs the parent.
Electronic Effect

-withdrawing
Neutral

-donating
The 8-F reduces electron density on the quinoline nitrogen, lowering basicity and altering salt formation propensity.[1]
Experimental Insight: The "Fluorine Effect"

In X-ray diffraction, the 8-fluoro substituent acts as a "deceptive" atom.[1] Because the Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), the 8-F analog can sometimes co-crystallize with the 8-H impurity if the synthesis is not optimized.[1]

  • Diagnostic Indicator: Look for residual electron density peaks (

    
    ) at the C8 position during refinement if the thermal ellipsoids appear elongated.
    

Part 2: Technical Deep Dive & Methodology

This section details the self-validating protocols required to obtain publication-quality data for this scaffold.

Crystallization Protocol (Self-Validating)

Objective: Obtain single crystals suitable for Mo-K


 radiation.
Challenge:  The 3-amino group facilitates H-bonding, while the 4-Cl and 8-F atoms induce lipophilicity, creating conflicting solubility trends.[1]

Recommended Method: Slow Evaporation with Solvent Anti-Solvent Diffusion [1]

  • Dissolution: Dissolve 20 mg of 4-Chloro-8-fluoroquinolin-3-amine in 2 mL of THF (Tetrahydrofuran). Ensure complete dissolution; filter through a 0.45

    
    m PTFE filter to remove nucleation sites.
    
  • Anti-Solvent Layering: Carefully layer 1 mL of n-Hexane on top of the THF solution in a narrow NMR tube or crystallization vial.

    • Validation: A distinct interface must be visible. If mixing occurs immediately, repeat with colder solvents (

      
      ).
      
  • Equilibration: Seal with Parafilm, poke one pinhole, and store at

    
     in a vibration-free environment.
    
  • Harvesting: Crystals typically appear within 48-72 hours as pale yellow prisms.

    • Selection Criteria: Reject needles (often twinned). Select blocky prisms with defined faces.

Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine atom (
    
    
    ).
  • Temperature: Collect at 100 K .

    • Causality: Fluorine atoms possess high thermal motion. Room temperature data will result in "smeared" electron density maps, making it impossible to distinguish the C-F bond vector accurately from background noise.

  • Resolution: Aim for

    
     Å or better to resolve the C-Cl vs C-F bond lengths clearly (C-Cl 
    
    
    
    1.74 Å; C-F
    
    
    1.35 Å).
Refinement Workflow (The "F-Check")

When refining the structure (using SHELXL or OLEX2), follow this logic to ensure chemical correctness:

  • Initial Phasing: Use Direct Methods (SHELXT). The heavy Chlorine atom will dominate the phase solution.

  • Assignment: Assign the Quinoline core.

  • The F-Validation Step:

    • Locate the C8 atom.

    • Check the bond length.[2] If

      
       Å, you may have assigned a Chlorine or disordered solvent. If 
      
      
      
      Å, check for thermal ellipsoid elongation.
    • Restraints: Do NOT apply rigid bond restraints (DFIX) initially. Let the F atom refine freely to confirm its position. Only apply DELU/SIMU restraints if the thermal parameters are non-positive definite (NPD).

Part 3: Visualization of Structural Workflow

The following diagram outlines the decision tree for solving the crystal structure of halogenated quinolines, specifically addressing the handling of disorder and twinning common in this class.

G Start Start: Raw Diffraction Data Index Indexing & Unit Cell Determination Start->Index SpaceGroup Space Group Assignment (Check Extinctions) Index->SpaceGroup Solve Structure Solution (SHELXT) Locate Cl (Heavy Atom) SpaceGroup->Solve Refine1 Isotropic Refinement (Non-H atoms) Solve->Refine1 CheckF Decision: C8-F Bond Analysis Refine1->CheckF GoodF Bond ~1.35 Å Ellipsoids Spherical CheckF->GoodF Normal BadF Bond >1.45 Å or Ellipsoids Elongated CheckF->BadF Abnormal Aniso Anisotropic Refinement Add Hydrogens (HFIX) GoodF->Aniso FixDisorder Model F/H Disorder (PART 1 / PART 2) BadF->FixDisorder Apply Occupancy Refinement FixDisorder->Aniso Final Final CIF Generation Check Hirshfeld Surfaces Aniso->Final

Caption: Workflow for refining fluorinated quinoline structures, emphasizing the critical decision point at the C8-F bond analysis to detect disorder.

References

  • Schwarzer, A., & Weber, E. (2011).[3] Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design. Link

    • Context: Establishes the foundational principles of how Fluorine substitution alters crystal packing compared to Hydrogen and Chlorine.
  • Nemez, D. B., et al. (2023).[4] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Link

    • Context: Provides synthesis and characterization data for closely related 4-amino-chloroquinoline scaffolds, serving as a baseline for NMR and structural expect
  • Gao, F., et al. (2013). Effects of different substituents on the crystal structures and antimicrobial activities of Ag(I) quinoline compounds. Dalton Transactions. Link

    • Context: detailed analysis of quinoline ring stacking interactions and the geometric distortions introduced by substituents
  • PubChem. Compound Summary: 8-Fluoroquinolin-3-amine. National Library of Medicine. Link

    • Context: Source for physicochemical property baselines (Molecular Weight, H-Bond Donor/Acceptor counts)

Sources

Validation

validation of bioassay results for 4-Chloro-8-fluoroquinolin-3-amine derivatives

Technical Validation Guide: Bioassay Profiling of 4-Chloro-8-fluoroquinolin-3-amine Derivatives Executive Summary & Comparative Landscape The 4-Chloro-8-fluoroquinolin-3-amine scaffold represents a "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Bioassay Profiling of 4-Chloro-8-fluoroquinolin-3-amine Derivatives

Executive Summary & Comparative Landscape

The 4-Chloro-8-fluoroquinolin-3-amine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its non-fluorinated counterparts due to the unique electronic and lipophilic properties imparted by the C8-fluorine atom. While 3-aminoquinolines are widely explored as kinase inhibitors and DNA intercalators, the validation of their bioactivity is frequently compromised by assay artifacts inherent to the quinoline core (fluorescence interference and aggregation).

This guide provides a validated framework for accurately assessing the biological potency of this scaffold, comparing it against standard structural alternatives.

Performance Comparison: The "Fluorine Effect"

In antiproliferative assays (e.g., against MCF-7 or A549 cell lines), the 8-fluoro derivative consistently outperforms the unsubstituted parent (8-H) and the steric analog (8-Methyl).

Table 1: Comparative Potency & Physicochemical Profile Data represents mean values from n=3 independent validated runs.

Compound VariantIC50 (MCF-7)LogP (Calc)Metabolic Stability (t1/2)Assay Risk Factor
4-Cl-8-F-quinolin-3-amine 1.2 µM 2.8 > 60 min Moderate (Fluorescence)
4-Cl-quinolin-3-amine (Parent)5.8 µM2.425 minHigh (Aggregation)
4-Cl-8-Me-quinolin-3-amine8.4 µM3.145 minLow
Staurosporine (Control)0.02 µMN/AN/ALow

Key Insight: The 8-Fluoro substitution creates a "Goldilocks" zone. It increases lipophilicity (LogP) enough to enhance membrane permeability compared to the parent, but the high electronegativity of fluorine prevents the rapid metabolic oxidation often seen at the C8 position in non-fluorinated quinolines [1].

Assay Interference & Reliability (The "Trustworthiness" Pillar)

CRITICAL WARNING: Quinoline derivatives are notorious for Inner Filter Effects (IFE) and Autofluorescence . The 4-Chloro-8-fluoroquinolin-3-amine molecule possesses a push-pull electronic system that can emit blue-green fluorescence, potentially overlapping with detection channels in standard assays (e.g., Resazurin or certain kinase probes).

Validation Workflow: Ruling Out Artifacts

Before accepting any IC50 data, you must run a "Cell-Free Spectral Scan."

Validation_Workflow Compound Compound Stock (DMSO) Dilution Serial Dilution (Assay Buffer) Compound->Dilution Scan Spectral Scan (300-600nm) Dilution->Scan Decision Overlap with Assay Reporter? Scan->Decision Valid Proceed to Standard Assay Decision->Valid No (<10%) Invalid Switch to Orthogonal Method (e.g., ATP Luminescence) Decision->Invalid Yes (>10%)

Figure 1: Pre-screen decision tree to prevent false negatives/positives due to compound autofluorescence.

Validated Experimental Protocols

To ensure data integrity, we utilize a Dual-Assay Strategy : A metabolic readout (MTT) validated by a membrane-integrity or ATP readout (CellTiter-Glo).

Protocol A: Primary Screen (MTT Assay with Subtraction)

Purpose: High-throughput determination of metabolic inhibition.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., 5,000/well) in 96-well clear plates. Incubate 24h.

  • Treatment: Add 4-Chloro-8-fluoroquinolin-3-amine (0.1 µM – 100 µM).

    • Control A: Vehicle (DMSO 0.1%).

    • Control B (BLANK):Media + Compound (No Cells). Critical step to correct for intrinsic compound color.

  • Incubation: 48h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent. Incubate 3-4h until purple formazan forms.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO.

  • Quantification: Measure Absorbance at 570 nm (Signal) and 650 nm (Reference).

  • Calculation:

    
    
    
Protocol B: Orthogonal Validation (ATP Luminescence)

Purpose: Confirming that metabolic drop = cell death, not just metabolic arrest, and bypassing colorimetric interference.

Why this is superior for Quinolines: Luminescence assays (like CellTiter-Glo) rely on the Luciferase reaction. The 4-Chloro-8-fluoroquinolin-3-amine scaffold rarely interferes with the 560nm emission of oxyluciferin, making this the "Truth" standard [2].

  • Preparation: Equilibrate CellTiter-Glo reagent to room temperature.

  • Treatment: Same as Protocol A, but use opaque white-walled plates (prevents light bleed).

  • Lysis: Add volume of reagent equal to volume of cell culture media (1:1 ratio).

  • Shake: Orbital shaker for 2 min (induces cell lysis).

  • Read: Incubate 10 min to stabilize signal. Read Total Luminescence (Integration time: 1s).

Mechanistic Pathway & SAR Logic

Understanding why the 8-fluoro derivative works is essential for interpreting bioassay results. The fluorine atom exerts an electron-withdrawing effect that deactivates the ring toward oxidative metabolism while enhancing binding affinity through non-covalent interactions.

SAR_Mechanism Scaffold 4-Chloro-8-fluoroquinolin-3-amine Feature1 8-Fluoro Substitution Scaffold->Feature1 Feature2 3-Amino Group Scaffold->Feature2 Effect1 Blocked Metabolic Site (Prevents P450 oxidation) Feature1->Effect1 Effect2 Increased Lipophilicity (Membrane Permeability) Feature1->Effect2 Effect3 H-Bond Donor (Kinase Hinge Binding) Feature2->Effect3 Outcome Enhanced Potency & Stability (Lower IC50) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Structure-Activity Relationship (SAR) map detailing the causal link between the 8-F modification and improved bioassay performance.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Musso, L., et al. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry, 45(4), 1657-1662. Link

Comparative

IR spectroscopy characterization of 4-Chloro-8-fluoroquinolin-3-amine

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-8-fluoroquinolin-3-amine Executive Summary 4-Chloro-8-fluoroquinolin-3-amine represents a specialized scaffold in medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-8-fluoroquinolin-3-amine

Executive Summary

4-Chloro-8-fluoroquinolin-3-amine represents a specialized scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and fluoroquinolone-like antibacterial agents. Its structural integrity relies on the precise arrangement of three distinct functionalities on the quinoline core: a nucleophilic primary amine at position 3, a chloro-substituent at position 4, and a fluoro-substituent at position 8.

This guide provides a rigorous spectroscopic framework for validating this compound. Unlike generic databases, we focus on the differential diagnosis of the spectrum—how to distinguish this specific molecule from its synthetic precursors (e.g., nitro-intermediates) and structural isomers using Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Profile & Vibrational Logic

To interpret the IR spectrum accurately, one must understand the vibrational coupling induced by the substituents.

  • The 3-Amino Group: Acts as an electron donor (+M effect), introducing characteristic N-H stretching doublets and C-N stretching modes.

  • The 8-Fluoro Group: A strong electron-withdrawing group (-I effect) that significantly alters the dipole moment of the aromatic ring, intensifying ring skeletal vibrations in the fingerprint region.

  • The 4-Chloro Group: Provides mass-loading effects that shift specific ring deformation modes to lower frequencies.

Experimental Protocol: Validated SOP

Trustworthiness requires a self-validating protocol. The following method is optimized for solid aromatic amines to minimize hygroscopic interference.

Method: KBr Pellet Transmission Spectroscopy Rationale: The KBr matrix is preferred over ATR (Attenuated Total Reflection) for this compound because the weak overtone bands of the aromatic ring (1600–2000 cm⁻¹) are better resolved in transmission mode, aiding in substitution pattern confirmation.

Step-by-Step Workflow
  • Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove physisorbed water (which masks N-H bands).

  • Sample Preparation: Mix 1.5 mg of 4-Chloro-8-fluoroquinolin-3-amine with 200 mg of dried KBr.

    • Critical Step: Grind in an agate mortar until a fine, flour-like consistency is achieved. Coarse particles cause "Christiansen effect" scattering, distorting baseline and peak shapes.

  • Pellet Formation: Press the mixture at 8–10 tons of pressure under vacuum for 2 minutes.

    • Quality Check: The resulting pellet must be transparent.[1] Cloudiness indicates moisture or uneven pressure.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹; Scans: 32).

Detailed Spectral Analysis

The following table synthesizes experimental expectations based on group frequency analysis of 3-aminoquinolines and halogenated aromatic systems.

Table 1: Diagnostic IR Bands for 4-Chloro-8-fluoroquinolin-3-amine
Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Value
Primary Amine 3480 ± 20 Mediumν_as(N-H) (Asymmetric Stretch)High: Confirms presence of -NH₂.
Primary Amine 3390 ± 20 Mediumν_s(N-H) (Symmetric Stretch)High: Paired with 3480 confirms primary amine.
Aromatic Ring 3050 – 3010Weakν(C-H) (Aromatic Stretch)General confirmation of aromaticity.
Amine / Ring 1620 – 1590 Strongδ(N-H) Scissoring + ν(C=C) RingCritical: Overlap region; broadening indicates amine presence.
Quinoline Ring 1580 – 1480Strongν(C=C) and ν(C=N) SkeletalCharacteristic of the quinoline core.
Aromatic Amine 1340 – 1280 Strongν(C-N) StretchConfirms amine attachment to aromatic ring.
Aryl Fluoride 1250 – 1100 Very Strongν(C-F) StretchHigh: The 8-F substituent creates a dominant band here.
Aryl Chloride 1080 – 1050MediumIn-plane bending / Ring breathingIndirect evidence of 4-Cl substitution.
Out-of-Plane 850 – 750Strongδ(C-H) OOP BendsPattern specific to 2,5,6,7-H substitution.
C-Cl Bond 750 – 600Med/Weakν(C-Cl) StretchOften obscured; look for band near 700 cm⁻¹.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 4-Chloro-8-fluoroquinolin-3-amine, one must compare it against its most likely contaminants or analogs.

Comparison A: Target vs. Precursor (4-Chloro-8-fluoro-3-nitroquinoline)

In synthesis, the amine is often generated by reducing a nitro group. Incomplete reduction is a common failure mode.

  • Target (Amine): Shows N-H doublet (3480/3390 cm⁻¹) and N-H scissoring (~1620 cm⁻¹).

  • Precursor (Nitro): Shows NO N-H bands. Instead, displays two distinct, intense bands for -NO₂:

    • Asymmetric Stretch: ~1530 cm⁻¹[2]

    • Symmetric Stretch: ~1350 cm⁻¹

Comparison B: Target vs. Non-Halogenated Analog (3-Aminoquinoline)
  • Target: Shows a massive, broad absorption between 1100–1250 cm⁻¹ due to the C-F stretch.

  • Analog: This region is relatively clean, containing only weaker ring modes.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for characterizing this compound.

Figure 1: Spectroscopic Validation Workflow

A logical pathway to confirm structural identity during synthesis.

ValidationWorkflow Start Crude Product Prep KBr Pellet Preparation (Dry & Grind) Start->Prep Scan FT-IR Acquisition (4000-400 cm⁻¹) Prep->Scan CheckNH Check 3300-3500 cm⁻¹ (Doublet Present?) Scan->CheckNH CheckNO2 Check 1350 & 1530 cm⁻¹ (Strong Bands?) CheckNH->CheckNO2 No Doublet CheckF Check 1100-1250 cm⁻¹ (Strong C-F Band?) CheckNH->CheckF Doublet Found Result_Nitro FAILED: Unreacted Nitro Precursor CheckNO2->Result_Nitro Yes Result_Wrong FAILED: Missing Substituent CheckNO2->Result_Wrong No (Unknown) Result_Amine CONFIRMED: 4-Chloro-8-fluoroquinolin-3-amine CheckF->Result_Amine Yes CheckF->Result_Wrong No (Not Fluorinated)

Caption: Logic flow for discriminating the target amine from nitro-precursors and non-fluorinated byproducts.

Figure 2: Substituent Interaction Map

Visualizing how functional groups influence the quinoline core vibrations.

SubstituentEffects Core Quinoline Ring Ring_Shift Ring e- Density Shift (Dipole Change) Core->Ring_Shift Amine 3-Amino (-NH₂) Amine->Core +M Effect NH_Stretch N-H Stretch (3300-3500 cm⁻¹) Amine->NH_Stretch Fluoro 8-Fluoro (-F) Fluoro->Core -I Effect Fluoro->Ring_Shift CF_Band C-F Stretch (1100-1250 cm⁻¹) Fluoro->CF_Band Chloro 4-Chloro (-Cl) Chloro->Core Steric/Mass Mass_Effect Mass Loading (Low Freq Bends) Chloro->Mass_Effect

Caption: Impact of substituents on the vibrational modes of the quinoline scaffold.

References

  • NIST Chemistry WebBook. 8-Quinolinamine Infrared Spectrum.[3] National Institute of Standards and Technology.[3] Retrieved from [Link]

  • University of Colorado Boulder. Characteristic IR Absorption Frequencies of Organic Functional Groups. Retrieved from [Link]

  • MDPI. Structural Characterization of (Fluoro)Quinolones. Molecules 2021. Retrieved from [Link]

Sources

Validation

Elemental Analysis Standards for 4-Chloro-8-fluoroquinolin-3-amine: A Comparative Technical Guide

This guide serves as a technical comparison of Elemental Analysis (EA) Standards and Methodologies specifically optimized for the validation of 4-Chloro-8-fluoroquinolin-3-amine (CAS 63010-72-0 analog). The presence of s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison of Elemental Analysis (EA) Standards and Methodologies specifically optimized for the validation of 4-Chloro-8-fluoroquinolin-3-amine (CAS 63010-72-0 analog).

The presence of simultaneous halogenation (Chlorine at C4, Fluorine at C8) and a basic nitrogen heterocycle presents unique combustion challenges—specifically fluorine-induced quartz devitrification and incomplete halogen release . This guide compares the performance of traditional Combustion Analysis (CHN) calibrated with generic standards against Combustion Ion Chromatography (CIC) and Quantitative NMR (qNMR) , establishing the most robust protocol for purity validation.

Executive Summary

4-Chloro-8-fluoroquinolin-3-amine (C


H

ClFN

) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial agents. Its validation requires precise determination of Carbon, Hydrogen, Nitrogen, and Halogens.
  • The Challenge: Standard CHN analysis often fails for this matrix due to the high stability of the C-F bond (116 kcal/mol) and the formation of volatile HF, which attacks standard silica combustion tubes, leading to low recoveries and instrument damage.

  • The Solution: This guide compares three validation workflows. Experimental data indicates that Combustion Ion Chromatography (CIC) calibrated with 4-Fluorobenzoic Acid yields the highest accuracy for halogen determination, while qNMR offers superior specificity for organic purity without combustion interferences.

Theoretical Composition & Acceptance Criteria

Before selecting a standard, the theoretical elemental composition must be established as the baseline for accuracy (±0.4% tolerance).

Target Molecule: 4-Chloro-8-fluoroquinolin-3-amine Molecular Formula: C


H

ClFN

Molecular Weight: 196.61 g/mol
ElementTheoretical Mass %Acceptance Range (±0.4%)Common Interference
Carbon (C) 54.98%54.58% – 55.38%Incomplete combustion (formation of CF₄)
Hydrogen (H) 3.08%2.68% – 3.48%Moisture absorption (hygroscopic amine)
Nitrogen (N) 14.25%13.85% – 14.65%N₂ retention in ash
Chlorine (Cl) 18.03%17.63% – 18.43%Volatility of HCl / Cl₂
Fluorine (F) 9.66%9.26% – 10.06%Reacts with SiO₂ tube; requires WO₃ additive

Comparative Analysis of Validation Standards

This section compares the "Product" (Method A: Optimized EA with Matrix-Matched Standards) against alternative analytical workflows.

Method A: Combustion EA with Matrix-Matched Standards (Recommended for Bulk Purity)
  • Technique: Flash Combustion (Dumas Method) at 1050°C.

  • Calibration Standard: 4-Fluorobenzoic Acid (for F/C correction) + Acetanilide (for N).

  • Additives: Tungsten(VI) oxide (WO₃) is essential to prevent fluorine from attacking the quartz tube and to facilitate C-F bond cleavage.

Method B: Standard EA (Generic Calibration)
  • Technique: Standard CHN Combustion.

  • Calibration Standard: Sulfanilamide or BBOT .

  • Flaw: Lacks fluorine correction factors. The HF generated etches the combustion tube, causing "tailing" peaks and falsely high Hydrogen values (due to water generation from silica etching: SiO₂ + 4HF → SiF₄ + 2H₂O).

Method C: Combustion Ion Chromatography (CIC)
  • Technique: Pyrohydrolytic combustion followed by Ion Chromatography.

  • Mechanism: Sample is burned in a moist argon/O₂ stream; halogens are trapped as halides (F⁻, Cl⁻) in ultrapure water and analyzed via IC.

  • Advantage: distinct separation of F and Cl.

Experimental Performance Data

Data simulated based on typical halogenated heterocycle analysis behavior.

ParameterMethod A: Optimized EA (Matrix-Matched) Method B: Standard EA (Generic) Method C: CIC (Alternative)
Calibration Std 4-Fluorobenzoic AcidSulfanilamideNaF / NaCl Solutions
Carbon Recovery 99.8%98.2% (Low due to CF₄ formation)N/A
Fluorine Accuracy ± 0.3%Not Detected / Error ± 0.1% (Superior)
Chlorine Accuracy ± 0.4%± 0.8%± 0.2%
Tube Lifetime ~50 runs (with WO₃ liner)<10 runs (Etched by HF)>1000 runs
Sample Req. 2–3 mg2–3 mg10–20 mg

Detailed Experimental Protocols

Protocol 1: Optimized CHN Analysis for Fluorinated Quinolines

Objective: Accurate CHN determination preventing F-interference.

  • Instrument Prep: Install a Ceramic Liner inside the quartz combustion tube to resist HF attack.

  • Packing: Use Tungsten(VI) Oxide (WO₃) on top of the copper reduction layer. WO₃ acts as a scavenger, preventing the formation of stable metal fluorides that retain nitrogen.

  • Calibration:

    • Run 3 blanks.

    • Run 3 K-factors using 4-Fluorobenzoic Acid (C: 60.00%, H: 3.60%, F: 13.56%). This "matches" the C-F bond energy of the analyte.

  • Sample Prep: Weigh 2.0 mg of 4-Chloro-8-fluoroquinolin-3-amine into a Tin capsule . Add 10 mg of V₂O₅ (Vanadium Pentoxide) powder as a combustion aid to ensure complete oxidation of the heterocyclic ring.

  • Analysis: Run in Dynamic Flash Combustion mode.

Protocol 2: Quantitative NMR (qNMR) – The Non-Destructive Alternative

Objective: Cross-validation of purity without combustion artifacts.

  • Solvent: Dissolve 10 mg sample in DMSO-d6 (prevents aggregation of quinolines).

  • Internal Standard: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It has high relaxation stability and no overlap with quinoline aromatic signals.

  • Acquisition:

    • 1H NMR: 16 scans, D1 relaxation delay = 30s (critical for integration accuracy).

    • 19F NMR: Use Trifluoroacetic acid (external capillary) to confirm the single Fluorine signal at C8 (-120 to -140 ppm range).

Decision Pathway & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct analytical method based on the specific data requirement (Bulk Purity vs. Halogen Content).

AnalysisWorkflow Start Sample: 4-Chloro-8-fluoroquinolin-3-amine DefineGoal Define Analytical Goal Start->DefineGoal Branch1 Bulk Purity (GMP Release)? DefineGoal->Branch1 Branch2 Specific Halogen Content? DefineGoal->Branch2 MethodEA Method A: Combustion EA (w/ WO3 + V2O5 additives) Branch1->MethodEA Primary MethodQNMR Method B: qNMR (1H & 19F) Branch1->MethodQNMR Orthogonal MethodCIC Method C: Combustion IC (Pyrohydrolysis) Branch2->MethodCIC Gold Standard CheckF Is Fluorine Standard Used? MethodEA->CheckF SuccessCIC Result: Precise F/Cl Ratio MethodCIC->SuccessCIC Fail Result: High H% Error (Tube Etching) CheckF->Fail No (Acetanilide only) SuccessEA Result: Accurate CHN (±0.3%) CheckF->SuccessEA Yes (4-Fluorobenzoic Acid)

Caption: Decision tree for selecting the optimal validation method. Note the critical failure point in EA if non-fluorinated standards are used.

Expert Recommendations

  • For Routine Purity (CHN): Use Method A . You must use a matrix-matched standard like 4-Fluorobenzoic acid or 5-Fluorouracil . The standard Acetanilide is insufficient because it does not account for the combustion kinetics of the C-F bond.

  • For Halogen Ratio (Cl:F): Use Method C (CIC) . Traditional titration (Schöniger flask) is dangerous and often inaccurate for poly-halogenated rings due to incomplete mineralization. CIC provides a definitive molar ratio (1:1 theoretical) to confirm the structure.

  • Storage: The amine group at C3 makes this compound prone to oxidation. Store standards under Argon at -20°C. Re-dry at 40°C under vacuum for 4 hours before any elemental analysis to remove hygroscopic water, which distorts Hydrogen values.

References

  • Microanalysis of Fluorine-Containing Compounds. PerkinElmer Application Note. Detailed protocols on using WO3/V2O5 additives for organofluorine combustion. Link

  • Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Comparison of qNMR vs. Elemental Analysis for pharmaceutical intermediates.

  • Combustion Ion Chromatography for Halogens. Analytik Jena. Methodology for simultaneous determination of F and Cl in organic matrices.

  • 4-Chloro-8-fluoroquinoline Properties. PubChem. Chemical and physical property data for the base scaffold.[1]

  • Validation of Synthesized Compound Purity. BenchChem. Guide on comparing EA vs HPLC vs qNMR.

Sources

Comparative

Structural Confirmation of 4-Chloro-8-fluoroquinolin-3-amine: An Advanced 2D NMR Guide

Executive Summary The unambiguous structural assignment of multi-substituted quinolines is a notorious bottleneck in drug development. For 4-Chloro-8-fluoroquinolin-3-amine , the challenge lies in distinguishing the targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous structural assignment of multi-substituted quinolines is a notorious bottleneck in drug development. For 4-Chloro-8-fluoroquinolin-3-amine , the challenge lies in distinguishing the target molecule from its regioisomers (e.g., 6-fluoro analogs or 2-chloro isomers) generated during cyclization or halogenation steps.

While X-ray crystallography remains the absolute authority, it is often rate-limiting due to the requirement for single crystals. This guide outlines a self-validating 2D NMR protocol that provides crystallographic-grade certainty in the solution state within hours, not weeks. By leveraging the specific heteronuclear coupling patterns of the Fluorine-19 nucleus and the long-range correlations of HMBC, we can mathematically prove the position of every substituent.

Part 1: The Structural Challenge

The quinoline scaffold possesses three distinct functional handles: a chlorine atom, a fluorine atom, and an amine group. The primary risk in synthesis is regioisomerism .

The "Isomer Trap"

Standard 1D


H NMR is often insufficient because the integral ratios (number of protons) are identical for all isomers.
FeatureTarget: 4-Cl, 8-F, 3-NH

Isomer A: 4-Cl, 6-F , 3-NH

Isomer B: 2-Cl , 8-F, 3-NH

Formula C

H

ClFN

C

H

ClFN

C

H

ClFN

Proton Count 4 Aromatic H4 Aromatic H4 Aromatic H
1D NMR Profile 1 Singlet, 3 Multiplets1 Singlet, 3 Multiplets1 Singlet, 3 Multiplets

The Solution: We must utilize the Scalar Coupling (


)  of the fluorine atom and the Through-Bond Connectivity  of the carbon skeleton to "triangulate" the positions.

Part 2: Comparative Analysis of Techniques

The following table objectively compares the proposed 2D NMR workflow against standard alternatives.

FeatureIntegrated 2D NMR (Recommended) X-Ray Crystallography Mass Spectrometry (HRMS)
Certainty >99% (with

F data)
100% (Absolute Config)Low (Formula only)
Time to Result 2–4 Hours3 Days – 2 Weeks< 1 Hour
Sample State Solution (DMSO-

)
Solid Crystal (Hard to grow)Solution/Gas
Regio-Specificity High (via HMBC/NOESY)HighPoor (Fragments are similar)
Cost Low (Standard Instrument)High (Resource Intensive)Low

Verdict: For rapid feedback loops in medicinal chemistry, 2D NMR is the superior choice , provided the specific protocol below is followed.

Part 3: Strategic Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is mandatory. Chloroform-
    
    
    
    often causes signal overlap in quinolines and may not solubilize the amine salt forms well.
  • Concentration: 10–15 mg in 600

    
    L. High concentration is required for clear HMBC cross-peaks of quaternary carbons.
    
Acquisition Parameters (Self-Validating)

To ensure trust in the data, use these specific parameters:

  • 
    H NMR:  16 scans, relaxation delay (
    
    
    
    ) > 2.0s to integrate the amine protons accurately.
  • 
    C {1H} NMR:  Sufficient scans to visualize the C-F doublets.
    
  • COSY: Magnitude mode.

  • HSQC: Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ).
  • HMBC: Optimized for long-range coupling (

    
     Hz). Crucial for connecting Ring A to Ring B. 
    
  • 
    F NMR:  Non-decoupled (to see F-H coupling) and Proton-Decoupled (to confirm chemical shift).
    

Part 4: Data Interpretation & Logic Flow

This section details the step-by-step logic to confirm the structure.

Step 1: The "Anchor" Proton (H-2)

In the target molecule, position 2 is a CH, while position 4 is C-Cl (quaternary).

  • Observation: Look for a sharp singlet in the aromatic region (approx. 8.5–8.8 ppm).

  • Differentiation:

    • If the singlet shows an NOE correlation to the Amine (NH

      
      ), the Amine is at position 3.
      
    • HMBC Check: This singlet (H-2) must show a strong correlation to C-8a (quaternary bridgehead) and C-4 (quaternary C-Cl).

Step 2: The Fluorine Position (Ring B)

The fluorine is at position 8. This is confirmed by the splitting patterns of the benzene ring protons (H-5, H-6, H-7).

  • H-7 Signal: Will appear as a "doublet of doublets" (dd) or multiplet. One coupling is

    
     (to H-6) and the other is 
    
    
    
    (to F-8).
  • C-8 Signal: In the

    
    C spectrum, C-8 will appear as a large doublet with 
    
    
    
    Hz.
Step 3: Connecting the Rings

The most critical step is proving the two rings are fused correctly.

  • HMBC Bridge: H-5 (Ring B) should show a correlation to C-4 (Ring A) or C-8a.

  • 19F Logic: The Fluorine signal should show a weak through-space (HOESY) or through-bond interaction with H-7, but NO interaction with H-2 or H-4.

Visualization of Logic Flow

The following diagram illustrates the decision tree used to rule out isomers.

StructureLogic Start Crude Product (Unknown Isomer) H_NMR 1H NMR Analysis Start->H_NMR Singlet_Check Is H-2 a Singlet? H_NMR->Singlet_Check Isomer_2Cl Isomer: 2-Chloro (H-4 is Singlet) Singlet_Check->Isomer_2Cl No (H4 singlet) Target_Core Core: 3-Amino-4-Chloro (H-2 is Singlet) Singlet_Check->Target_Core Yes HMBC_Check HMBC: H2 -> C4(Cl) Target_Core->HMBC_Check F_Check 19F-1H Coupling Analysis Isomer_6F Isomer: 6-Fluoro (Coupling to H5/H7) F_Check->Isomer_6F Symm. Splitting Target_Final CONFIRMED: 4-Cl-8-F-quinolin-3-amine F_Check->Target_Final H7-F Coupling (Asymm) HMBC_Check->F_Check

Caption: Logic Decision Tree for eliminating 2-chloro and 6-fluoro regioisomers based on proton multiplicity and HMBC connectivity.

Part 5: Experimental Validation (Simulated Data)

The following data represents the expected spectroscopic signature of 4-Chloro-8-fluoroquinolin-3-amine in DMSO-


. Use this as a reference standard.
Table 1: H and C NMR Assignments
PositionAtom Type

(ppm)
Multiplicity (

Hz)

(ppm)

(Hz)
Key HMBC (

)
1 N-----
2 CH8.65s144.2-C3, C4, C8a
3 C-NH

-(NH

broad ~5.8)
138.5--
4 C-Cl--135.1--
4a C (quat)--126.5

-
5 CH7.85d (

)
122.1-C4, C7, C8a
6 CH7.45t (

)
125.8-C4a, C8
7 CH7.60dd (

)
112.4

C5, C8
8 C-F--156.2

-
8a C (quat)--130.5

-
Table 2: The Critical F NMR Signature
  • Chemical Shift:

    
     ppm (varies by solvent).
    
  • Coupling Pattern: Doublet of Doublets (dd).

    • Coupled to H-7 (

      
       Hz).
      
    • Coupled to H-6 (

      
       Hz).
      

Part 6: Visualizing the Correlations

To finalize the assignment, one must map the HMBC (Long Range) and NOESY (Spatial) correlations. The diagram below visualizes the "Kill Shot" correlations that prove the structure.

Correlations H2 H-2 C4 C-4 (Cl) H2->C4 HMBC C8a C-8a (Bridge) H2->C8a HMBC NH2 NH2 (Pos 3) NH2->H2 Strong NOE H5 H-5 H5->C4 Cross-Ring HMBC H7 H-7 F8 F-8 H7->F8 3J_HF

Caption: Key HMBC (Red), NOESY (Green), and J-Coupling (Blue) correlations required to confirm the 4-Cl-8-F substitution pattern.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The definitive guide for setting up HMBC/HSQC pulse sequences).

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (Source for optimizing 19F-1H coupling parameters).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Reference for Quinoline C-13 chemical shift predictions).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for J-coupling constants in fluorinated aromatics).

Sources

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